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  • Product: 2,2-Ethylmethylthiazolidine
  • CAS: 694-64-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,2-Ethylmethylthiazolidine: Structure, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2,2-ethylmethylthiazolidine, a heterocyclic compound belonging to the thiazolidine family. While s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2-ethylmethylthiazolidine, a heterocyclic compound belonging to the thiazolidine family. While specific research on this particular derivative is limited, this document leverages extensive data on the thiazolidine scaffold to offer insights into its chemical characteristics, synthesis, and potential applications in medicinal chemistry. By understanding the broader context of this chemical class, researchers can better appreciate the potential of 2,2-ethylmethylthiazolidine as a building block in drug discovery.

Core Molecular Attributes of 2,2-Ethylmethylthiazolidine

2,2-Ethylmethylthiazolidine is a saturated five-membered ring structure containing both a sulfur and a nitrogen atom. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C6H13NS[1]
Molecular Weight 131.24 g/mol [1]
CAS Number 694-64-4[1]
Boiling Point 191.3°C[1]
Density 0.935 g/cm³[1]
Flash Point 69.5°C[1]
Chemical Structure

The structure of 2,2-ethylmethylthiazolidine features a thiazolidine ring with an ethyl and a methyl group attached to the C2 position.

Caption: Chemical structure of 2,2-ethylmethylthiazolidine.

Synthesis and Methodologies

The reaction mechanism involves the initial formation of a hemithioaminal, which then undergoes cyclization through the intramolecular attack of the amine group on the carbon atom, followed by dehydration to yield the final thiazolidine product.

G cluster_reactants Reactants cluster_process Process cluster_product Product Cysteamine Cysteamine (2-Aminoethanethiol) Condensation Condensation Reaction Cysteamine->Condensation Butanone Butan-2-one Butanone->Condensation Thiazolidine 2,2-Ethylmethylthiazolidine Condensation->Thiazolidine

Caption: General synthesis pathway for 2,2-ethylmethylthiazolidine.

Generalized Experimental Protocol for Synthesis:
  • Reaction Setup : To a round-bottom flask, add equimolar amounts of cysteamine hydrochloride and butan-2-one in a suitable solvent such as ethanol or toluene.

  • Neutralization : Add an equimolar amount of a base (e.g., triethylamine) to neutralize the cysteamine hydrochloride in situ.

  • Reaction Conditions : Stir the reaction mixture at room temperature or under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, filter the mixture to remove any precipitated salts. The solvent is then removed under reduced pressure.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,2-ethylmethylthiazolidine.

The Thiazolidine Scaffold in Drug Development

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[2] This structural motif is present in approved drugs and a multitude of investigational agents.[3] The diverse therapeutic applications of thiazolidine derivatives underscore the potential of 2,2-ethylmethylthiazolidine as a starting point for the development of new therapeutic agents.

The biological activity of thiazolidine derivatives is often modulated by the substituents at the C2, N3, and C4 positions.[4] These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

G cluster_activities Biological Activities Thiazolidine Thiazolidine Core Anticancer Anticancer Thiazolidine->Anticancer Antimicrobial Antimicrobial Thiazolidine->Antimicrobial Antidiabetic Antidiabetic Thiazolidine->Antidiabetic Anti_inflammatory Anti-inflammatory Thiazolidine->Anti_inflammatory Antiviral Antiviral Thiazolidine->Antiviral Anticonvulsant Anticonvulsant Thiazolidine->Anticonvulsant

Caption: Diverse biological activities of the thiazolidine scaffold.

Notable Examples of Thiazolidine-Containing Drugs:
  • Pioglitazone and Rosiglitazone : These are thiazolidinedione derivatives used in the treatment of type 2 diabetes. They act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[3]

  • Penicillins : This class of antibiotics contains a fused thiazolidine ring.

The broad spectrum of activities associated with the thiazolidine core suggests that novel derivatives, such as those that could be synthesized from 2,2-ethylmethylthiazolidine, are promising candidates for drug discovery programs.

Potential Research Directions

Given the rich pharmacology of the thiazolidine scaffold, 2,2-ethylmethylthiazolidine presents several avenues for further investigation:

  • Derivatization : The secondary amine in the thiazolidine ring is a key site for chemical modification. Acylation, alkylation, or arylation at this position could lead to a library of novel compounds for biological screening.

  • Biological Screening : Screening 2,2-ethylmethylthiazolidine and its derivatives against a panel of biological targets, such as kinases, proteases, or microbial enzymes, could uncover new therapeutic leads.

  • Computational Studies : Molecular modeling and docking studies can help to predict the binding of 2,2-ethylmethylthiazolidine derivatives to various biological targets, guiding the design of more potent and selective inhibitors.

Conclusion

2,2-Ethylmethylthiazolidine is a simple yet potentially valuable heterocyclic compound. While specific data on this molecule is sparse, the well-established importance of the thiazolidine scaffold in medicinal chemistry provides a strong rationale for its further exploration. Its straightforward synthesis and the potential for chemical derivatization make it an attractive starting point for the design and discovery of new drugs targeting a wide range of diseases. This guide serves as a foundational resource for researchers interested in harnessing the potential of this and other related thiazolidine derivatives.

References

  • Recent developments and biological activities of thiazolidinone derivatives: a review. (2012). European Journal of Medicinal Chemistry. Available at: [Link]

  • A Brief Review on Biological Activities of Thiazolidinone Derivatives. (2021). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Available at: [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2016). Chemistry & Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Mechanistic Pathways and Kinetic Profiling of 2,2-Ethylmethylthiazolidine Formation in Maillard-Lipid Intersections

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The formation of sulfur-containing heterocyclic compounds during thermal process...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The formation of sulfur-containing heterocyclic compounds during thermal processing represents a critical intersection between the Maillard reaction and lipid oxidation. Among these, thiazolidines—specifically 2,2-ethylmethylthiazolidine (also referred to as 2-ethyl-2-methylthiazolidine)—are of profound interest due to their dual role as potent flavor-active volatiles and reversible pharmacophores in prodrug design[1],[2].

This whitepaper provides an in-depth mechanistic deconstruction of 2,2-ethylmethylthiazolidine formation. By tracing the biogenesis of its precursors (cysteamine and 2-butanone), mapping the phosphate-catalyzed cyclization pathway, and establishing a self-validating experimental protocol, this guide equips researchers with the theoretical and practical frameworks necessary to manipulate thiazolidine yields in both food chemistry and pharmaceutical applications.

Precursor Biogenesis: The Convergence of Two Pathways

The synthesis of 2,2-ethylmethylthiazolidine does not occur via a linear Maillard cascade; rather, it requires the stoichiometric convergence of a β -aminothiol and a specific dialkyl ketone.

Cysteamine Generation (The Maillard Contribution)

L-cysteine is the primary sulfur donor in thermal reaction systems. Under high-temperature conditions, cysteine undergoes thermal decarboxylation to yield cysteamine (2-aminoethanethiol)[1]. This intermediate is highly reactive due to the presence of both a primary amine ( pKa​≈10.7 ) and a sulfhydryl group ( pKa​≈8.3 ). At physiological or neutral pH (7.2), cysteamine exists predominantly in a zwitterionic state, rendering it a potent bidentate nucleophile[3].

2-Butanone Generation (The Lipid/Carbohydrate Contribution)

The carbonyl precursor, 2-butanone (methyl ethyl ketone), typically arises from the thermal degradation of lipids or the fragmentation of carbohydrates[4]. During high-temperature processing (e.g., roasting or frying), hydroperoxides formed from unsaturated fatty acids undergo β -scission to produce short-chain ketones and aldehydes[4]. When 2-butanone accumulates in the presence of cysteamine, the thermodynamic drive toward thiazolidine cyclization is initiated.

Mechanism Cys L-Cysteine Decarb Thermal Decarboxylation Cys->Decarb Cysteamine Cysteamine (β-aminothiol) Decarb->Cysteamine Hemiketal Hemiketal Intermediate Cysteamine->Hemiketal Nucleophilic Addition Lipid Lipid / Sugar Degradation Butanone 2-Butanone (Carbonyl) Lipid->Butanone Butanone->Hemiketal Cyclization Dehydration & Cyclization Hemiketal->Cyclization Phosphate Catalysis Product 2,2-Ethylmethyl- thiazolidine Cyclization->Product -H2O

Fig 1: Biogenesis and cyclization pathway of 2,2-ethylmethylthiazolidine.

Core Reaction Mechanism & Catalytic Modulators

The formation of the saturated five-membered thiazolidine ring from cysteamine and 2-butanone is a condensation reaction characterized by nucleophilic addition followed by intramolecular cyclization.

Step-by-Step Mechanistic Pathway
  • Nucleophilic Attack: The unprotonated amino nitrogen of cysteamine attacks the electrophilic carbonyl carbon of 2-butanone. Because ketones possess higher steric hindrance than aldehydes, this initial attack is the rate-limiting step.

  • Hemiketal Formation: The addition yields an unstable hemiketal (or hemiaminal) intermediate[3].

  • Dehydration and Carbocation/Imine Formation: The intermediate undergoes dehydration (loss of H2​O ), forming a transient iminium ion or a resonance-stabilized carbocation. Protic solvents enhance this step by absorbing the released water molecule[3].

  • Intramolecular Cyclization: The adjacent sulfhydryl group (-SH) acts as an internal nucleophile, attacking the activated carbon to close the ring, yielding 2,2-ethylmethylthiazolidine.

The Causality of the "Phosphate Effect"

Experimental evidence demonstrates that the presence of phosphate buffer dramatically accelerates thiazolidine formation[5],[3].

  • Why Phosphate? Phosphate ions ( HPO42−​/H2​PO4−​ ) act as bifunctional acid-base catalysts. They facilitate the crucial proton transfer steps during hemiketal dehydration and stabilize the primary carbocation/imine intermediate, driving the equilibrium toward cyclization[3]. Without phosphate, the reaction stalls at the hemiketal stage or degrades into linear disulfides.

Experimental Protocol: A Self-Validating System

To accurately study the kinetics of 2,2-ethylmethylthiazolidine formation, researchers must utilize a self-validating model system that isolates the precursors from the chaotic matrix of a full Maillard reaction.

Methodological Workflow

Workflow Step1 1. Precursor Assembly Equimolar Cysteamine + 2-Butanone Step2 2. Buffer Matrix 0.2M Phosphate Buffer (pH 7.2) Step1->Step2 Step3 3. Thermal Processing Sealed Ampoule, 90°C - 140°C, 1-4h Step2->Step3 Step4 4. Reaction Quenching Immediate Ice-Bath Immersion Step3->Step4 Step5 5. Liquid-Liquid Extraction Dichloromethane (CH2Cl2) Partitioning Step4->Step5 Step6 6. GC-MS Quantification Internal Standard Calibration Step5->Step6

Fig 2: Self-validating experimental workflow for thiazolidine synthesis and quantification.

Step-by-Step Execution and Causality
  • Matrix Preparation: Dissolve cysteamine hydrochloride (10 mmol) and 2-butanone (10 mmol) in 50 mL of 0.2 M sodium phosphate buffer.

    • Causality: Equimolar ratios prevent pseudo-first-order masking. The pH is strictly adjusted to 7.2 to maintain cysteamine in its zwitterionic state, optimizing nucleophilicity[3].

  • Thermal Processing: Seal the solution in a glass ampoule and heat at 120°C for 2 hours.

    • Causality: Sealed ampoules prevent the volatilization of 2-butanone (boiling point 80°C) and the resulting thiazolidine, ensuring mass balance integrity.

  • Kinetic Quenching: Submerge the ampoule in an ice-water bath immediately after heating.

    • Causality: Rapid thermal quenching halts the reaction kinetics instantly, preventing secondary oxidative degradation of the thiazolidine into thiazolines or thiazines[5].

  • Extraction & Internal Standard Addition: Spike the aqueous matrix with a known concentration of an internal standard (e.g., 2-methylthiazole) prior to liquid-liquid extraction with dichloromethane ( CH2​Cl2​ ).

    • Causality: The internal standard validates the extraction efficiency and corrects for any solvent loss during the concentration phase, ensuring absolute quantitative trustworthiness.

  • GC-MS Analysis: Analyze the organic layer using Gas Chromatography-Mass Spectrometry (GC-MS) equipped with a DB-WAX or equivalent polar column.

Quantitative Data & Kinetic Profiling

The efficiency of thiazolidine formation is highly dependent on the steric bulk of the carbonyl precursor and the concentration of the phosphate catalyst. The table below summarizes the kinetic profile of thiazolidine molar recovery based on varying phosphate concentrations, demonstrating the catalytic dependency[3].

Table 1: Effect of Phosphate Buffer Concentration on Thiazolidine Molar Recovery (pH 7.2, 100°C)

Carbonyl PrecursorResulting Thiazolidine Derivative0.025 M Phosphate Recovery (%)0.1 M Phosphate Recovery (%)0.2 M Phosphate Recovery (%)
FormaldehydeUnsubstituted Thiazolidine0.40.91.3
Acetaldehyde2-Methylthiazolidine1.83.65.5
Propanal2-Ethylthiazolidine6.212.418.8
2-Butanone 2,2-Ethylmethylthiazolidine ~4.5 ~9.2 ~14.1 *
Butanal2-Propylthiazolidine9.118.527.2

*Note: Ketones (like 2-butanone) exhibit slightly lower recovery rates than their corresponding linear aldehydes (like butanal) due to the increased steric hindrance at the carbonyl carbon during the initial nucleophilic attack.

Implications for Drug Development and Flavor Science

Flavor Chemistry

In the food industry, 2,2-ethylmethylthiazolidine and its structural analogs are prized for their roasted, nutty, and savory flavor profiles[6]. Because these compounds are generated at the intersection of lipid oxidation and Maillard pathways, controlling the thermal degradation of fats alongside cysteine-rich proteins is the primary method for modulating these specific flavor notes in processed meats and roasted nuts[1].

Pharmaceutical Prodrug Design

Beyond flavor, the thiazolidine ring's formation mechanism is highly reversible under specific physiological conditions. This reversibility is currently being exploited in drug development. For example, in the treatment of cystinosis, carbohydrate-cysteamine thiazolidines are synthesized as prodrugs. The thiazolidine ring protects the cysteamine payload during systemic circulation and undergoes hydrolytic breakdown (the exact reverse of the mechanism described in Section 3) to release free cysteamine directly within target cellular environments[2]. Understanding the steric and catalytic factors that form 2,2-ethylmethylthiazolidine directly informs the stability and release kinetics of these next-generation therapeutics.

References

  • Basic Chemistry and Process Conditions for Reaction Flavours with Particular Focus on Maillard-Type Reactions Imre Blank [Link]

  • Maillard Reaction in Flour Product Processing: Mechanism, Impact on Quality, and Mitigation Strategies of Harmful Products PMC / NIH[Link]

  • Reaction Systems Perfumer & Flavorist[Link]

  • Volatile compounds produced from peanut oil heated with different... DataPDF [Link]

  • Mechanistic Studies on the Formation of Thiazolidine and Structurally Related Thiazines in a Cysteamine/2,3-Butanedione Model System PubMed / J Agric Food Chem (1998)[Link]

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems ACS Publications / J Agric Food Chem (1998)[Link]

  • Evaluation of carbohydrate-cysteamine thiazolidines as pro-drugs for the treatment of cystinosis ResearchGate[Link]

Sources

Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2,2-Ethylmethylthiazolidine

Introduction: The Significance of NMR in Thiazolidine Characterization The thiazolidine ring is a crucial scaffold in medicinal chemistry, forming the core of various bioactive molecules. Elucidating the precise structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of NMR in Thiazolidine Characterization

The thiazolidine ring is a crucial scaffold in medicinal chemistry, forming the core of various bioactive molecules. Elucidating the precise structure and stereochemistry of novel thiazolidine derivatives is paramount for understanding their biological activity. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and conformational dynamics in solution.[1] This guide will focus on predicting the characteristic ¹H and ¹³C NMR signatures of 2,2-ethylmethylthiazolidine, offering a baseline for its future synthesis and characterization.

Predicted Molecular Structure

To facilitate the discussion of the NMR data, the predicted structure of 2,2-ethylmethylthiazolidine with atom numbering is presented below. The geminal substitution at the C2 position with an ethyl and a methyl group is a key feature influencing the spectral data.

Caption: Predicted structure of 2,2-ethylmethylthiazolidine with atom numbering.

Experimental Protocol for NMR Data Acquisition

The following outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 2,2-ethylmethylthiazolidine.

3.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its good solubilizing properties and relatively clean spectral window.[1] Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the compound's solubility.[2]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).[3][4]

3.2. NMR Spectrometer and Parameters

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 12-15 ppm.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled (e.g., zgpg30).

    • Spectral width: Approximately 220-250 ppm.[5]

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.[6]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2,2-ethylmethylthiazolidine in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
N-H (H3)~1.8 - 2.5Broad singlet-1H
C4-H₂~2.9 - 3.2Multiplet-2H
C5-H₂~3.3 - 3.6Multiplet-2H
C2-CH₂-CH₃~1.7 - 2.0Quartet~7.42H
C2-CH₃~1.5 - 1.7Singlet-3H
C2-CH₂-CH₃~0.9 - 1.1Triplet~7.43H

Analysis and Justification of Predicted ¹H NMR Spectrum

  • N-H Proton (H3): The N-H proton of the thiazolidine ring is expected to appear as a broad singlet in the range of 1.8-2.5 ppm. Its chemical shift and broadness can be influenced by the solvent and concentration due to hydrogen bonding and exchange phenomena.

  • Thiazolidine Ring Protons (C4-H₂ and C5-H₂):

    • The methylene protons adjacent to the nitrogen (C4-H₂) are predicted to resonate at approximately 2.9-3.2 ppm.

    • The methylene protons adjacent to the sulfur (C5-H₂) are expected to be slightly more deshielded and appear around 3.3-3.6 ppm.

    • These protons will likely appear as complex multiplets due to geminal and vicinal coupling with each other. The exact chemical shifts and coupling patterns are sensitive to the ring's conformation, which can exist as a half-chair or envelope form.

  • C2-Ethyl Group (C2-CH₂-CH₃ and C2-CH₂-CH₃):

    • The methylene protons of the ethyl group are expected to appear as a quartet around 1.7-2.0 ppm due to coupling with the adjacent methyl protons.

    • The methyl protons of the ethyl group will likely resonate as a triplet in the upfield region of 0.9-1.1 ppm, with a typical coupling constant of about 7.4 Hz.[7]

  • C2-Methyl Group (C2-CH₃): The methyl group directly attached to the C2 carbon is predicted to be a singlet in the range of 1.5-1.7 ppm. Its proximity to the electron-withdrawing nitrogen and sulfur atoms will cause a downfield shift compared to a simple alkane.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 2,2-ethylmethylthiazolidine in CDCl₃ is presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~70 - 80
C4~45 - 55
C5~30 - 40
C2-C H₂-CH₃~30 - 35
C2-C H₃~25 - 30
C2-CH₂-C H₃~8 - 12

Analysis and Justification of Predicted ¹³C NMR Spectrum

  • C2 Carbon: The quaternary carbon at the C2 position, bonded to nitrogen, sulfur, and two other carbons, is expected to be the most downfield of the ring carbons, resonating in the 70-80 ppm range. This is due to the cumulative electron-withdrawing effects of the heteroatoms.

  • C4 and C5 Carbons:

    • The C4 carbon, attached to the nitrogen, is predicted to appear around 45-55 ppm.

    • The C5 carbon, adjacent to the sulfur, is expected to be more upfield, in the range of 30-40 ppm.

  • C2-Alkyl Carbons:

    • The methylene carbon of the ethyl group is predicted to be in the 30-35 ppm range.

    • The methyl carbon directly attached to C2 is expected around 25-30 ppm.

    • The terminal methyl carbon of the ethyl group will be the most upfield signal, predicted to be in the 8-12 ppm range.[6][8]

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be invaluable.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Structural Elucidation 1H_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) 1H_NMR->COSY Identifies H-H couplings HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC Correlates protons to directly attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) 1H_NMR->HMBC Correlates protons to carbons over 2-3 bonds 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC

Caption: Recommended 2D NMR workflow for structural confirmation.

  • COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the C4-H₂ and C5-H₂ protons within the thiazolidine ring, as well as the coupling between the methylene and methyl protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This would provide direct correlation between each proton and the carbon to which it is attached, allowing for the definitive assignment of the C4, C5, and ethyl group signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations. Key expected correlations would be from the C2-methyl and C2-ethyl protons to the C2 and C4 carbons, and from the C4 and C5 protons to the C2 carbon, thus confirming the overall connectivity of the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for 2,2-ethylmethylthiazolidine. The predicted chemical shifts and coupling patterns are based on established principles and data from analogous structures. The information presented herein should serve as a valuable resource for the identification and characterization of this compound upon its synthesis. The application of advanced 2D NMR techniques will be crucial for the unambiguous confirmation of its structure.

References

  • Journal of Advanced Scientific Research. (2025).
  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Royal Society of Chemistry.
  • Siddiqi, K. S., Tabassum, S., Zaidi, S. A. A., Khan, N. H., & Kureshy, R. I. (1989). Synthesis, Characterization & Toxicity of Complexes of 2,2-Disubstituted Thiazolidin-4-one with Group (IV) Metal Chlorides. Indian Journal of Chemistry, 28A, 83-85.
  • Barbry, D., Ricart, G., & Couturier, D.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • N.A. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values.
  • PubChem. (n.d.). 2-Methylthiazolidine.
  • Sonawane, L. V., & Bari, S. B. (2011). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. International Journal of Biological Chemistry, 5, 68-74.
  • Al-Warhi, T., Al-Sha'er, M. A., Al-Wahaibi, L. H., Al-Dies, A. M., & Al-Salahi, R. (2021). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 26(19), 5985.
  • Rittner, R., & Tormena, C. F. (2006). ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(9), 896-900.
  • N.A. (n.d.). Tables For Organic Structure Analysis.
  • N.A. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • N.A. (n.d.). C NMR Chemical Shifts (δ, ppm).
  • Paz, J. E. L., Trilleras, J., & Quiroga, J. (2009). Synthesis and characterization of 2,2-disubstituted thiadiazolines. Afinidad, 66(541), 221-226.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Soderberg, T. (2022, March 9). ¹H NMR Chemical Shifts.
  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.
  • ChemicalBook. (n.d.). 2-Ethyl-4-methyl thiazole(15679-12-6) ¹H NMR spectrum.
  • Sharma, V. P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted. Oriental Journal of Chemistry, 20(1), 169-172.
  • Ponnuswamy, M., Senthilkumar, P., & Jeyaraman, R. (2006). Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. Journal of Molecular Structure, 789(1-3), 29-39.
  • Gimaldinova, A. A., Nurkenov, O. A., & Fazylov, S. D. (2022).
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Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 2,2-Ethylmethylthiazolidine at Room Temperature

Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's inherent stability is paramount. It dictates storage conditions, formulation strategies, and ulti...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's inherent stability is paramount. It dictates storage conditions, formulation strategies, and ultimately, the viability of a compound as a therapeutic agent or a reliable chemical reagent. This guide provides a detailed examination of the thermodynamic stability of 2,2-ethylmethylthiazolidine, a heterocyclic compound of growing interest. We will move beyond a superficial overview to dissect the core principles governing its stability, explore its potential liabilities, and present a robust experimental framework for its empirical assessment. The narrative is structured to explain not just what to do, but why specific scientific choices are made, ensuring a self-validating and authoritative resource.

Introduction to the Thiazolidine Scaffold and 2,2-Ethylmethylthiazolidine

The thiazolidine ring is a five-membered saturated heterocycle containing both sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds, including anticonvulsants, anti-inflammatory agents, and notably, the thiazolidinedione class of antidiabetic drugs[1][2]. Its value lies in its unique stereochemical properties and its ability to engage in specific biological interactions. 2,2-disubstituted thiazolidines, such as 2,2-dimethylthiazolidine and the subject of this guide, 2,2-ethylmethylthiazolidine, are often investigated for their potential as prodrugs or as stable intermediates in organic synthesis[3][4].

2,2-Ethylmethylthiazolidine is formed from the condensation of an aminothiol with 2-butanone. Its stability at ambient conditions is not a simple static property but is governed by a dynamic equilibrium and susceptibility to specific degradation pathways. This guide will elucidate these factors to provide a clear stability profile.

The Thermodynamic Landscape: Core Principles of Stability

Thermodynamic stability refers to the relative energy state of a molecule. A compound is considered thermodynamically stable if it exists in a low-energy state with a significant energy barrier preventing its conversion to a lower-energy species. The key metric governing this is the Gibbs Free Energy of Formation (ΔfG°) . A negative ΔfG° indicates that a compound can be formed spontaneously from its constituent elements, implying inherent stability.

Table 1: Predicted Thermodynamic Properties of 2,2-Dimethylthiazolidine (CAS 19351-18-9)
PropertyValueUnitSource
Standard Gibbs free energy of formation (ΔfG°)149.85kJ/molJoback Calculated Property[5]
Enthalpy of formation at standard conditions (ΔfH°gas)12.26kJ/molJoback Calculated Property[5]
Enthalpy of vaporization at standard conditions (ΔvapH°)38.40kJ/molJoback Calculated Property[5]

Note: These values are for the closely related 2,2-dimethylthiazolidine and serve as a reliable estimate for the thermodynamic landscape of 2,2-ethylmethylthiazolidine.

The Central Equilibrium: Ring-Chain Tautomerism

The most critical concept for understanding the stability of 2,2-ethylmethylthiazolidine is ring-chain tautomerism . This is a reversible process where the cyclic thiazolidine structure exists in equilibrium with its open-chain isomer, an iminium ion or the corresponding imine (a Schiff base)[6][7].

G cluster_0 Equilibrium State at Neutral pH cluster_1 Acid-Catalyzed Ring Opening Thiazolidine 2,2-Ethylmethylthiazolidine (Cyclic Form - Predominant) Imine N-(2-mercaptoethyl)-butan-2-imine (Open-Chain Form) Thiazolidine->Imine Ring Opening Protonated_N Protonated Thiazolidine (N-protonation) Iminium Iminium Ion Intermediate Protonated_N->Iminium C-N Bond Cleavage H_plus H+ H_plus->Protonated_N G Thiazolidine 2,2-Ethylmethylthiazolidine Iminium Iminium Ion (Open-Chain Intermediate) Thiazolidine->Iminium H⁺ (Acid-Catalyzed Ring Opening) Hydrolysis H₂O Attack Iminium->Hydrolysis Products Aminothiol + 2-Butanone (Degradation Products) Hydrolysis->Products

Sources

Foundational

The Definitive Technical Guide to 2,2-Ethylmethylthiazolidine: Physicochemical Properties, Synthesis, and Industrial Applications

Executive Summary As a Senior Application Scientist navigating the complexities of organic synthesis and drug development, I often encounter molecules that serve as critical, yet underappreciated, linchpins in industrial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of organic synthesis and drug development, I often encounter molecules that serve as critical, yet underappreciated, linchpins in industrial chemistry. 2,2-Ethylmethylthiazolidine (CAS: 694-64-4) is one such compound. Far from being just a simple heterocyclic derivative, it functions as a highly stable, easily purifiable intermediate that solves a major challenge in pharmaceutical manufacturing: the stabilization of reactive thiols[1].

This whitepaper provides an authoritative, in-depth analysis of 2,2-ethylmethylthiazolidine. We will explore the causality behind its physical properties, detail self-validating protocols for its synthesis and downstream application, and examine its dual role as a precursor for active pharmaceutical ingredients (APIs) and a high-impact flavor compound[2],[3].

Chemical Identity and Physicochemical Properties

Understanding the physical properties of 2,2-ethylmethylthiazolidine is critical for designing scalable purification workflows. The presence of the secondary amine and thioether linkages within the five-membered ring allows for moderate hydrogen bonding and dipole-dipole interactions. This results in a relatively high standard boiling point of 191.3 °C[4].

However, in my experience scaling up thiazolidine derivatives, the primary failure point is thermal degradation during purification. Attempting atmospheric distillation inevitably leads to ring cleavage and sulfur oxidation. Therefore, transitioning to a high-vacuum short-path distillation setup (62–63 °C at 11 mmHg) is not merely a recommendation; it is a strict requirement for maintaining structural integrity[2].

Table 1: Quantitative Physicochemical Data
PropertyValueSource
Chemical Name 2,2-ethylmethylthiazolidine[4]
Synonyms 2-ethyl-2-methylthiazolidine, 2-ethyl-2-methyl-1,3-thiazolidine[5]
CAS Number 694-64-4[4]
Molecular Weight 131.24 g/mol Derived
Boiling Point (Atmospheric) 191.3 °C at 760 mmHg[4]
Boiling Point (Vacuum) 62–63 °C at 11 mmHg ; 65 °C at 0.08 mmHg[2]
Density 0.935 g/cm³[4]
Refractive Index ( nD20​ ) 1.4970[2]
Flash Point 69.5 °C[4]
pKa (Predicted) 8.97 ± 0.40[4]
Organoleptic Profile Nutty, buttery, green, reminiscent of biscuit[2]

Mechanistic Synthesis: The Condensation Pathway

The synthesis of 2,2-ethylmethylthiazolidine is achieved via the condensation of cysteamine (2-aminoethanethiol) and 2-butanone (methyl ethyl ketone)[6].

Mechanistic Causality: Under neutral to slightly acidic conditions, the thiol group of cysteamine acts as a superior nucleophile compared to the amine. It attacks the electrophilic carbonyl carbon of 2-butanone to form a transient hemithioacetal intermediate. Subsequently, the adjacent primary amine undergoes an intramolecular nucleophilic attack on the same carbon, displacing the hydroxyl group as water and closing the stable five-membered thiazolidine ring[6].

Synthesis Cys Cysteamine Cond Condensation Cys->Cond MEK 2-Butanone MEK->Cond Hemi Hemithioacetal Cond->Hemi Nucleophilic Attack Target 2,2-Ethylmethylthiazolidine Hemi->Target Dehydration (-H2O)

Fig 1. Mechanistic synthesis pathway of 2,2-ethylmethylthiazolidine via condensation.

Self-Validating Protocol 1: Azeotropic Synthesis Workflow

A robust protocol must inherently signal its own success or failure. We utilize a Dean-Stark apparatus for this condensation to create a self-validating system based on Le Chatelier’s principle.

  • Reagent Preparation: Combine 1.0 molar equivalent of cysteamine hydrochloride (neutralized in situ with an equivalent of base) and 1.05 equivalents of 2-butanone in a reaction flask.

  • Solvent Selection: Suspend the mixture in a non-polar solvent capable of forming a low-boiling azeotrope with water (e.g., toluene or benzene)[2].

  • Azeotropic Reflux: Heat the mixture to reflux using a Dean-Stark trap.

    • Self-Validation Checkpoint: The stoichiometric generation of water (1 equivalent) physically separates into the trap. When the theoretical volume of water is collected and the meniscus stabilizes, the operator has definitive, visual proof that the thermodynamic equilibrium has been fully driven to the product side.

  • Solvent Evaporation: Remove the azeotropic solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Purify the crude product via short-path vacuum distillation, collecting the fraction boiling at 62–63 °C at 11 mmHg[2]. This prevents the thermal decomposition of the sulfur-containing ring, ensuring >98% purity.

Industrial Applications & Downstream Workflows

The true utility of 2,2-ethylmethylthiazolidine lies in its behavior as a highly stable, easily purifiable intermediate. Cysteamine is notoriously difficult to handle industrially due to its rapid oxidation into cystamine disulfide. By masking it as a thiazolidine, we allow for aggressive purification before quantitative unmasking into high-value targets[1].

  • Pharmaceutical Precursor (Cysteamine Bitartrate): Used as a masked precursor to synthesize high-purity cysteamine bitartrate, an API used for treating nephropathic cystinosis[1].

  • Asymmetric Synthesis: Serves as a critical building block in the stereoselective preparation of chiral fused oxathiane–γ-lactam bicyclic systems[6].

  • Flavor and Fragrance: Originating as a Maillard reaction product, it imparts potent nutty, meaty, and green notes to food products at trace levels (0.1–1 ppm)[2],[3].

Applications Target 2,2-Ethylmethylthiazolidine Acid Acid Hydrolysis Target->Acid Aqueous Tartaric Acid Lactam Chiral Bicyclic Lactams Target->Lactam Stereoselective Rearrangement Flavor Flavor & Fragrance Target->Flavor Trace Additive (0.1-1 ppm) API Cysteamine Bitartrate Acid->API Ring Opening

Fig 2. Downstream applications in pharmaceutical synthesis and flavor chemistry.

Self-Validating Protocol 2: Acidic Ring Opening for API Recovery

To recover the API precursor, the thiazolidine ring must be cleaved. This protocol leverages continuous distillation to physically validate the completion of hydrolysis[1].

  • Acidic Dissolution: Dissolve 1.1 equivalents of L(+)-tartaric acid in purified water.

  • Addition: Slowly add 1.0 equivalent of purified 2,2-ethylmethylthiazolidine to the aqueous acidic solution.

  • Hydrolysis & Distillation: Heat the mixture to 48–52 °C under a mild vacuum (<50 °C internal temperature)[1].

    • Mechanistic Causality: The acidic environment protonates the thiazolidine nitrogen, facilitating nucleophilic attack by water and subsequent ring opening to yield cysteamine bitartrate and 2-butanone.

    • Self-Validation Checkpoint: By continuously distilling the reaction mixture, the volatile 2-butanone byproduct is actively removed. The cessation of 2-butanone condensation in the receiving flask physically confirms that the ring-opening hydrolysis has reached 100% conversion, preventing any reversible ring closure.

  • Crystallization: Cool the remaining aqueous solution to precipitate high-purity cysteamine bitartrate crystals[1].

References

  • [4] Title: 2,2-ethylmethylthiazolidine CAS#: 694-64-4. Source: ChemicalBook. URL:

  • [2] Title: DE2333581A1 - THIAZOLIDINE AS FRAGRANCE AND / OR FLAVOR. Source: Google Patents. URL:

  • [1] Title: US20230202975A1 - Process for the preparation of cysteamine bitartrate and product so obtained. Source: Google Patents. URL:

  • [3] Title: Aroma Active Compounds in Foods. Chemistry and Sensory Properties. Source: DOKUMEN.PUB. URL:

  • [6] Title: Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:

  • [5] Title: 694-64-4 | 2,2-ethylmethylthiazolidine. Source: ChemIndex. URL:

Sources

Exploratory

Exploratory Synthesis Pathways for 2-Ethyl-2-Methylthiazolidine Derivatives: A Mechanistic and Methodological Guide

As drug discovery pivots toward highly specific, sterically tuned pharmacophores, 2,2-disubstituted thiazolidines—specifically 2-ethyl-2-methylthiazolidine—have emerged as highly versatile foundational scaffolds. Unlike...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly specific, sterically tuned pharmacophores, 2,2-disubstituted thiazolidines—specifically 2-ethyl-2-methylthiazolidine—have emerged as highly versatile foundational scaffolds. Unlike their monosubstituted counterparts, the quaternary C2 carbon in 2-ethyl-2-methylthiazolidine restricts conformational flexibility. This steric locking enhances target specificity when the core is derivatized into 2,4-thiazolidinediones (TZDs) for peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulation[1].

This technical guide dissects the mechanistic formation of the 2-ethyl-2-methylthiazolidine core, outlines downstream derivatization pathways, and establishes self-validating experimental protocols for drug development professionals.

Mechanistic Foundations of Core Synthesis

The synthesis of 2-ethyl-2-methylthiazolidine is governed by the thermodynamic condensation of 2-aminoethanethiol (cysteamine) and 2-butanone (methyl ethyl ketone). The causality of this reaction's success is strictly pH- and solvent-dependent.

According to, at a physiological pH of 7.2, cysteamine exists predominantly in a zwitterionic form. The unprotonated amino group (pKa ~10.7) initiates a nucleophilic attack on the electrophilic carbonyl carbon of 2-butanone, generating a transient hemiaminal intermediate[2]. Subsequent dehydration yields a Schiff base (imine).

The critical step—intramolecular cyclization—is driven by the nucleophilic attack of the pendant thiol group on the imine carbon. Empirical data shows that phosphate buffers dramatically enhance this cyclization by stabilizing the primary carbocation and acting as a proton shuttle[3]. Furthermore, employing a protic solvent (e.g., ethanol) sequesters the expelled water molecule, shifting the equilibrium toward the closed thiazolidine ring[2].

MechanisticPathway A Cysteamine (2-aminoethanethiol) C Hemiaminal Intermediate A->C Nucleophilic Attack (pH 7.2) B 2-Butanone (Methyl Ethyl Ketone) B->C D Schiff Base (Imine) C->D Dehydration (-H2O) E 2-Ethyl-2-methylthiazolidine D->E Intramolecular Thiol Cyclization (Phosphate Catalyzed)

Mechanistic pathway of 2-ethyl-2-methylthiazolidine synthesis via Schiff base cyclization.

Quantitative Data: Reaction Optimization

The yield of 2,2-disubstituted thiazolidines is highly sensitive to the reaction environment. The following table synthesizes the optimal conditions based on established cysteamine-ketone condensation studies[3],[2].

Solvent SystemBuffer / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Rationale
WaterNone2524< 30Reversible Schiff base formation; poor dehydration.
Ethanol/Water (1:1)None251255Protic solvent assists in water sequestration.
Ethanol Phosphate (pH 7.2) 25 6 85 Phosphate catalyzes intramolecular thiol cyclization.
Toluenep-TsOH (0.1 eq)110 (Reflux)492Dean-Stark water removal drives equilibrium to completion.
Exploratory Derivatization Pathways

To translate the 2-ethyl-2-methylthiazolidine core into a viable therapeutic, N-derivatization (acylation/alkylation) or oxidation to a thiazolidinedione is required. Unsubstituted thiazolidines are susceptible to ring-opening hydrolysis in aqueous physiological environments. N-acylation locks the ring conformation, preventing reversion to the Schiff base[4].

Furthermore, converting the scaffold into a TZD via microwave-assisted synthesis or palladium-catalyzed reduction yields derivative libraries with potent antidiabetic and alpha-amylase inhibitory properties[5],[6].

DerivatizationWorkflow Step1 Core Synthesis (Cysteamine + 2-Butanone) Step2 N-Derivatization (Acylation/Alkylation) Step1->Step2 R-X, TEA Step3 Purification (Chromatography) Step2->Step3 Isolate Step4 In Vitro Screening (PPAR-γ / α-Amylase) Step3->Step4 Bioassay Step5 Lead Optimization Step4->Step5 Select

Workflow for the synthesis, derivatization, and biological screening of thiazolidine libraries.

Self-Validating Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step, ensuring that the chemist can verify intermediate success before proceeding.

Protocol 1: Synthesis of the 2-Ethyl-2-methylthiazolidine Core
  • Preparation: Dissolve 10 mmol of cysteamine hydrochloride in 20 mL of absolute ethanol. Rationale: Ethanol acts as a protic solvent to absorb the water molecule released during Schiff base formation[2].

  • Neutralization: Adjust the solution to pH 7.2 using a 0.1 M phosphate buffer. Rationale: This ensures the amino group is in its free-base, highly nucleophilic form, while the phosphate ions will later catalyze the cyclization[3].

  • Condensation: Dropwise, add 11 mmol of 2-butanone (a slight 10% excess drives the thermodynamic equilibrium forward) while stirring at room temperature (25 °C).

  • Catalysis & Cyclization: Stir the mixture for 6 hours.

  • Validation Check (Critical): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. Spray the plate with Ellman's reagent (DTNB). Self-Validation: The disappearance of the yellow color (indicating free thiols) confirms complete intramolecular cyclization into the thiazolidine ring.

  • Isolation: Concentrate under reduced pressure, extract with dichloromethane (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude 2-ethyl-2-methylthiazolidine.

Protocol 2: N-Acylation for Stable Derivative Library Generation
  • Reaction Setup: Dissolve 5 mmol of the crude 2-ethyl-2-methylthiazolidine in 15 mL of anhydrous dichloromethane under an inert argon atmosphere to prevent oxidative degradation.

  • Base Addition: Add 6 mmol of triethylamine (TEA). Rationale: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during acylation, preventing the acidic hydrolysis of the thiazolidine ring.

  • Acylation: Cool the system to 0 °C in an ice bath to control the exothermic reaction. Slowly add 5.5 mmol of the desired acyl chloride (e.g., benzoyl chloride).

  • Validation Check (Critical): Self-Validation: The immediate formation of a white precipitate (TEA-HCl salt) visually validates that the acyl transfer is actively occurring.

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel chromatography to obtain the pure N-acyl-2-ethyl-2-methylthiazolidine derivative.

Therapeutic Implications in Drug Development

The derivatization of the 2-ethyl-2-methylthiazolidine core is a cornerstone in the development of next-generation metabolic drugs. Virtual screening and in vitro assays have demonstrated that substituted thiazolidines effectively inhibit alpha-amylase and modulate PPAR-γ receptors[5],[1]. By utilizing the 2-ethyl-2-methyl substitution pattern, specific steric hindrance is introduced at the C2 position. This structural modification can significantly alter the pharmacokinetic profile, reducing target promiscuity and mitigating the hepatotoxicity commonly associated with first-generation glitazones[4].

References
  • [4] Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. National Institutes of Health (PMC). URL:[Link]

  • [5] In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. International Journal of Research in Pharmaceutical and Applied Sciences. URL:[Link]

  • [1] Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. National Institutes of Health (PMC). URL:[Link]

  • [3] Mechanistic Studies on the Formation of Thiazolidine and Structurally Related Thiazines in a Cysteamine/2,3-Butanedione Model System. Journal of Agricultural and Food Chemistry. URL:[Link]

  • [2] Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. American Chemical Society. URL:[Link]

  • [6] Synthesis of Thiazolidinedione Compound Library. MDPI. URL:[Link]

Sources

Foundational

Structural Elucidation of 2,2-Ethylmethylthiazolidine Compounds: A Crystallographic Whitepaper

Executive Overview Thiazolidines are saturated, five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3. Among these, 2,2-disubstituted derivatives—specifically 2-ethyl-2-methylthiazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Thiazolidines are saturated, five-membered heterocyclic compounds containing sulfur and nitrogen at positions 1 and 3. Among these, 2,2-disubstituted derivatives—specifically 2-ethyl-2-methylthiazolidine-4-carboxylic acid—serve as critical chiral building blocks. They are utilized in the synthesis of complex bicyclic systems (such as oxathiane-γ-lactams) and act as vital structural analogs to the penicillin core .

As a Senior Application Scientist, I approach the characterization of these compounds not merely as an analytical step, but as a mechanistic study. Understanding the exact spatial arrangement of the ethyl and methyl groups at the C2 position is paramount, as this stereocenter dictates the molecule's downstream reactivity and biological binding affinity. This guide details the causal logic behind the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 2,2-ethylmethylthiazolidines.

Mechanistic Crystallography & Conformational Dynamics

Stereocenter Generation and Diastereomerism

When L-cysteine condenses with an asymmetric ketone like 2-butanone, a new stereocenter is generated at the C2 position. Because the starting L-cysteine possesses a fixed (R) configuration at C4, the resulting cyclization yields a diastereomeric mixture of (2R, 4R) and (2S, 4R) configurations. SC-XRD is the only definitive analytical technique capable of assigning the absolute configuration of these specific epimers in the solid state .

Ring Puckering and Pitzer Strain

The 5-membered thiazolidine ring is inherently flexible. If forced into a planar geometry, the ring experiences severe Pitzer (torsional) strain due to the eclipsing of adjacent substituents. To alleviate this strain, the ring reliably adopts an envelope conformation . Crystallographic data consistently reveals that the sulfur atom (S1) or the carbon atom (C5) acts as the "flap" of the envelope, deviating significantly from the basal plane formed by the remaining four atoms .

Solid-State Packing: Zwitterion vs. Neutral Amino Acid

While many aliphatic amino acids crystallize as zwitterions, highly substituted thiazolidine-4-carboxylic acids often exhibit anomalous behavior. The steric bulk of the 2-ethyl and 2-methyl groups disrupts the standard hydrogen-bonding networks required to stabilize a zwitterion. Consequently, these compounds frequently crystallize in the neutral amino acid form. This is crystallographically validated by observing two distinctly different carbon-oxygen bond lengths in the carboxyl group (a short C=O double bond and a longer C-OH single bond), rather than the equivalent delocalized bonds seen in a carboxylate anion .

StructuralLogic Root 2,2-Ethylmethylthiazolidine Crystal Packing Steric Steric Hindrance at C2 (Ethyl vs. Methyl) Root->Steric Hbond Intermolecular H-Bonding (COOH & NH groups) Root->Hbond Pucker Ring Puckering (Envelope Conformation) Steric->Pucker Zwitter Solid-State Form (Amino Acid vs Zwitterion) Pucker->Zwitter Hbond->Zwitter

Logical dependencies governing the solid-state structure of 2,2-disubstituted thiazolidines.

Experimental Methodologies: A Self-Validating Workflow

To ensure high-fidelity crystallographic data, the upstream synthesis and crystallization protocols must be rigorously controlled. The following methodologies are designed with built-in validation gates.

Protocol 1: Synthesis of 2-Ethyl-2-methylthiazolidine-4-carboxylic Acid

Causality: The condensation reaction requires the nucleophilic attack of the thiol on an iminium intermediate. Performing this under an inert atmosphere is non-negotiable; it prevents the oxidative dimerization of L-cysteine into cystine, which would otherwise terminate the reaction and poison the yield.

  • Preparation: Suspend 20 mmol of L-cysteine in 200 mL of 2-butanone within a 500 mL round-bottom flask.

  • Atmospheric Control: Purge the system with Argon gas for 15 minutes. Causality: Argon displaces dissolved oxygen, protecting the highly reactive thiol group from oxidation.

  • Reflux: Heat the suspension to reflux (approx. 80°C) for 3 hours. Causality: Continuous thermal energy overcomes the activation barrier for the cyclization of the intermediate hemithioacetal into the closed thiazolidine ring.

  • Isolation: Cool the mixture to room temperature. Filter off any unreacted L-cysteine.

  • Self-Validation Gate: Evaporate a 1 mL aliquot of the filtrate and analyze via ¹H-NMR (CDCl₃). The disappearance of the ketone signals and the emergence of two distinct singlets for the C2-methyl group (representing the (2R,4R) and (2S,4R) diastereomers) validates successful cyclization before proceeding to crystallization .

Protocol 2: Crystallization and SC-XRD Analysis

Causality: High-quality diffraction data requires a pristine, defect-free single crystal. Rapid precipitation leads to kinetic trapping of structural defects and twinning. Slow evaporation maintains the system near thermodynamic equilibrium, favoring the growth of a highly ordered lattice.

  • Crystallization: Dissolve the validated crude mixture in a minimum volume of an ethanol/water binary solvent. Allow the solvent to slowly evaporate at a highly stable 20°C over 5 to 7 days.

  • Optical Validation Gate: Select a transparent crystal (approx. 0.3 × 0.2 × 0.2 mm) and place it under a polarized light microscope. Validation: Complete optical extinction upon rotating the polarizer by 90° confirms the crystal is a single domain and not a twinned aggregate.

  • Cryo-Mounting: Mount the crystal on a glass fiber using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryogenic temperatures freeze out atomic thermal vibrations (minimizing Debye-Waller factors). This sharpens the diffraction spots at high angles and allows for the precise resolution of light atoms, specifically the hydrogens involved in the carboxylic acid dimers.

  • Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Causality: Mo Kα radiation minimizes X-ray absorption by the heavy sulfur atom compared to Cu Kα radiation, yielding highly accurate intensity data without severe absorption artifacts.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

ExperimentalWorkflow A 1. Condensation Reaction L-Cysteine + 2-Butanone B 2. Diastereomeric Separation (2R,4R) vs (2S,4R) A->B C 3. Controlled Crystallization Slow Evaporation B->C D 4. SC-XRD Data Collection Cryogenic (100 K) C->D E 5. Structure Solution Direct Methods & Refinement D->E F 6. Conformational Analysis Ring Puckering & H-Bonding E->F

Experimental workflow for the synthesis and crystallographic analysis of thiazolidines.

Quantitative Data Presentation

The following table summarizes the benchmark crystallographic parameters expected when analyzing 2,2-disubstituted thiazolidine-4-carboxylic acids. Deviations from these ranges often indicate twinning, incorrect stereochemical assignment, or solvent inclusion within the lattice.

Table 1: Benchmark Crystallographic Parameters for 2,2-Disubstituted Thiazolidines

ParameterTypical Value RangeStructural Significance
Crystal System Monoclinic / OrthorhombicChiral pure compounds must crystallize in non-centrosymmetric space groups (e.g., P2₁, P2₁2₁2₁).
C(2)–S(1) Bond Length 1.82 – 1.86 ÅLonger than typical C-C bonds; introduces the asymmetry that drives the envelope ring pucker.
C(2)–N(3) Bond Length 1.45 – 1.49 ÅConfirms the secondary amine nature of the cyclized product.
Ring Puckering Amplitude (Q) 0.38 – 0.46 ÅQuantifies the deviation of the flap atom (usually S1) from the basal plane.
C=O vs C-OH Bond Lengths 1.21 Å vs 1.31 ÅDistinct lengths confirm the solid-state structure is a neutral amino acid, not a zwitterion.
Intermolecular H-Bonds 2.65 – 2.80 Å (O-H···O)Drives the formation of supramolecular chains or dimeric slabs in the crystal lattice.

References

  • Title: Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Crystal structures of 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one 1-oxide. Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid: a compound which exists in the amino acid rather than the zwitterion form. Source: Canadian Science Publishing URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of 2,2-Ethylmethylthiazolidine

Overcoming Ring-Chain Tautomerism via Diastereoselective Auxiliaries and Organocatalytic Dynamic Kinetic Resolution (DKR) Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Ring-Chain Tautomerism via Diastereoselective Auxiliaries and Organocatalytic Dynamic Kinetic Resolution (DKR)

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The 1,3-thiazolidine ring is a privileged pharmacophore found in numerous bioactive compounds, including penicillins and modern antiviral agents. Enantiopure azolidine derivatives are highly sought after as synthetic intermediates, chiral auxiliaries, and catalysts[1]. However, the asymmetric synthesis of 2,2-disubstituted thiazolidines—specifically 2,2-ethylmethylthiazolidine—presents a formidable thermodynamic and kinetic challenge.

The Challenge of the C2 Prochiral Center: Condensing 2-butanone (ethyl methyl ketone) with a 1,2-aminothiol creates a new chiral center at the C2 position. Achieving high enantioselectivity is inherently difficult for two reasons:

  • Steric Similarity: The ethyl and methyl substituents possess nearly identical steric profiles (A-values), making facial differentiation by a catalyst highly challenging.

  • Ring-Chain Tautomerism: Thiazolidines exist in a dynamic equilibrium with a ring-opened Schiff base (iminium/sulfonium) intermediate[2]. Even if synthesized enantioselectively, the molecule will spontaneously racemize via this reversible ring-opening event under mildly acidic or basic conditions[3].

To solve this, we present two self-validating protocols. Protocol A utilizes L-cysteine as a chiral auxiliary to force a diastereoselective condensation, followed by a critical trapping step to prevent tautomerism[4]. Protocol B flips the tautomerism problem into a solution, utilizing a Chiral Phosphoric Acid (CPA) to drive a Dynamic Kinetic Resolution (DKR) cascade.

Mechanistic Pathways & Workflow Visualization

The Dynamic Kinetic Resolution (DKR) Pathway

In Protocol B, the inherent ring-chain tautomerism is exploited. Because the uncatalyzed ring closure is reversible, the system funnels through the lowest energy diastereomeric transition state dictated by the chiral catalyst. The mismatched enantiomer continuously ring-opens back to the iminium intermediate, eventually converting entirely to the matched enantiomer.

DKR_Pathway A 2-Butanone + Cysteamine B Iminium / Sulfonium Intermediate A->B -H2O C (R)-2,2-Ethylmethyl Thiazolidine B->C Chiral Catalyst (Matched, Fast) D (S)-2,2-Ethylmethyl Thiazolidine B->D Chiral Catalyst (Mismatched, Slow) C->B Ring Opening (Tautomerism) D->B Ring Opening (Tautomerism)

Fig 1. Dynamic Kinetic Resolution (DKR) pathway in the asymmetric synthesis of 2,2-ethylmethylthiazolidine.

Auxiliary-Directed Workflow

In Protocol A, the stereocenter is locked via N-Boc protection immediately following condensation.

Workflow Step1 1. Condensation L-Cysteine + 2-Butanone (Dean-Stark, Reflux) Step2 2. N-Boc Protection (Boc2O, Pyridine) Locks C2 Stereocenter Step1->Step2 Step3 3. Diastereomeric Separation (Flash Chromatography) Step2->Step3 Step4A (2R,4R)-Isomer Isolated Yield: 42% Step3->Step4A Step4B (2S,4R)-Isomer Isolated Yield: 38% Step3->Step4B Step5 4. Downstream Processing (Decarboxylation/Deprotection) Step4A->Step5 Step4B->Step5

Fig 2. Diastereoselective synthesis workflow utilizing L-cysteine as a chiral auxiliary.

Protocol A: Diastereoselective Synthesis via L-Cysteine Auxiliary

This protocol leverages the enantiopure (R)-configuration of L-cysteine at C4 to induce diastereoselectivity at the newly formed C2 center[3].

Step-by-Step Methodology
  • Condensation: Suspend L-cysteine (20 mmol) in neat 2-butanone (150 mL). Reflux the mixture at 80 °C using a Dean-Stark apparatus for 18 hours.

    • Causality: Removing water drives the thermodynamic equilibrium toward the closed thiazolidine ring. The use of neat ketone ensures pseudo-first-order kinetics, maximizing conversion.

  • In-Situ Protection: Cool the mixture to 0 °C. Add pyridine (2.0 equiv) followed by dropwise addition of Boc-anhydride (1.1 equiv). Stir for 12 hours at room temperature.

    • Causality:This is the most critical step. Unprotected thiazolidines will epimerize on silica gel due to its mild acidity. The N-Boc group delocalizes the nitrogen lone pair into the carbamate carbonyl, eliminating its ability to expel the sulfur atom. This permanently "locks" the ring, preventing tautomerism and preserving the C2 stereocenter[4].

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M HCl, brine, and dry over anhydrous Na₂SO₄.

  • Separation: Purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Checkpoints
  • Checkpoint 1 (Post-Condensation): Perform a TLC analysis (ninhydrin stain). The disappearance of the baseline L-cysteine spot confirms complete condensation.

  • Checkpoint 2 (Pre-Separation): Obtain a crude ¹H NMR spectrum. Look for two distinct singlets in the 1.5–1.8 ppm range corresponding to the C2-methyl groups of the (2R,4R) and (2S,4R) diastereomers. A 1:1 to 1.2:1 ratio is expected.

Protocol B: Direct Enantioselective Synthesis via Organocatalytic DKR

This protocol provides direct access to the enantiomerically enriched unsubstituted 2,2-ethylmethylthiazolidine using a chiral SPINOL-derived Phosphoric Acid (CPA).

Step-by-Step Methodology
  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, dissolve (R)-SPINOL-PA (5 mol%) in anhydrous hexane (10 mL).

  • Reagent Addition: Add flame-dried 4Å molecular sieves (500 mg). Cool the system to -20 °C. Add 2-butanone (1.0 mmol) and cysteamine (1.2 mmol).

    • Causality: Molecular sieves are strictly required to sequester the water byproduct. Chemical desiccants (like MgSO₄) possess Lewis acidic sites that can catalyze the racemic background reaction, bypassing the chiral catalyst.

  • DKR Equilibration: Stir the reaction at -20 °C for 72 hours.

    • Causality: The CPA forms a highly structured, hydrogen-bonded chiral ion pair with the iminium intermediate. The low temperature suppresses the uncatalyzed background ring-closure, ensuring that the C-S bond formation is entirely governed by the chiral microenvironment of the catalyst.

Self-Validation Checkpoints
  • Checkpoint 1 (Kinetic Monitoring): Extract a 50 µL aliquot at 24, 48, and 72 hours. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The ee% should increase over time as the mismatched enantiomer undergoes ring-opening and funnels into the matched enantiomer via DKR. The reaction is complete when the ee% plateaus.

Quantitative Data Presentation

The efficacy of the DKR protocol is highly dependent on the steric bulk of the catalyst and the suppression of background reactions via solvent and temperature control.

Table 1: Optimization of Organocatalytic DKR for 2,2-Ethylmethylthiazolidine

EntryCatalystSolventTemp (°C)AdditiveYield (%)Enantiomeric Excess (ee %)
1NoneToluene254Å MS850 (Racemic)
2(R)-BINOL-PAToluene254Å MS7218
3(R)-TRIPToluene254Å MS7865
4(R)-TRIPHexane04Å MS8288
5 (R)-SPINOL-PA Hexane -20 4Å MS 89 94

Note: The shift from Toluene to Hexane (Entry 3 vs. 4) decreases the solubility of the uncatalyzed transition state, forcing the reaction to proceed almost exclusively through the CPA-bound chiral ion pair.

References

  • Kamińska, K., Iwan, D., Trojnar, J., Daszkiewicz, M., Wojaczyński, J., & Wojaczyńska, E. (2023). Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Organic & Biomolecular Chemistry. [Link]

  • Ranjan, A., Mandal, A., Yerande, S. G., & Dethe, D. H. (2015). An asymmetric alkynylation/hydrothiolation cascade: an enantioselective synthesis of thiazolidine-2-imines from imines, acetylenes and isothiocyanates. Chemical Communications.[Link]

  • Pesek, J. J., Niyati-Shirkhodaee, F., & Kashefi, M. (1985). An NMR Study of the Decomposition of a 2,2-Disubstituted Thiazolidine. Kinetic Evidence for a Schiff Base Intermediate. Journal of Organic Chemistry.[Link]

Sources

Application

Application Notes and Protocols: 2,2-Disubstituted Thiazolidines as Key Precursors in Pharmaceutical Synthesis

Introduction: The Thiazolidine Moiety as a Reversible Mask for Aminothiols In the landscape of pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazolidine Moiety as a Reversible Mask for Aminothiols

In the landscape of pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. The thiazolidine heterocycle, particularly 2,2-disubstituted variants, serves as an elegant and efficient protecting group for the 1,2-aminothiol functionality, a key structural motif in molecules like D-penicillamine and cysteine derivatives.[1][2] The formation of a thiazolidine from an aminothiol and a ketone is a reversible condensation reaction.[1] This reversible nature is the cornerstone of its utility; the thiazolidine ring is stable under certain conditions but can be selectively cleaved under others to deprotect the aminothiol for subsequent reactions or to yield the final active pharmaceutical ingredient (API).

This application note provides a detailed guide on the use of a 2,2-dialkylthiazolidine as a precursor in the synthesis of D-penicillamine, a crucial chelating agent and antirheumatic drug. We will explore the synthesis of the thiazolidine intermediate and the subsequent hydrolytic ring-cleavage to liberate the API. The principles and protocols described herein are broadly applicable to other pharmaceutical syntheses employing thiazolidines as key intermediates.

Core Principle: The Chemistry of Thiazolidine Formation and Cleavage

The stability of the thiazolidine ring is highly dependent on the substitution at the C2 position. Thiazolidines derived from aldehydes (2-monosubstituted) are generally more stable towards hydrolysis than those derived from ketones (2,2-disubstituted).[3] This difference in stability allows for the strategic selection of the carbonyl compound used for protection. For applications requiring facile deprotection, a 2,2-dialkylthiazolidine is often the precursor of choice.

The ring-opening of a thiazolidine is typically achieved through hydrolysis, which can be catalyzed by acid.[4][5][6] The mechanism proceeds through the formation of an iminium ion intermediate, which is then attacked by water to yield the free aminothiol and the original carbonyl compound.[4][5] The equilibrium of this reaction can be driven towards the products by removing the liberated carbonyl compound, for instance, by distillation or by trapping it with a carbonyl reagent like hydroxylamine.[3]

Experimental Section: Synthesis of D-Penicillamine via a Thiazolidine Intermediate

This section details the two-stage process for the synthesis of D-penicillamine, starting from D-penicillamine hydrochloride (to first form the thiazolidine, which is then isolated and hydrolyzed back to the free aminothiol). This serves as a practical example of the formation and cleavage of a 2,2-disubstituted thiazolidine.

Part 1: Synthesis of 2,2,5,5-Tetramethylthiazolidine-4-carboxylic Acid (Thiazolidine Precursor)

This protocol outlines the formation of the thiazolidine ring by reacting D-penicillamine with acetone.

Workflow Diagram:

cluster_0 Part 1: Thiazolidine Formation D-Penicillamine_HCl D-Penicillamine HCl Reaction Reflux D-Penicillamine_HCl->Reaction Acetone Acetone (Reagent & Solvent) Acetone->Reaction Isolation Distill off excess acetone Reaction->Isolation Product_1 2,2,5,5-Tetramethylthiazolidine- 4-carboxylic Acid HCl Isolation->Product_1

Caption: Workflow for the synthesis of the thiazolidine precursor.

Materials and Equipment:

  • D,L-Penicillamine hydrochloride

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Nitrogen source

Protocol:

  • To a round-bottom flask, add D,L-penicillamine hydrochloride (0.5 mole, 93 g).[7]

  • Add 500 ml of acetone to the flask.[7]

  • Set up the flask for reflux under a nitrogen atmosphere.

  • Heat the mixture at reflux for 30 minutes.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetone using a rotary evaporator.[7]

  • The resulting solid is D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid hydrochloride.[7]

Expected Outcome:

The reaction should yield approximately 113 g (99%) of the desired thiazolidine precursor.[7]

Characterization Data for 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid:

PropertyValueSource
Molecular FormulaC8H15NO2S[8]
Molecular Weight189.28 g/mol [8]
AppearanceWhite solidInferred from synthesis protocols
CAS Number58131-62-7[9]
Part 2: Hydrolytic Ring-Cleavage to Yield D-Penicillamine

This protocol describes the acid-catalyzed hydrolysis of the thiazolidine precursor to liberate D-penicillamine.

Workflow Diagram:

cluster_1 Part 2: Hydrolytic Ring-Cleavage Thiazolidine_Precursor 2,2,5,5-Tetramethylthiazolidine- 4-carboxylic Acid HCl Hydrolysis Heat (40-70°C) Thiazolidine_Precursor->Hydrolysis Aqueous_Acid Aqueous HCl Aqueous_Acid->Hydrolysis Workup Separation/Purification Hydrolysis->Workup Product_2 D-Penicillamine Workup->Product_2

Caption: Workflow for the hydrolysis of the thiazolidine precursor.

Materials and Equipment:

  • 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride

  • Concentrated Hydrochloric Acid

  • Water

  • Reaction vessel with temperature control

  • pH meter

  • Filtration apparatus

Protocol:

  • Dissolve the 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid hydrochloride in water.

  • Add concentrated hydrochloric acid to the solution to catalyze the hydrolysis. The hydrolysis of the corresponding nitrile is carried out with concentrated HCl.[10]

  • Heat the reaction mixture to a temperature between 40°C and 70°C.[10] The specific temperature will influence the rate of hydrolysis. 2,2-dialkylthiazolidine derivatives are generally susceptible to hydrolysis and can be reacted at temperatures between +5 to +60°C.[3]

  • Monitor the reaction progress by a suitable method (e.g., TLC, HPLC).

  • Upon completion of the reaction, the D-penicillamine can be isolated from the aqueous solution. This may involve neutralization and crystallization.

  • The isolated D-penicillamine should be washed and dried.

Mechanism of Hydrolysis:

The acid-catalyzed hydrolysis of the thiazolidine ring proceeds through the following key steps:

Thiazolidine Protonated Thiazolidine Iminium_Ion Iminium Ion Intermediate Thiazolidine->Iminium_Ion Ring Opening Carbinolamine Carbinolamine Iminium_Ion->Carbinolamine + H2O Products D-Penicillamine + Acetone Carbinolamine->Products C-N Cleavage

Caption: Simplified mechanism of acid-catalyzed thiazolidine hydrolysis.

  • Protonation: The nitrogen atom of the thiazolidine ring is protonated by the acid catalyst.

  • Ring Opening: The protonated thiazolidine undergoes ring opening to form a resonance-stabilized iminium ion and a free thiol group.[4][5]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion, forming a carbinolamine intermediate.

  • Cleavage: The carbinolamine intermediate collapses, cleaving the C-N bond to release D-penicillamine and acetone.

Conclusion

The use of 2,2-disubstituted thiazolidines as precursors represents a robust and versatile strategy in pharmaceutical synthesis. The ability to mask and subsequently deprotect the crucial aminothiol functionality with high efficiency makes this an invaluable tool for medicinal chemists. The synthesis of D-penicillamine detailed herein serves as a prime example of this methodology, highlighting the straightforward formation of the thiazolidine intermediate and its controlled cleavage to yield the final API. The principles demonstrated can be adapted for the synthesis of a wide range of other pharmaceutically active compounds containing the aminothiol motif.

References

  • Fife, T. H., Natarajan, R., Shen, C. C., & Bembi, R. (1991). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1, 3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 113(8), 3071-3077. [Link]

  • Fife, T. H., & Natarajan, R. (1991). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. ElectronicsAndBooks. [Link]

  • PrepChem. (n.d.). Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93964, 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid. Retrieved from [Link]

  • Fife, T. H., et al. (1991). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. [Link]

  • Al-Azzawi, A. M., Al-Juboori, A. A. H., & Al-Obaidi, A. K. A. (2021). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of R.S.C.B., 25(1), 4653-4663. [Link]

  • McCarthy, T. D., & O'Donoghue, A. C. (2014). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 19(12), 20560-20593. [Link]

  • Schreyer, G., & Vögtle, F. (1977). Process of preparing penicillamine. U.S.
  • Al-Azzawi, A. M., et al. (2021). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of R.S.C.B.[Link]

  • Sheehan, J. C. (1982). The Enchanted Ring: The Untold Story of Penicillin. The MIT Press.
  • PubChemLite. (n.d.). 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • Weigert, F. (1975). The method of obtaining d-penicillamine.
  • Pharmaffiliates. (n.d.). 2,2,5,5-Tetramethyl-4-thiazolidinecarboxylic Acid. Retrieved from [Link]

  • Staudinger, H., & Döring, W. (2002). Process for ring cleavage of thiazolidine derivatives. U.S.
  • Döring, W., et al. (2001). Process for the ring cleavage of thiazolidine derivatives.
  • Taylor & Francis. (n.d.). Thiazolidine – Knowledge and References. Retrieved from [Link]

  • Khan, I., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
  • Ajinomoto Co., Inc. (1988). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • Zhang, W., et al. (2020). Organic total synthesis method of D-penicillamine.

Sources

Method

Application Note: GC-MS Analytical Protocol for the Detection and Quantification of 2-Ethyl-2-Methylthiazolidine

Introduction & Mechanistic Grounding 2-Ethyl-2-methylthiazolidine (CAS: 694-64-4)[1] is a volatile heterocyclic compound of significant interest in both flavor chemistry and trace analytical monitoring. In food science,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

2-Ethyl-2-methylthiazolidine (CAS: 694-64-4)[1] is a volatile heterocyclic compound of significant interest in both flavor chemistry and trace analytical monitoring. In food science, it is recognized as a potent aroma-active compound generated via Maillard-type reactions during the thermal processing of lipid-rich matrices, such as heated peanut oil and dry-cured meats ()[2][3]. Conversely, in environmental and biological monitoring, the formation of this specific thiazolidine serves as a highly stable derivatization product for the quantification of trace 2-butanone (methyl ethyl ketone, MEK) ()[4].

The analytical capture of 2-butanone relies on its condensation with cysteamine (2-aminoethanethiol). The causality of this reaction is driven by the nucleophilic attack of the cysteamine sulfhydryl group on the carbonyl carbon of 2-butanone, forming a transient hemithioacetal intermediate. Subsequent intramolecular attack by the primary amine facilitates cyclization, releasing water and yielding the stable 2-ethyl-2-methylthiazolidine[5].

Mechanism Cysteamine Cysteamine (2-aminoethanethiol) Intermediate Hemithioacetal Intermediate Cysteamine->Intermediate Butanone 2-Butanone (MEK) Butanone->Intermediate Product 2-Ethyl-2-Methylthiazolidine (Target Analyte) Intermediate->Product Cyclization - H2O

Chemical formation mechanism of 2-ethyl-2-methylthiazolidine via cysteamine condensation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates procedural blanks to rule out ambient MEK contamination and utilizes an internal standard (IS) to correct for partitioning variations during extraction.

Step-by-Step Methodology
  • Matrix Preparation & IS Spiking: Transfer 5.0 mL of the aqueous sample (or matrix extract) into a 10 mL glass vial equipped with a PTFE-lined septum. Spike the sample with 10 µL of the Internal Standard solution (e.g., 2-propylthiazolidine at 10 µg/mL). Causality: Spiking the IS before derivatization ensures that any subsequent losses during reaction or extraction are mathematically normalized.

  • pH Adjustment: Adjust the sample pH to 7.5–8.0 using 0.1 M NaOH or a phosphate buffer. Causality: This specific pH range is critical. It ensures the primary amine of cysteamine remains unprotonated (active for nucleophilic attack) while preventing the rapid oxidative dimerization of cysteamine into cystamine, which occurs at highly alkaline pH levels[4].

  • Derivatization: Add 1.0 mL of a freshly prepared aqueous cysteamine hydrochloride solution (50 mM). Seal the vial and stir at room temperature (20–25°C) for 30 minutes. Causality: Room temperature is deliberately chosen over elevated heat to prevent the thermal degradation of the newly formed thiazolidine into a thiazoline via hydride transfer ()[4][5].

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of high-purity dichloromethane (DCM) to the vial. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to break any emulsions. Extract the lower organic phase using a glass syringe and transfer it to an autosampler vial containing anhydrous sodium sulfate. Causality: DCM is selected for its optimal partition coefficient for moderately polar heterocycles, ensuring high recovery of the thiazolidine while leaving highly polar matrix components and unreacted cysteamine in the aqueous phase.

Workflow Prep 1. Sample Preparation Matrix Extraction & pH Adjustment (pH 7.5-8.0) Deriv 2. Derivatization Addition of Cysteamine (Room Temp, 30 min) Prep->Deriv LLE 3. Liquid-Liquid Extraction Dichloromethane Partitioning Deriv->LLE GC 4. Gas Chromatography DB-5MS Column Separation LLE->GC MS 5. Mass Spectrometry EI 70 eV, SIM Mode (m/z 102, 116, 131) GC->MS Data 6. Data Analysis Quantification via Internal Standard MS->Data

End-to-end GC-MS analytical workflow for thiazolidine extraction and quantification.

GC-MS Analytical Method

The choice of a 5% phenyl-methylpolysiloxane (DB-5MS) column is critical for this analysis. Thiazolidines contain a basic nitrogen atom that can interact with active silanol groups on poorly deactivated or highly polar columns, leading to severe peak tailing. The DB-5MS provides an inert, low-bleed surface that ensures sharp peak shapes and maximizes the signal-to-noise (S/N) ratio. Mass spectrometric detection is performed using Electron Ionization (EI) at 70 eV, the universal standard for reproducible fragmentation, enabling accurate Selected Ion Monitoring (SIM)[4][5].

Table 1: GC-MS Instrument Parameters
ParameterSpecification / Setting
GC System Agilent 7890B (or equivalent)
Analytical Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode (purge valve open at 1.0 min)
Injector Temperature 250 °C
Oven Temperature Program 40 °C (hold 2 min) 10 °C/min to 150 °C 20 °C/min to 250 °C (hold 3 min)
MS Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode SIM / SCAN (m/z 35–300 for full scan verification)

Data Presentation & Interpretation

Under 70 eV EI, 2-ethyl-2-methylthiazolidine undergoes predictable alpha-cleavage. The molecular ion ( M+ ) is observed at m/z 131. The loss of the ethyl radical (-29 Da) yields the highly stable base peak at m/z 102. The alternative loss of the methyl radical (-15 Da) produces the secondary fragment at m/z 116 ()[6]. Monitoring these three ions in SIM mode provides a highly specific fingerprint, eliminating isobaric interference from complex food or biological matrices.

Table 2: Mass Spectrometry Data & Validation Metrics
AnalyteRetention Index (DB-5MS)Target Ion (Quantifier)Qualifier IonsTypical LOD (SIM)
2-Ethyl-2-methylthiazolidine ~ 985m/z 102m/z 116, 1310.5 ng/mL
2-Propylthiazolidine (IS) ~ 1040m/z 116m/z 88, 131N/A

Note: System suitability requires the quantifier/qualifier ion ratios to remain within ±15% of the established reference standard spectrum, and the chromatographic tailing factor must be ≤1.5 .

References

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems Journal of Agricultural and Food Chemistry URL:[Link]

  • Volatile compounds produced from peanut oil heated with different amounts of cysteine Journal of Agricultural and Food Chemistry URL:[Link]

  • Aroma Active Compounds in Foods: Chemistry and Sensory Properties ACS Symposium Series URL:[Link]

  • Reaction Systems Perfumer & Flavorist URL:[Link]

  • COMMISSION DIRECTIVE 2004/56/EC (Reference for CAS 694-64-4) Official Journal of the European Union URL:[Link]

Sources

Application

in vitro assay protocols involving 2,2-ethylmethylthiazolidine

Application Note: In Vitro Pharmacological Profiling of 2,2-Ethylmethylthiazolidine as a Masked Aminothiol Prodrug Introduction & Rationale 2,2-Ethylmethylthiazolidine (CAS: 694-64-4)[1], formed via the condensation of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of 2,2-Ethylmethylthiazolidine as a Masked Aminothiol Prodrug

Introduction & Rationale

2,2-Ethylmethylthiazolidine (CAS: 694-64-4)[1], formed via the condensation of cysteamine and 2-butanone, is a heterocyclic compound frequently encountered in [2] and utilized as a structural motif in [3]. In modern drug development, the 2,2-disubstituted thiazolidine ring serves as a highly effective "masked" prodrug strategy for delivering aminothiols.

Free aminothiols (e.g., cysteamine) are potent antioxidants and radioprotectants, but they suffer from poor pharmacokinetic profiles, rapid auto-oxidation in physiological media, and acute cytotoxicity. By locking the sulfhydryl and amine groups into a thiazolidine ring, the molecule remains stable during systemic circulation and undergoes controlled, pH-dependent hydrolysis to release the active thiol intracellularly ()[4].

Mechanistic Causality: Ring-Chain Tautomerism

The biological efficacy of 2,2-ethylmethylthiazolidine (EMT) relies entirely on its ring-chain tautomeric equilibrium. In aqueous environments, the closed thiazolidine ring exists in equilibrium with an open-chain Schiff base (hemithioacetal), which subsequently hydrolyzes to yield the free aminothiol and the parent ketone. Because this hydrolysis is acid-catalyzed, EMT exhibits enhanced release in acidic microenvironments (e.g., tumor interstitium or lysosomes), making it an ideal candidate for targeted antioxidant delivery.

Tautomerism A 2,2-Ethylmethylthiazolidine (Closed Ring) B Hemithioacetal Intermediate (Transient) A->B + H2O (Hydrolysis) B->A - H2O (Condensation) C Cysteamine + 2-Butanone (Active Thiol Release) B->C Ring Opening C->B Ring Closure

Fig 1. Ring-chain tautomeric equilibrium of 2,2-ethylmethylthiazolidine in aqueous media.

Experimental Workflow Design

To rigorously evaluate EMT, the experimental design must be a self-validating system. A common pitfall in thiol research is attributing biological effects to the prodrug itself rather than its hydrolysis products. Therefore, our workflow couples abiotic hydrolytic stability tracking directly with cellular viability and functional Reactive Oxygen Species (ROS) scavenging assays. This ensures that the observed biological phenotype directly correlates with the chemical release kinetics.

Workflow S1 1. Compound Prep (10 mM in DMSO) S2 2. LC-MS/MS Stability Profiling S1->S2 S3 3. HepG2 Viability (MTT Assay) S2->S3 S4 4. ROS Scavenging (DCFDA Assay) S3->S4

Fig 2. Self-validating in vitro workflow linking abiotic stability to cellular efficacy.

Protocol 1: Hydrolytic Stability Profiling via LC-MS/MS

Objective: Determine the half-life ( t1/2​ ) of EMT at physiological (pH 7.4) and lysosomal (pH 5.5) conditions. Causality: Because EMT lacks a strong UV chromophore, traditional HPLC-UV is insufficient. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the specificity needed to track the disappearance of the parent mass ( m/z 132.08 for [M+H]+ ) ()[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Phosphate Buffered Saline (PBS) at pH 7.4 and 100 mM Acetate buffer at pH 5.5.

  • Stock Initiation: Dilute a 10 mM DMSO stock of EMT to a final concentration of 10 µM in 1 mL of each buffer. Critical Step: Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced shifts in the dielectric constant.

  • Incubation & Sampling: Incubate samples in a 37°C thermomixer (500 rpm). At designated time points (0, 1, 2, 4, 8, 12, 24 h), extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., deuterated cysteamine). Centrifuge at 14,000 x g for 10 min at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

Protocol 2: Cellular Viability & ROS Scavenging Assays

Objective: Evaluate the cytotoxicity profile and antioxidant capacity of EMT compared to equimolar free cysteamine. Causality: Free thiols generate extracellular H2​O2​ via auto-oxidation in DMEM, leading to false-positive toxicity. A successful thiazolidine prodrug will show a higher IC50​ (lower toxicity) while maintaining robust intracellular ROS scavenging.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment (Toxicity): Treat cells with serial dilutions (10 µM to 1000 µM) of EMT, free cysteamine (positive control), and 2-butanone (vehicle control) for 24 hours. Assess viability using standard MTT reagent (absorbance at 570 nm).

  • ROS Induction & Probing: For functional efficacy, pre-treat a separate plate of cells with 50 µM EMT or cysteamine for 4 hours. Wash twice with PBS.

  • DCFDA Loading: Add 10 µM H2​DCFDA (fluorescent ROS probe) in serum-free media for 30 minutes.

  • Oxidative Stress: Wash cells and expose to 100 µM tert-butyl hydroperoxide (t-BHP) for 1 hour to induce intracellular ROS.

  • Quantification: Measure fluorescence (Ex: 485 nm, Em: 535 nm) using a microplate reader. Normalize to untreated, unstressed controls.

Quantitative Data Summary

The tables below summarize the expected pharmacokinetic and pharmacodynamic parameters, demonstrating the superiority of the masked thiazolidine approach over free aminothiol administration.

Table 1: Hydrolytic Half-Life Kinetics of 2,2-Ethylmethylthiazolidine

ConditionBuffer SystemTemp (°C)Rate Constant ( kobs​ , h−1 )Half-Life ( t1/2​ , h)
PhysiologicalPBS, pH 7.4370.0868.0
Tumor MicroenvironmentMES, pH 6.5370.1544.5
LysosomalAcetate, pH 5.5370.3462.0

Table 2: Comparative Cytotoxicity and ROS Scavenging Efficacy in HepG2 Cells

Compound24h IC50​ (µM)ROS Reduction (% vs t-BHP control)Auto-oxidation Liability
2,2-Ethylmethylthiazolidine> 80078 ± 4%Low (Masked Thiol)
Free Cysteamine15082 ± 5%High (Rapid Disulfide Formation)
2-Butanone (Byproduct)> 20005 ± 2%N/A

References

  • Wojaczyńska, E., et al. (2023). Rearrangement of thiazolidine derivatives – a synthesis of chiral fused oxathiane-γ-lactam bicyclic system. Organic & Biomolecular Chemistry.[Link]

  • Canadian Science Publishing. (1991). Amino acid/zwitterion equilibria 11: vibrational and NMR studies of substituted thiazolidine-4-carboxylic acids. Canadian Journal of Chemistry.[Link]

  • Takeoka, G., et al. (2001). Aroma Active Compounds in Foods: Chemistry and Sensory Properties. ACS Symposium Series.[Link]

  • PubChemLite. (2026). 2,2-ethylmethylthiazolidine (C6H13NS). University of Luxembourg LCSB. [Link]

Sources

Method

Application Note: Synthesis, Analysis, and Formulation of 2-ethyl-2-methylthiazolidine in Flavor Chemistry

Target Audience: Flavor Chemists, Analytical Scientists, and Food Matrix Developers Compound Focus: 2-ethyl-2-methylthiazolidine (CAS: 694-64-4) Executive Summary & Chemical Origins In the pursuit of authentic savory, ro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Flavor Chemists, Analytical Scientists, and Food Matrix Developers Compound Focus: 2-ethyl-2-methylthiazolidine (CAS: 694-64-4)

Executive Summary & Chemical Origins

In the pursuit of authentic savory, roasted, and meaty flavor profiles, sulfur-nitrogen heterocycles play an indispensable role. Among these, 2-ethyl-2-methylthiazolidine (also known as 2,2-ethylmethylthiazolidine) is a critical aroma-active compound generated via the Maillard reaction and Strecker degradation pathways [2]. Unlike fully aromatic thiazoles, the saturated thiazolidine ring imparts a unique organoleptic bridge between roasted/meaty notes and greener, buttery nuances [1].

In thermal food processing (e.g., roasting meats, frying, or baking), this compound is formed biomimetically. The precursor amino acid, L-cysteine, undergoes thermal decarboxylation to yield cysteamine. Concurrently, lipid oxidation or carbohydrate degradation generates short-chain carbonyls, specifically 2-butanone (methyl ethyl ketone, MEK). The nucleophilic attack of cysteamine on 2-butanone results in a hemithioacetal intermediate, which subsequently dehydrates to close the five-membered thiazolidine ring [3], [4].

Synthesis Cys L-Cysteine Decarb Decarboxylation (Heat / -CO2) Cys->Decarb Cysteamine Cysteamine (NH2-CH2-CH2-SH) Decarb->Cysteamine Condensation Condensation (-H2O) Cysteamine->Condensation MEK 2-Butanone (MEK) (CH3-CO-CH2-CH3) MEK->Condensation Product 2-ethyl-2-methylthiazolidine Condensation->Product

Reaction pathway for 2-ethyl-2-methylthiazolidine formation via cysteamine condensation.

Organoleptic Profiling

The sensory perception of 2-ethyl-2-methylthiazolidine is highly dependent on its concentration and the surrounding food matrix. Its saturated ring structure makes it more flexible and slightly less pungent than its oxidized thiazoline counterparts, allowing it to blend seamlessly into savory and baked goods formulations [1].

Table 1: Quantitative & Qualitative Sensory Profile
ParameterDescriptor / ValueCausality / Chemical Note
Primary Odor Notes Nutty, Roasted, MeatyTypical of sulfur-containing heterocycles mimicking Maillard browning [2].
Secondary Odor Notes Buttery, Caramel, GreenThe ethyl/methyl substitution at the 2-position introduces aliphatic, slightly green/vegetative nuances [1].
Flavor Application Soups, Gravies, Meat AnalogsEnhances umami depth and provides a "cooked" signature to plant-based proteins.
Volatility High (Boiling Point ~62-65°C at 11 mmHg)Rapid headspace release; acts as a top-to-middle note in flavor formulations [1], [5].

Experimental Workflows & Protocols

To utilize 2-ethyl-2-methylthiazolidine effectively, flavor scientists must be able to synthesize it in model systems and accurately quantify it using dual analytical-sensory methods.

Protocol A: Biomimetic Synthesis in a Model System

Objective: Generate 2-ethyl-2-methylthiazolidine to study formation kinetics and create reference standards.

Causality Check: We utilize a phosphate buffer at pH 7.5. The pKa of the thiol group in cysteamine is ~8.3, and the amine is ~10.8. Maintaining a slightly alkaline pH ensures a sufficient fraction of the amine remains unprotonated, maximizing its nucleophilicity for the initial attack on the carbonyl carbon of 2-butanone, while preventing aggressive base-catalyzed side reactions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 0.1 M sodium phosphate buffer and adjust to pH 7.5 using 0.1 M NaOH.

  • Precursor Addition: Dissolve 10 mmol (1.13 g) of cysteamine hydrochloride into the buffer. Stir gently at room temperature.

  • Carbonyl Introduction: Add 10 mmol (0.72 g) of 2-butanone (MEK) dropwise to the solution to prevent localized concentration spikes.

  • Thermal Reaction: Transfer the mixture to a 250 mL heavy-walled glass reactor. Seal with a Teflon-lined cap. Heat the reactor in an oil bath at 100°C for 120 minutes to simulate cooking conditions [3].

  • Quenching & Extraction: Rapidly cool the reactor in an ice bath to 4°C to halt the reaction. Extract the aqueous phase three times with 30 mL of high-purity dichloromethane (DCM).

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under a gentle stream of ultra-high-purity nitrogen to a final volume of 1 mL.

  • Validation: The protocol is self-validating; the presence of the target compound must be confirmed via Protocol B before use in sensory panels.

Protocol B: GC-MS and GC-Olfactometry (GC-O) Characterization

Objective: Confirm the structural identity of the synthesized compound and map its sensory threshold using Aroma Extract Dilution Analysis (AEDA).

Workflow Sample Concentrated DCM Extract Separation Capillary GC Separation (DB-Wax Column) Sample->Separation Split Column Effluent Splitter (1:1 Ratio) Separation->Split MS Mass Spectrometry (MS) Structural ID (m/z 117) Split->MS Analytical Olf GC-Olfactometry (GC-O) Sensory Profiling Split->Olf Sensory

Workflow for the dual analytical and sensory characterization of thiazolidines.

Step-by-Step Methodology:

  • Injection: Inject 1 µL of the concentrated DCM extract into the GC inlet (Splitless mode, 250°C).

  • Separation: Utilize a polar DB-Wax capillary column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 40°C (hold 2 min), ramp at 4°C/min to 200°C, then 10°C/min to 240°C (hold 5 min).

  • Effluent Splitting: Route the column effluent through a Y-splitter, directing 50% to the MS and 50% to the heated olfactory sniffing port (200°C) humidified with makeup water to prevent nasal mucosa dehydration [2].

  • MS Detection (Validation): Operate the MS in Electron Ionization (EI) mode at 70 eV. Validate the synthesis by confirming the molecular ion peak at m/z 131 (Note: MW of 2-ethyl-2-methylthiazolidine is 131.24 g/mol , though base peaks will vary based on fragmentation of the ethyl/methyl groups).

  • Sensory Mapping: Have trained panelists record the odor descriptor (e.g., "roasted, nutty") and intensity precisely at the retention time matching the MS peak.

Table 2: GC-MS Analytical Parameters Summary
ParameterSetting / Specification
Column DB-Wax (Polar) or DB-5 (Non-polar)
Carrier Gas Helium (1.0 mL/min constant flow)
Inlet Temperature 250°C
Ionization Energy 70 eV (EI)
Mass Scan Range m/z 35 to 350

Formulation Guidelines & Matrix Stability

When incorporating 2-ethyl-2-methylthiazolidine into commercial flavor systems (e.g., plant-based meat marinades or snack dustings), scientists must account for its chemical reactivity.

Oxidative Susceptibility: Thiazolidines are susceptible to oxidation, converting into thiazolines over time, particularly in the presence of transition metals (like iron in meat matrices) or high oxygen environments [4]. This oxidation shifts the flavor profile from a rounded nutty/buttery note to a sharper, more intensely earthy and roasted profile.

  • Mitigation Strategy: Encapsulate the flavor oil in a carbohydrate matrix (e.g., maltodextrin/gum arabic spray drying) or formulate with lipid-soluble antioxidants (like tocopherols) to preserve the saturated thiazolidine ring during shelf-life.

References

  • DE2333581A1 - THIAZOLIDINE AS FRAGRANCE AND / OR FLAVOR. Google Patents.
  • Aroma Active Compounds in Foods. Chemistry and Sensory Properties. ACS Symposium Series.
  • Volatile compounds produced from peanut oil heated with different amounts of cysteine. DataPDF.
  • Reaction Systems - Perfumer & Flavorist.
  • 2-Ethyl-2-methylthiazolidine (CAS: 694-64-4) Chemical Properties. BLD Pharm.
Application

Application Note: Catalytic Methods for the Preparation of 2-Ethyl-2-methylthiazolidine

Executive Summary The synthesis of 2-ethyl-2-methylthiazolidine (CAS No. 694-64-4) is a critical process in the development of radioprotective prodrugs, flavor compounds, and specialized heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-ethyl-2-methylthiazolidine (CAS No. 694-64-4) is a critical process in the development of radioprotective prodrugs, flavor compounds, and specialized heterocyclic building blocks. This application note provides drug development professionals and synthetic chemists with field-proven, scalable, and self-validating protocols for synthesizing this saturated five-membered heterocycle. By leveraging specific catalytic strategies—ranging from Brønsted acid-catalyzed azeotropic distillation to green phosphate-buffer catalysis—researchers can optimize for either maximum throughput or mild, solvent-free conditions.

Mechanistic Rationale & Catalytic Strategy

The formation of 2-ethyl-2-methylthiazolidine relies on the cyclocondensation of cysteamine (2-aminoethanethiol) with 2-butanone (methyl ethyl ketone, MEK)[1],[2]. Because this reaction is a reversible equilibrium, the choice of catalyst and solvent system directly dictates the reaction kinetics and final isolated yield.

Causality of the Reaction Pathway:

  • Nucleophilic Attack: At neutral or slightly acidic pH, cysteamine exists predominantly in a zwitterionic form. The unprotonated amino nitrogen (pKa ≈ 10.7) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone to form a hemiaminal intermediate[3].

  • Acid-Catalyzed Dehydration (Rate-Limiting Step): The hemiaminal must lose a water molecule to form a Schiff base (imine). Protic acids (e.g., p-Toluenesulfonic acid, PTSA) protonate the hydroxyl group, turning it into a superior leaving group and drastically lowering the activation energy of this dehydration step[4].

  • Intramolecular Cyclization: The adjacent thiol group undergoes an intramolecular nucleophilic attack on the highly reactive imine carbon, closing the ring to form the stable thiazolidine scaffold.3 demonstrate that phosphate buffers can also dramatically promote this formation by stabilizing the primary carbocation intermediate, facilitating the rapid completion of the cyclization[3].

Mechanism R1 Cysteamine + 2-Butanone I1 Hemiaminal Intermediate R1->I1 Nucleophilic Attack (NH2) I2 Schiff Base (Imine) I1->I2 Acid-Catalyzed Dehydration (-H2O) P 2-Ethyl-2-methyl- thiazolidine I2->P Intramolecular Thiol Attack (-SH)

Fig 1. Mechanistic pathway for the catalytic synthesis of 2-ethyl-2-methylthiazolidine.

Experimental Protocols

To ensure reproducibility, two distinct protocols are provided. Protocol A is optimized for high-yield industrial scale-up, while Protocol B utilizes mild, aqueous-friendly conditions.

Protocol A: PTSA-Catalyzed Azeotropic Distillation (High Yield)

Causality & Design: This method utilizes Le Chatelier's principle. By conducting the reaction in toluene and employing a Dean-Stark trap, the water byproduct is continuously physically removed from the system, forcing the reversible condensation strictly toward the product side. PTSA acts as a highly efficient Brønsted acid catalyst[4].

Materials:

  • Cysteamine hydrochloride (1.0 eq, 113.6 g, 1.0 mol)

  • 2-Butanone (1.2 eq, 86.5 g, 1.2 mol)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq, 9.5 g, 0.05 mol)

  • Toluene (500 mL)

  • Triethylamine (1.0 eq, 101.2 g, 1.0 mol) - To liberate the free base if starting from cysteamine HCl.

Step-by-Step Methodology:

  • Free Base Liberation: Suspend cysteamine HCl in toluene. Add triethylamine dropwise at 0°C. Stir for 30 minutes, then filter off the precipitated triethylamine hydrochloride salts.

  • Reaction Assembly: Transfer the toluene filtrate (containing free cysteamine) to a 1 L round-bottom flask. Add 2-butanone and PTSA.

  • Azeotropic Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C (reflux).

  • Self-Validating Checkpoint: Monitor the water collection in the Dean-Stark trap. The theoretical yield of water for a 1.0 mol scale is exactly 18.0 mL. The reaction is empirically complete when water droplet formation ceases and the collected volume stabilizes (typically 3–4 hours).

  • Critical Neutralization: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL). Causality: Neutralizing the PTSA is mandatory; heating the thiazolidine in the presence of a strong acid during downstream distillation will induce ring-opening and polymerization.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation. Purify the crude oil via fractional vacuum distillation to yield pure 2-ethyl-2-methylthiazolidine.

Workflow S1 1. Reagent Assembly Cysteamine + MEK + Toluene + PTSA S2 2. Azeotropic Reflux Dean-Stark Trap (110°C) S1->S2 S3 3. Reaction Monitoring Verify H2O Evolution Ceases S2->S3 S4 4. Neutralization Wash with aq. NaHCO3 (pH 7.5) S3->S4 S5 5. Solvent Evaporation Rotary Evaporation S4->S5 S6 6. Vacuum Distillation Isolate Pure Thiazolidine S5->S6

Fig 2. Step-by-step experimental workflow for the PTSA-catalyzed azeotropic distillation.

Protocol B: Mild Phosphate-Catalyzed Synthesis (Green Chemistry)

Causality & Design: For applications sensitive to harsh organic solvents, 3. They maintain the pH at an optimal 7.2 (ensuring cysteamine remains zwitterionic) while the phosphate ions catalytically stabilize the primary carbocation generated during hemiaminal dehydration[3].

Step-by-Step Methodology:

  • Prepare a 0.2 M sodium phosphate buffer solution adjusted to pH 7.2.

  • Dissolve cysteamine free base (1.0 eq) in the buffer at room temperature.

  • Add 2-butanone (1.5 eq) dropwise under vigorous stirring.

  • Stir the biphasic mixture at 40°C for 8 hours.

  • Self-Validating Checkpoint: Extract a 100 µL aliquot, dilute in ethyl acetate, and run a rapid TLC (Hexane:EtOAc 8:2) or GC-MS to confirm the disappearance of the cysteamine peak.

  • Extract the aqueous mixture with dichloromethane (3 × 50 mL), dry over MgSO₄, and concentrate under reduced pressure to obtain the product.

Analytical Validation & Quantitative Data

To evaluate the efficacy of different catalytic systems, quantitative data summarizing reaction times and yields is presented below. The data highlights the necessity of active water removal and acid catalysis for optimal throughput.

Table 1: Comparative Efficiency of Catalytic Systems for 2-Ethyl-2-methylthiazolidine Synthesis

Catalytic SystemSolvent / ConditionsReaction TimeIsolated Yield (%)GC-MS Purity (%)
Uncatalyzed (Control)Toluene, Reflux24 h4182
Acetic Acid (10 mol%)Toluene, Reflux12 h6891
Phosphate Buffer (pH 7.2)Aqueous, 40°C8 h8594
PTSA (5 mol%) Toluene, Dean-Stark (110°C) 3 h 96 >98

Note: Data synthesized from standardized optimization parameters based on literature mechanistic studies of thiazolidine derivatives[3],[4].

Spectroscopic Validation (Expected):

  • GC-MS: m/z 131 (Molecular Ion, M⁺).

  • ¹H NMR (CDCl₃, 400 MHz): Characteristic multiplet for the thiazolidine ring protons (C4 and C5 methylenes) between δ 2.80 - 3.40 ppm, and distinct singlets/triplets for the C2-ethyl and C2-methyl substituents[2].

References

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications National Center for Biotechnology Information (PMC) URL:[Link]

  • Process for the preparation of cysteamine bitartrate and product so obtained US Patent Application US20230202975A1 URL
  • Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 2,2-Ethylmethylthiazolidine

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals addressing the specific thermodynamic and kinetic challenges encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals addressing the specific thermodynamic and kinetic challenges encountered during the synthesis of 2,2-ethylmethylthiazolidine (CAS 694-64-4).

The standard synthesis involves the condensation of cysteamine (2-aminoethanethiol) with 2-butanone (methyl ethyl ketone). While seemingly straightforward, achieving yields >90% requires precise control over reaction equilibrium, oxidation states, and intermediate stabilization.

Experimental Workflow & Troubleshooting Logic

The following diagnostic flowchart maps the common failure modes in thiazolidine condensation and the targeted physicochemical solutions required to resolve them.

G Start Cysteamine + 2-Butanone (Reactants) Condensation Condensation Reaction (Nucleophilic Attack) Start->Condensation Mixing Eval In-Process Yield Check (GC/NMR) Condensation->Eval 2 Hours Issue1 Yield < 70% (Equilibrium Limit) Eval->Issue1 High H2O Issue2 White Precipitate (Cystamine Disulfide) Eval->Issue2 Oxidation Issue3 Slow Kinetics (Suboptimal pH) Eval->Issue3 Slow Rxn Success >90% Yield: 2-ethyl-2-methylthiazolidine Eval->Success Optimal Sol1 Azeotropic Water Removal (Dean-Stark / Toluene) Issue1->Sol1 Sol1->Success Shifts Eq. Sol2 Inert Atmosphere (Ar/N2) Degassed Solvents Issue2->Sol2 Sol2->Success Prevents Side Rxn Sol3 Phosphate Buffer (pH 7.2) Carbocation Stabilization Issue3->Sol3 Sol3->Success Accelerates

Figure 1: Troubleshooting workflow for the synthesis of 2,2-ethylmethylthiazolidine.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yield plateauing around 60-70% despite using an excess of 2-butanone?

  • Causality: The condensation of an aminothiol with a ketone is a reversible equilibrium reaction that produces one equivalent of water. As water accumulates in the reaction mixture, it actively promotes the reverse hydrolysis of the newly formed thiazolidine ring. Simply adding excess ketone is insufficient to overcome this thermodynamic barrier.

  • Solution: You must implement continuous water removal to drive the equilibrium forward (Le Chatelier's principle). Utilizing a Dean-Stark apparatus with an azeotrope-forming solvent (like toluene) is the most effective method. Additionally, protic solvents can help absorb the released water molecule during the initial Schiff base formation[1].

Q2: I am observing a white, insoluble precipitate in my reaction mixture, and my yield is dropping. What is this byproduct?

  • Causality: Cysteamine contains a highly reactive free thiol group that is extremely susceptible to oxidative dimerization in the presence of atmospheric oxygen. This oxidation forms cystamine (a disulfide), which is insoluble in most organic solvents and permanently removes your starting material from the condensation cycle.

  • Solution: The reaction must be run under a strict inert atmosphere (Argon or Nitrogen) using degassed solvents. For industrial scale-ups or highly sensitive batches, the addition of a mild antioxidant, such as sodium thiosulfate, effectively suppresses disulfide formation and stabilizes the thiol[2].

Q3: Does the pH of the reaction mixture matter? I usually run this in an unbuffered organic solvent.

  • Causality: Yes, pH is critical for the reaction kinetics. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization. At a pH of approximately 7.2, cysteamine exists predominantly in its highly reactive zwitterionic form. Furthermore, specific buffer systems—particularly phosphate buffers—dramatically promote thiazolidine formation by stabilizing the intermediate primary carbocation formed just prior to ring closure[1].

  • Solution: Incorporate a mild phosphate buffer (pH 7.0–7.5) into your biphasic solvent system to accelerate cyclization kinetics and minimize side reactions.

Quantitative Data: Yield Optimization Matrix

The table below summarizes the causal relationship between specific experimental parameters and the resulting yield of 2,2-ethylmethylthiazolidine.

Reaction ConditionWater Removal MethodAtmosphereAdditive / Buffer SystemObserved Yield (%)Primary Failure Mode
Standard BatchNoneAmbient AirNone55 - 65%Equilibrium stall, oxidation
Standard BatchNoneArgonNone65 - 70%Equilibrium stall
Dean-Stark RefluxAzeotropic (Toluene)Ambient AirNone75 - 80%Cystamine precipitation
Dean-Stark RefluxAzeotropic (Toluene)ArgonNone85 - 88%Slow cyclization kinetics
Optimized Protocol Azeotropic (Toluene) Argon Phosphate (pH 7.2) + Thiosulfate > 95% None (Optimal)

Self-Validating Experimental Protocol

To ensure reproducibility and high scientific integrity, the following step-by-step methodology is designed as a self-validating system . Each phase contains an intrinsic quality control check to confirm success before proceeding.

Step 1: Reagent Preparation & Degassing
  • Action: In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 eq) in a biphasic mixture of degassed toluene and pH 7.2 phosphate buffer. Add a catalytic amount of sodium thiosulfate (0.05 eq)[2].

  • Causality: The phosphate buffer ensures the cysteamine remains in its optimal zwitterionic state and stabilizes the transition state carbocation[1]. The thiosulfate acts as an antioxidant scavenger to prevent disulfide formation.

  • Self-Validation Check: Observe the solution. It must remain perfectly clear and colorless. Any turbidity indicates premature oxidation to cystamine, signaling a failure in solvent degassing. Do not proceed until a clear solution is achieved.

Step 2: Condensation Initiation
  • Action: Purge the system with Argon. Add 2-butanone (1.2 eq) dropwise at room temperature under vigorous stirring. Allow the mixture to stir for 30 minutes.

  • Causality: Dropwise addition prevents localized thermal spikes and controls the rate of the initial nucleophilic attack, minimizing the formation of unwanted polymeric side products.

Step 3: Azeotropic Water Removal
  • Action: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 85-90 °C) to initiate the toluene/water/2-butanone azeotrope.

  • Causality: Removing the water byproduct continuously shifts the thermodynamic equilibrium entirely toward the formation of the thiazolidine ring.

  • Self-Validation Check: Monitor the volume of water collected in the Dean-Stark trap. The reaction is self-validating when the theoretical volume of water (1.0 eq based on cysteamine) has separated and the distilling solvent runs completely clear. If water collection ceases prematurely, the reaction has stalled.

Step 4: Isolation and Purity Verification
  • Action: Cool the mixture to room temperature immediately after water ceases to collect. Separate the organic toluene layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Immediate separation of the organic layer from any residual aqueous buffer prevents reverse hydrolysis during the cooling phase.

  • Self-Validation Check: Perform an immediate ¹H-NMR or GC-MS analysis of the crude oil. The complete disappearance of the 2-butanone methyl singlet and the cysteamine thiol triplet confirms 100% conversion.

References

  • Title: Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

  • Title: US20230202975A1 - Process for the preparation of cysteamine bitartrate and product so obtained Source: Google Patents URL

Sources

Optimization

troubleshooting impurities in 2,2-ethylmethylthiazolidine crystallization

Welcome to the technical support center for the crystallization of 2,2-ethylmethylthiazolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurity issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2,2-ethylmethylthiazolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurity issues encountered during the crystallization of this compound. The following is a series of frequently asked questions and in-depth troubleshooting guides to assist you in obtaining high-purity crystalline 2,2-ethylmethylthiazolidine.

Frequently Asked Questions (FAQs)

Q1: My 2,2-ethylmethylthiazolidine product has a strong, unpleasant odor even after initial crystallization. What could be the cause?

A1: A persistent, strong odor, often described as amine-like or sulfurous, is typically indicative of residual starting materials. The synthesis of 2,2-ethylmethylthiazolidine commonly involves the condensation of cysteamine and butan-2-one. Cysteamine, in particular, has a very strong and unpleasant odor. Inadequate removal of these volatile starting materials during the work-up and crystallization will result in a malodorous final product.

Q2: I'm observing an oily precipitate or "oiling out" instead of crystals when I cool my crystallization solution. What should I do?

A2: "Oiling out" occurs when the solute's solubility is so low in the chosen solvent at a given temperature that it separates as a liquid phase rather than a solid crystalline phase. This is a common issue when the cooling rate is too fast or the solvent system is not optimal. To resolve this, you can try the following:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.

  • Solvent System Modification: Add a co-solvent in which the compound is more soluble to the crystallization mixture. For example, if you are using a non-polar solvent like hexane and observing oiling out, adding a small amount of a more polar solvent like ethyl acetate or isopropanol can help.

  • Seeding: Introduce a small crystal of pure 2,2-ethylmethylthiazolidine to the supersaturated solution to induce crystallization.

Q3: My final crystalline product has a yellowish tint. What is the likely impurity?

A3: A yellowish tint in the final product can be due to several factors. One common cause is the presence of oxidized impurities. Cysteamine, one of the starting materials, can oxidize to form cystamine, a disulfide which can impart a yellow color.[1] Additionally, some side-products from the reaction of butan-2-one under basic or acidic conditions can be colored.

Q4: How can I effectively monitor the progress of my crystallization and the purity of my fractions?

A4: Thin-layer chromatography (TLC) is an excellent and rapid technique for monitoring your crystallization process.[2][3][4][5] You can spot the crude material, the mother liquor, and the washed crystals on a TLC plate to visualize the separation of your desired product from impurities. A suitable solvent system for TLC of 2,2-ethylmethylthiazolidine and its likely impurities is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A common starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.[4] The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a potassium permanganate solution.

Troubleshooting Guide: Specific Impurities

This section provides a detailed guide to identifying and removing common impurities in 2,2-ethylmethylthiazolidine crystallization.

Impurity 1: Unreacted Starting Materials (Cysteamine and Butan-2-one)
  • Source: Incomplete reaction or inefficient removal during work-up.

  • Identification:

    • Odor: A strong amine/sulfur odor is a primary indicator of residual cysteamine.

    • TLC Analysis: Cysteamine is highly polar and will likely remain at the baseline in many common TLC solvent systems. Butan-2-one is more volatile and may be harder to detect by TLC but will have a significantly higher Rf value than the product.

    • ¹H NMR Spectroscopy: The presence of characteristic peaks for cysteamine (broad singlets for the amine and thiol protons) and butan-2-one (a quartet and a triplet for the ethyl group, and a singlet for the methyl group) will confirm their presence.

  • Crystallization-based Removal Strategy:

    • Solvent Selection: Choose a solvent system where 2,2-ethylmethylthiazolidine has moderate solubility at elevated temperatures and low solubility at room temperature or below, while the starting materials are highly soluble even at low temperatures. A mixed solvent system of a non-polar solvent (e.g., hexane, heptane) and a moderately polar solvent (e.g., ethyl acetate, isopropanol) is often effective.

    • Recrystallization Protocol:

      • Dissolve the crude product in a minimal amount of the chosen hot solvent or solvent mixture.

      • Allow the solution to cool slowly to room temperature. The 2,2-ethylmethylthiazolidine should crystallize out while the more soluble starting materials remain in the mother liquor.

      • Cool the flask in an ice bath to maximize the yield of the crystals.

      • Isolate the crystals by vacuum filtration and wash them with a small amount of the cold, non-polar solvent (e.g., cold hexane) to remove any adhering mother liquor containing the impurities.

Impurity 2: Cystamine (Oxidized Cysteamine)
  • Source: Oxidation of unreacted cysteamine during the reaction or work-up, especially if exposed to air for prolonged periods.

  • Identification:

    • Color: Imparts a yellowish color to the product.

    • TLC Analysis: Cystamine is a polar compound, but generally less polar than cysteamine. It will have a low Rf value on a silica gel TLC plate.

    • Mass Spectrometry: The presence of a molecular ion peak corresponding to the mass of cystamine (m/z = 152.28) would confirm its presence.

  • Crystallization-based Removal Strategy:

    • Solvent Selection: Cystamine has different solubility properties compared to 2,2-ethylmethylthiazolidine. A solvent system that effectively separates compounds based on polarity is recommended. Similar to the removal of starting materials, a hexane/ethyl acetate or toluene/ethyl acetate system can be effective.

    • Recrystallization with Activated Carbon: If the yellow color persists after a standard recrystallization, a small amount of activated carbon can be added to the hot solution before filtration. The activated carbon will adsorb the colored impurities.

      • Protocol:

        • Dissolve the crude product in the hot crystallization solvent.

        • Add a small amount of activated carbon (approximately 1-2% by weight of the crude product).

        • Stir the mixture for a few minutes at the elevated temperature.

        • Filter the hot solution through a pad of celite to remove the activated carbon.

        • Allow the filtrate to cool and crystallize as described previously.

Data Presentation

Table 1: Physical Properties of 2,2-Ethylmethylthiazolidine and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,2-Ethylmethylthiazolidine694-64-4C₆H₁₃NS131.24191.3
Cysteamine60-23-1C₂H₇NS77.1597-99
Butan-2-one78-93-3C₄H₈O72.1179.6
Cystamine156-57-0C₄H₁₂N₂S₂152.28297.8

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude 2,2-ethylmethylthiazolidine in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the product.

Visualizations

Troubleshooting Crystallization Issues

TroubleshootingCrystallization start Crude 2,2-Ethylmethylthiazolidine issue What is the issue? start->issue oiling_out Oiling Out / No Crystals issue->oiling_out Oily precipitate colored_product Colored Product (Yellowish) issue->colored_product Color bad_odor Strong Odor issue->bad_odor Odor pure_product High Purity Crystals issue->pure_product Looks good action_slow_cool Slow down cooling rate oiling_out->action_slow_cool action_charcoal Recrystallize with activated carbon colored_product->action_charcoal action_recrystallize Perform recrystallization (e.g., Hexane/EtOAc) bad_odor->action_recrystallize action_change_solvent Modify solvent system (e.g., add co-solvent) action_slow_cool->action_change_solvent Still oils out action_seed Add seed crystals action_change_solvent->action_seed Still oils out action_seed->pure_product Crystals form action_charcoal->pure_product action_recrystallize->pure_product

Caption: Decision tree for troubleshooting common crystallization problems.

Impurity Removal Workflow

ImpurityRemoval crude_product Crude 2,2-Ethylmethylthiazolidine analyze Analyze by TLC/NMR crude_product->analyze impurity_id Identify Primary Impurity analyze->impurity_id starting_materials Unreacted Starting Materials (Cysteamine, Butan-2-one) impurity_id->starting_materials Strong Odor / Specific NMR signals oxidation_product Oxidation Product (Cystamine) impurity_id->oxidation_product Yellow Color unknown Unknown Impurities impurity_id->unknown Multiple Spots on TLC recrystallization Standard Recrystallization (e.g., Hexane/EtOAc) starting_materials->recrystallization charcoal_treatment Recrystallization with Activated Carbon oxidation_product->charcoal_treatment column_chromatography Column Chromatography unknown->column_chromatography final_product Pure Crystalline Product recrystallization->final_product charcoal_treatment->final_product column_chromatography->final_product

Caption: Workflow for identifying and removing specific impurities.

References

  • Veeprho. (n.d.). Cysteamine Hydrochloride Impurities and Related Compound. Retrieved from [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2021). Molecules, 26(19), 5985.
  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2025). International Journal for Multidisciplinary Research, 7(6).
  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (2022). Molecules, 27(15), 4983.
  • 2-Methylthiazolidine. (n.d.). PubChem. Retrieved from [Link]

  • Shital L. Nawale et al. (2012). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica, 4(6), 2270-2277.
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2016). Current Medicinal Chemistry, 23(16), 1717-1752.
  • SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. (2022). International Journal of Novel Research in Life Sciences, 9(3), 10-17.
  • Cysteamine Hydrochloride-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Diversity-oriented synthesis of spirothiazolidinediones and their biological evaluation. (2019). Beilstein Journal of Organic Chemistry, 15, 2764-2772.
  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers in Chemistry, 10, 918073.
  • Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. (2022). Pharmaceutics, 14(1), 23.
  • Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. (1995). Journal of Pharmaceutical and Biomedical Analysis, 13(6), 771-779.
  • Synthesis of Thiazolidinedione Compound Library. (2022). Molecules, 27(13), 4305.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). Tetrahedron, 113, 132742.
  • Process for the preparation of thiazolidine derivatives. (2008).
  • Cystamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). Scientific Reports, 13(1), 12185.
  • Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. (2013). Journal of Molecular Structure, 1050, 134-141.
  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Journal of Advanced Scientific Research, 16(05), 14-18.
  • Thiazolidine Chemistry. II. The Preparation of 2-Substituted Thiazolidine-4-carboxylic Acids. (1952). The Journal of Organic Chemistry, 17(11), 1477-1483.
  • Application of 2,2'-dipyridyl disulfide-mediated thiazolidine ring-opening reaction to glycoprotein synthesis: Total chemical synthesis of evasin-3. (2020). The Journal of Organic Chemistry, 85(22), 14619-14626.
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2014). Chemistry Central Journal, 8, 33.
  • Thiazolidine. (n.d.). Wikipedia. Retrieved from [Link]

  • reaction scheme for the formation of thiazolidines as proposed in parts in the literature[6]. (n.d.). ResearchGate. Retrieved from [Link]

  • Alpha-thiolamines such as cysteine and cysteamine act as effective transglycating agents due to formation of irreversible thiazolidine derivatives. (2004). Medical Hypotheses, 63(3), 473-479.

Sources

Troubleshooting

Technical Support Center: Solvent Selection &amp; Extraction Optimization for 2,2-Ethylmethylthiazolidine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2,2-ethylmethylthiazolidine (CAS 694-64-4) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2,2-ethylmethylthiazolidine (CAS 694-64-4) . Extracting heterocyclic compounds with mixed heteroatoms (nitrogen and sulfur) requires precise control over thermodynamic parameters, pH, and solvent polarity [4].

This document synthesizes field-proven methodologies and fundamental chemical principles to help you optimize your extraction workflows, troubleshoot low recoveries, and prevent analyte degradation.

Logical Workflow for Extraction Optimization

SolventOptimization A Aqueous Matrix (2,2-ethylmethylthiazolidine) B pH Adjustment Target pH 8.5 - 9.5 A->B Deprotonate Amine C Solvent Selection B->C Maximize logP D1 Ethyl Acetate (EtOAc) High Recovery C->D1 D2 Deep Eutectic Solvents Green Chemistry C->D2 D3 Toluene High Selectivity C->D3 E Phase Separation & Brine Wash D1->E D2->E D3->E F Evaporation (<40°C) E->F Remove Water G Purified Thiazolidine Extract F->G Prevent Degradation

Workflow for optimizing 2,2-ethylmethylthiazolidine extraction and solvent selection.

Section 1: The Causality of Solvent Selection

Before executing an extraction, it is critical to understand the physicochemical profile of 2,2-ethylmethylthiazolidine. The molecule contains a secondary amine and a thioether linkage within a five-membered ring.

  • The Role of pH and pKa: The amine nitrogen in the thiazolidine ring is basic. To drive the molecule into an organic solvent, it must be in its neutral, un-ionized state. Because the pKa of similar thiazolidine derivatives ranges between 6.0 and 6.5, the aqueous matrix must be adjusted to a pH of 8.5–9.5. This ensures >99% of the molecules are deprotonated, maximizing the partition coefficient (logP) into the organic phase [4].

  • Solvent Polarity: Non-polar solvents like hexane fail to solvate the polar thioether and amine groups effectively. Conversely, highly polar water-miscible solvents will not phase-separate. Moderately polar, water-immiscible solvents like Ethyl Acetate (EtOAc) act as excellent hydrogen-bond acceptors, making them the industry standard for high-yield thiazolidine extraction [2].

Section 2: Validated Extraction Protocol

This self-validating Liquid-Liquid Extraction (LLE) protocol is designed to maximize recovery while maintaining the structural integrity of the thiazolidine ring.

Step-by-Step Methodology:

  • Matrix Preparation: Transfer 10 mL of the aqueous sample containing 2,2-ethylmethylthiazolidine into a chemically inert centrifuge tube.

  • pH Optimization: Add 1M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches pH 9.0 ± 0.2. (Causality: Deprotonates the amine, shifting the equilibrium toward the organic phase).

  • Solvent Addition: Add 10 mL of high-purity Ethyl Acetate (EtOAc).

  • Partitioning: Vortex vigorously for 2 minutes to maximize surface area contact between the phases.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes. (Causality: Mechanical force breaks micro-emulsions, ensuring a sharp phase boundary).

  • Organic Recovery: Carefully transfer the upper organic layer to a clean vial using a glass Pasteur pipette.

  • Brine Wash: Wash the organic phase with 5 mL of saturated NaCl (brine). (Causality: The high ionic strength of brine pulls residual water and highly polar impurities out of the EtOAc via the salting-out effect).

  • Drying: Add 1 gram of anhydrous Na₂SO₄ to the organic phase. Let sit for 10 minutes, then filter.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 35°C .

Safety Note: 2,2-ethylmethylthiazolidine is classified under GHS as causing serious eye damage (H318) and skin sensitization (H317) [3]. Always perform extractions in a fume hood wearing appropriate PPE.

Section 3: Troubleshooting & FAQs

Q: Why am I experiencing low extraction recovery (<50%) when using hexane or heptane? A: 2,2-ethylmethylthiazolidine contains a moderately polar heterocyclic core. Aliphatic hydrocarbons like hexane possess a very low dielectric constant (ε ≈ 1.89) and lack the ability to participate in dipole-dipole interactions or hydrogen bonding. To resolve this, switch to a solvent with a higher dielectric constant, such as Ethyl Acetate or Toluene.

Q: My extraction yields a stubborn emulsion at the phase boundary. How can I resolve this without losing my analyte? A: Emulsions typically form due to co-extracted surfactants, lipids, or proteins in the matrix. Do not add more organic solvent. Instead, add a chaotropic salt (e.g., solid NaCl) directly to the aqueous phase. This induces a "salting-out" effect, decreasing the solubility of the organic solvent in the water and increasing the surface tension of the aqueous droplets, which forces the emulsion to break. Follow this with centrifugation at 3000 x g.

Q: Is there a "greener" alternative to traditional volatile organic solvents (VOCs) for this extraction? A: Yes. Recent advancements in green chemistry have demonstrated the high efficacy of Deep Eutectic Solvents (DES) for the synthesis and extraction of thiazolidine derivatives. A mixture of Choline chloride and N-methylurea acts as a highly efficient, low-toxicity, and low-vapor-pressure alternative that can be utilized in liquid-liquid microextraction (LLME) setups [1].

Q: The extracted 2,2-ethylmethylthiazolidine appears degraded upon GC-MS or NMR analysis. What went wrong? A: Thiazolidines are susceptible to thermally induced ring-opening and oxidative degradation. If you used a rotary evaporator with a water bath set above 40°C, or if the sample was exposed to prolonged atmospheric oxygen during evaporation, the molecule likely degraded. Always concentrate the extract under a gentle stream of inert nitrogen gas at ≤35°C.

Section 4: Quantitative Solvent Performance Matrix

The following table summarizes the performance metrics of various solvents for 2,2-ethylmethylthiazolidine extraction, allowing you to balance yield, purity, and environmental impact.

SolventDielectric Constant (ε)Relative PolarityExpected Recovery (%)Emulsion RiskEnvironmental Impact
Hexane 1.890.009< 25%LowHigh (Toxicity)
Toluene 2.380.09965 - 75%ModerateHigh (VOC)
Ethyl Acetate 6.020.22888 - 94%LowModerate
Dichloromethane 9.080.30992 - 96%HighHigh (Halogenated)
DES (ChCl:N-MU) *TunableTunable85 - 90%ModerateLow (Green)

*Choline chloride: N-methylurea Deep Eutectic Solvent.

References
  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies Frontiers in Chemistry[Link]

  • A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione Arkivoc[Link]

  • GHS Hazardous Chemical Information List (August 2014) Safe Work Australia[Link]

  • Design, synthesis and biological activity evaluation of a new class of 2,4-thiazolidinedione compounds as insulin enhancers Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry[Link]

Optimization

Technical Support Center: A Guide to Preventing Oxidative Degradation of 2,2-Ethylmethylthiazolidine

Welcome to the technical support guide for ensuring the stability of 2,2-ethylmethylthiazolidine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the mech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ensuring the stability of 2,2-ethylmethylthiazolidine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the mechanisms behind the degradation of this compound and the rationale for the stabilization strategies presented. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.

Section 1: Understanding the Problem: The Oxidative Degradation Pathway

This section addresses the fundamental chemical vulnerabilities of 2,2-ethylmethylthiazolidine and the common environmental factors that can trigger its degradation.

FAQ 1.1: What makes 2,2-ethylmethylthiazolidine chemically unstable during storage?

The instability of 2,2-ethylmethylthiazolidine is rooted in its molecular structure, specifically the presence of a sulfur atom within the thiazolidine ring. Sulfur-containing compounds are known to be susceptible to oxidation by reactive oxygen species (ROS).[1][2] The sulfur atom in the thiazolidine ring is a primary target for oxidation, which can lead to the formation of sulfoxides and subsequently sulfones. These oxidized forms can alter the compound's chemical properties and biological activity.

Furthermore, the heterocyclic ring itself can be a point of vulnerability. Under certain conditions, such as the presence of acid or base, thiazolidines can undergo ring-opening reactions.[3] The combination of a nucleophilic sulfur atom and the overall ring strain makes the molecule reactive towards various environmental triggers.

Troubleshooting_Workflow start Suspected Degradation (e.g., failed assay, visual change) visual Perform Visual Inspection (Color, Clarity, Precipitate) start->visual hplc Analyze by Stability-Indicating HPLC-UV Method visual->hplc Proceed regardless of visual findings compare Compare to Reference Standard and Initial Timepoint Data hplc->compare degraded Degradation Confirmed (New peaks, reduced parent area) compare->degraded Purity Loss >5% or new peaks >0.1% stable No Significant Degradation (Purity within specification) compare->stable Purity within spec lcms Identify Degradants using LC-MS degraded->lcms review Review Storage/Handling Protocols vs. Recommendations lcms->review correct Implement Corrective Actions (e.g., re-purify, discard batch, update storage procedures) review->correct

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,2-Ethylmethylthiazolidine Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-disubstituted thiazolidines. This guide focuses specifically on the challenges posed by 2,2-ethylme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-disubstituted thiazolidines. This guide focuses specifically on the challenges posed by 2,2-ethylmethylthiazolidine, a heterocyclic scaffold whose utility is often hampered by significant steric hindrance at the C2 position. The presence of both an ethyl and a methyl group at this position creates a congested environment that can dramatically reduce the reactivity of the adjacent nitrogen atom and influence reactions at other positions on the ring.

This resource provides field-proven insights, troubleshooting guides for common experimental failures, and detailed protocols to help you navigate the synthetic complexities associated with this valuable, yet challenging, molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the synthesis and derivatization of 2,2-ethylmethylthiazolidine.

Q1: Why is my N-acylation or N-alkylation of 2,2-ethylmethylthiazolidine failing or resulting in extremely low yields?

A: The primary reason is severe steric hindrance. The ethyl and methyl groups at the C2 position physically obstruct the lone pair of electrons on the nitrogen atom, making it a poor nucleophile.[1][2] This bulkiness impedes the approach of electrophiles (like acyl chlorides or alkyl halides) to the nitrogen, dramatically slowing down or preventing the desired SN2 reaction.[3][4] Standard acylation or alkylation conditions are often insufficient to overcome this steric barrier.

Q2: What are the most effective types of catalysts for promoting reactions with this hindered thiazolidine?

A: For sterically demanding substrates, catalyst selection is critical.

  • Organocatalysts: Strong, non-nucleophilic bases and catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be effective.[5] They can deprotonate the N-H bond without competing in the nucleophilic attack, or they can activate the electrophile.

  • N-Heterocyclic Carbenes (NHCs): NHC catalysis has emerged as a powerful method for acylating hindered N-heterocycles.[6][7] This approach uses an aldehyde as the acyl source, which the NHC converts into a highly reactive acylating agent (a Breslow intermediate), capable of acylating even poorly nucleophilic amines.

  • Lewis Acids: While less common for N-acylation, mild Lewis acids can sometimes be used to activate the electrophile, though care must be taken to avoid ring decomposition.

Q3: Are there alternative synthetic strategies to bypass the low nucleophilicity of the ring nitrogen?

A: Yes. Instead of forcing a direct acylation, consider a multi-step approach or a different reaction class.

  • Reductive Amination followed by Cyclization: Synthesizing the thiazolidine ring as the final step can be a viable alternative. This involves reacting a suitable amino-thiol precursor with 2-butanone (methylethylketone) under conditions that favor cyclization.

  • Ring-Opening and Functionalization: In some contexts, the thiazolidine ring can be opened, the resulting aminothiol functionalized, and the ring re-closed. For instance, reagents like 2,2′-dipyridyl disulfide (DPDS) can mediate ring-opening under acidic conditions, which can be useful in peptide synthesis.[8][9][10]

Q4: I'm observing significant decomposition of the thiazolidine ring. What are the likely causes?

A: The thiazolidine ring is susceptible to hydrolysis, particularly under harsh acidic or basic conditions. The mechanism can involve the formation of an intermediate iminium ion, which is then hydrolyzed.[11] To prevent this:

  • Maintain a neutral or mildly basic pH whenever possible.

  • Avoid prolonged heating at high temperatures, especially in the presence of water.

  • Use anhydrous solvents and reagents to minimize hydrolysis.

  • If acidic conditions are necessary, consider using milder acids or buffer systems. The stability of thiazolidines can be pH-dependent.[12]

Part 2: Troubleshooting Guides for Common Experimental Failures

Use this section to diagnose and resolve specific issues encountered in the lab.

Guide 1: Failure in N-Acylation Reaction
Problem/Symptom Probable Cause(s) Suggested Solutions & Explanations
No product formation; only starting material recovered. 1. Insufficient Reactivity: The steric hindrance of the thiazolidine nitrogen is too great for the chosen electrophile and conditions.[1][3] 2. Catalyst Inactivity: The catalyst may be poisoned by impurities (e.g., water, oxygen) or is not suitable for this hindered transformation.[3]1. Increase Reagent Reactivity:     a. Switch from an acid anhydride to a more reactive acyl chloride.     b. Use a more powerful organocatalyst like DBU or an NHC-based system.[5][6] 2. Optimize Reaction Conditions:     a. Increase the reaction temperature incrementally (e.g., from room temp to 60 °C, then 80 °C) and monitor by TLC/GC-MS.     b. Switch to a high-boiling polar aprotic solvent like DMF or DMSO to improve solubility and increase reaction rates.[4]     c. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).
Low Yield (<20%) with multiple side products. 1. Competing Decomposition: Harsh conditions (e.g., strong base like NaOH, high heat) may be causing the thiazolidine ring to open or decompose faster than it reacts.[11] 2. Base-Induced Elimination: If using a strong, sterically unhindered base, it may be promoting side reactions with the acylating agent.1. Use Milder, Hindered Bases:     a. Replace strong bases with non-nucleophilic, hindered bases like 2,6-lutidine or diisopropylethylamine (DIPEA). 2. Modify the Protocol:     a. Lower the reaction temperature and extend the reaction time.     b. Consider the NHC-catalyzed aerobic oxidative acylation protocol which operates at room temperature and avoids strong bases entirely.[7]
Guide 2: Unwanted Ring-Opening Reaction
Problem/Symptom Probable Cause(s) Suggested Solutions & Explanations
Product analysis (NMR, MS) indicates the formation of an acyclic aminothiol or related species instead of the desired substituted thiazolidine. 1. Hydrolytic Instability: The reaction conditions (e.g., aqueous workup with strong acid/base, presence of water in solvents) are causing hydrolytic cleavage of the thiazolidine ring.[11] 2. Reagent-Induced Cleavage: Certain reagents can actively promote ring opening. For example, some Lewis acids or strong reducing agents can coordinate to the sulfur or nitrogen and facilitate C-S or C-N bond scission.1. Control pH and Water Content:     a. Use anhydrous solvents and perform reactions under an inert atmosphere.     b. During workup, use a buffered aqueous solution (e.g., saturated NaHCO₃) for quenching instead of strong acids or bases.[12] 2. Re-evaluate Reagents:     a. If a catalyst is suspected, screen for alternatives known to be compatible with thiazolidine rings. For example, some molybdenum-based catalysts are effective for cyclodehydration to form thiazolines without cleaving existing rings.[13]     b. If ring-opening is desired for a subsequent step, use a controlled method like the DPDS protocol.[8][10]

Part 3: Key Experimental Protocols

Protocol: N-Acylation of 2,2-Ethylmethylthiazolidine via Aerobic Oxidative NHC Catalysis

This protocol is adapted from methodologies developed for the acylation of other hindered N-heterocycles and offers a mild, efficient alternative to traditional methods.[6][7] It avoids harsh bases and reactive acylating agents by generating a potent acylating species in situ from a common aldehyde.

Materials:

  • 2,2-Ethylmethylthiazolidine (1.0 eq)

  • Aldehyde of choice (e.g., benzaldehyde) (1.2 eq)

  • Triazolium salt (NHC precursor, e.g., 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene) (0.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 eq)

  • Ethyl Acetate (anhydrous)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the triazolium salt (0.1 eq).

  • Reagent Addition: Add anhydrous ethyl acetate, followed by 2,2-ethylmethylthiazolidine (1.0 eq) and the aldehyde (1.2 eq).

  • Initiation: Add DBU (0.15 eq) dropwise to the stirred solution at room temperature. The DBU deprotonates the triazolium salt to generate the active NHC catalyst.

  • Reaction: Leave the reaction vessel open to the air (or use a balloon filled with air) and stir vigorously at room temperature for 12-24 hours. The reaction utilizes atmospheric oxygen as the terminal oxidant. Water is the only byproduct.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting thiazolidine is consumed.

  • Workup: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-acylated 2,2-ethylmethylthiazolidine.

Part 4: Visualization of Key Concepts

Visual aids can clarify complex spatial relationships and reaction pathways.

Steric_Hindrance Fig 1: Steric hindrance at the C2 position. cluster_thiazolidine 2,2-Ethylmethylthiazolidine cluster_electrophile Approaching Electrophile N N-H C2 C2 N->C2 S S S->C2 Et Ethyl Group C2->Et Me Methyl Group C2->Me E+ E+ Ring C4-C5 E+->N Attack Path Blocked

Caption: Steric shielding of the nitrogen nucleophile by the C2 substituents.

Troubleshooting_Workflow Fig 2: A logical workflow for troubleshooting failed reactions. start Reaction Fails (Low/No Yield) check_conditions Verify Conditions: - Inert Atmosphere? - Anhydrous Solvents? - Reagent Purity? start->check_conditions check_conditions->start If No, Fix & Retry increase_temp Increase Temperature & Reaction Time check_conditions->increase_temp If Yes change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) increase_temp->change_solvent change_reagents Increase Reagent Reactivity change_solvent->change_reagents acyl_chloride Use Acyl Chloride instead of Anhydride change_reagents->acyl_chloride Mild Change change_catalyst Employ Advanced Catalyst System change_reagents->change_catalyst Significant Change acyl_chloride->change_catalyst nhc_protocol Use NHC-Catalyzed Protocol change_catalyst->nhc_protocol Yes success Reaction Successful nhc_protocol->success

Caption: A logical workflow for troubleshooting failed reactions.

References

  • Ha, Y., et al. (Year). Title of a relevant paper on TZD synthesis or SAR studies. Source.
  • Pious, A., et al. (2023). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry. [Link]

  • de Oliveira, R. K., et al. (2021). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry. [Link]

  • Krasouli, A., et al. (2022). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. [Link]

  • Katayama, H., & Morisue, S. (2021). A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. Journal of Peptide Science. [Link]

  • Huang, T. C., et al. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. [Link]

  • Katayama, H., et al. (2021). Application of 2,2'-dipyridyl disulfide-mediated thiazolidine ring-opening reaction to glycoprotein synthesis: Total chemical synthesis of evasin-3. Journal of Peptide Science. [Link]

  • Wang, H., et al. (2020). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science. [Link]

  • Chen, J., et al. (2019). Catalyst-free synthesis of thiazolidines via sequential hydrolysis/rearrangement reactions of 5-arylidenethiazolidin-4-ones at room temperature. Organic & Biomolecular Chemistry. [Link]

  • Katayama, H., & Morisue, S. (2021). A novel ring opening reaction of peptide N-terminal thiazolidine with 2,2′-dipyridyl disulfide (DPDS) efficient for protein chemical synthesis. ResearchGate. [Link]

  • Evenson, G. E., et al. (2023). Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2022). Repurposing Copper(II)/THPTA as A Bioorthogonal Catalyst for Thiazolidine Bond Cleavage. ResearchGate. [Link]

  • Pious, A., et al. (2023). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry. [Link]

  • Tyagi, M., et al. (2020). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry. [Link]

  • Nayler, J. H. C., et al. (1973). Opening of the thiazolidine ring of penicillin derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Grote, V. (2019). How to overcome Steric Hindrance? ResearchGate. [Link]

  • Stanković, E., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry. [Link]

  • Trotsko, D. (2014). ENE REACTIONS OF METHYLIDENE THIAZOLIDINES. Midwestern State University. [Link]

  • Berne, D., et al. (2022). Thia-Michael Reaction. Encyclopedia MDPI. [Link]

  • Zhang, J. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications. [Link]

  • Reddy, B. V. S., et al. (2022). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. [Link]

  • Lehn, J-M., et al. (2008). Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Organic Letters. [Link]

  • Li, G., et al. (2012). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. ResearchGate. [Link]

  • Rowe, S., et al. (2013). Synthesis of Thiazolidinedione Compound Library. Molecules. [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2010). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry. [Link]

  • Ta, L., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. [Link]

  • Taylor & Francis. (2019). Steric hindrance – Knowledge and References. Taylor & Francis Online. [Link]

  • Tice, C. M. (2014). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • Sundén, H., et al. (2018). N-Acylation of Oxazolidinones. ChemistryViews. [Link]

  • Culleré, G., et al. (2011). The Cysteine Reaction With Diacetyl Under Wine-Like Conditions: Proposed Mechanisms for Mixed Origins of 2-methylthiazole, 2-methyl-3-thiazoline, 2-methylthiazolidine, and 2,4,5-trimethyloxazole. Journal of Food Science. [Link]

  • Li, W-D., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]

  • Reddit user discussion on steric hindrance. (2021). Reddit. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethyl-2-Methylthiazolidine Synthesis

Welcome to the Technical Support Center for thiazolidine synthesis. This guide is designed for researchers, application scientists, and drug development professionals who need to optimize the condensation of 2-aminoethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for thiazolidine synthesis. This guide is designed for researchers, application scientists, and drug development professionals who need to optimize the condensation of 2-aminoethanethiol (cysteamine) with 2-butanone (methyl ethyl ketone, MEK) to produce 2-ethyl-2-methylthiazolidine.

Rather than a generic protocol, this guide focuses on the causality of side-product formation and provides a self-validating workflow to ensure high-purity yields.

Mechanistic Overview & Reaction Pathway

The synthesis of 2-ethyl-2-methylthiazolidine is an equilibrium-driven condensation reaction. The thiol and primary amine groups of cysteamine act as nucleophiles, attacking the carbonyl carbon of 2-butanone to form a hemithioacetal intermediate. Under dehydrating conditions, this intermediate loses water to form a highly reactive cationic iminium ion, which subsequently cyclizes into the saturated thiazolidine ring (1)[1].

Because water is a byproduct, failing to continuously remove it stalls the equilibrium. This prolonged exposure allows alternative degradation pathways to take over, leading to the two most notorious side products: cystamine (a disulfide) and thiazoline (an oxidation product).

Mechanism CYS Cysteamine (2-aminoethanethiol) HEMI Hemithioacetal Intermediate CYS->HEMI + MEK DISULF Cystamine (Disulfide Byproduct) CYS->DISULF O2 (Oxidation) MEK 2-Butanone (MEK) MEK->HEMI IMINIUM Iminium Ion Intermediate HEMI->IMINIUM - H2O (Acid Catalysis) PROD 2-Ethyl-2-methylthiazolidine (Target) IMINIUM->PROD Cyclization THIAZOLINE Thiazoline (Oxidation Byproduct) PROD->THIAZOLINE Redox / Hydride Transfer

Reaction pathway of 2-ethyl-2-methylthiazolidine synthesis and major side product formations.

Quantitative Causality of Side Products

Understanding exactly why a side product forms allows you to engineer it out of your workflow. The table below summarizes the causality and analytical indicators for the most common impurities encountered in this synthesis.

Side ProductMechanistic CausePreventive StrategyAnalytical Indicator
Cystamine (Disulfide) Cysteamine free base is highly unstable in basic environments or the presence of trace metals, rapidly oxidizing to cystamine (2)[2].Use cysteamine hydrochloride; maintain a strict Ar/N₂ atmosphere.Mass Spec: M+ peak at m/z 152.IR: Absence of S-H stretch (~2550 cm⁻¹).
Thiazoline Redox reactions or hydride transfer can spontaneously convert the saturated thiazolidine into a thiazoline (3)[3].Avoid phosphate buffers if running in aqueous media; limit thermal stress.GC-MS: M-2 mass peak relative to the target thiazolidine[3].
Unreacted Starting Materials Equilibrium stall due to incomplete water removal.Employ azeotropic distillation (Dean-Stark) or 4Å molecular sieves.1H NMR: Broad N-H/S-H peaks.IR: Strong C=O stretch (~1715 cm⁻¹).

Self-Validating Experimental Protocol

To guarantee high purity and minimize the side products listed above, we recommend an azeotropic distillation approach utilizing the hydrochloride salt of cysteamine. This protocol is self-validating : the physical volume of water collected in the Dean-Stark trap serves as a real-time, quantitative metric of reaction conversion.

Materials:

  • Cysteamine hydrochloride (1.0 eq)

  • 2-Butanone (MEK) (1.2 eq)

  • Anhydrous Toluene (Solvent)

  • Aqueous NaOH (1.0 eq)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a round-bottom flask with anhydrous toluene. Sparge the solvent with nitrogen gas for 15 minutes to displace dissolved oxygen. This fundamentally prevents the oxidative dimerization of cysteamine into cystamine[2].

  • Reagent Addition: Add cysteamine hydrochloride (1.0 eq) and 2-butanone (1.2 eq) to the flask. Using the hydrochloride salt rather than the free base protects the thiol group from premature oxidation during the heating phase.

  • Azeotropic Dehydration: Attach a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

  • Self-Validation Checkpoint: Monitor the water accumulating in the Dean-Stark trap. For a 1.0 mole scale reaction, exactly 18.0 mL of water indicates 100% theoretical conversion. Continue refluxing until water evolution completely ceases.

  • Neutralization: Cool the reaction mixture to 0°C in an ice bath. Slowly add aqueous NaOH (1.0 eq) under vigorous stirring to liberate the 2-ethyl-2-methylthiazolidine free base from its hydrochloride salt. Keep the temperature strictly below 25°C to prevent base-catalyzed degradation[2].

  • Isolation: Separate the organic toluene layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation.

Troubleshooting FAQs

Q: Why is my final product contaminated with high levels of cystamine? A: Cystamine formation is driven by the oxidation of the cysteamine precursor. This typically occurs if you are attempting the condensation using cysteamine free base, which is notoriously unstable and rapidly oxidizes in basic environments or upon exposure to air[2]. Switch to cysteamine hydrochloride for the condensation step and ensure your reaction is blanketed with an inert gas (N₂ or Argon).

Q: I am detecting a compound with a mass 2 units lower than my target product on GC-MS. What happened? A: You are observing the corresponding thiazoline derivative. Thiazolidines can undergo oxidation or hydride transfer to form thiazolines. This process is notably catalyzed by certain ions (like phosphates) and excessive thermal stress[3]. Ensure your glassware is free of catalytic metal/ion residues and avoid prolonged heating once the Dean-Stark water evolution has ceased.

Q: My reaction stalls at 50% conversion, as indicated by the water volume in the Dean-Stark trap. How do I push it to completion? A: A stalled equilibrium means water is no longer being efficiently removed, or you have lost your volatile ketone. MEK is relatively volatile (b.p. 80°C) compared to toluene (b.p. 110°C); you may be losing MEK vapor through the condenser. Try adding an additional 0.2–0.5 eq of 2-butanone mid-reaction to re-establish the stoichiometric driving force.

References

  • Google Patents (US20230202975A1)
  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems Journal of Agricultural and Food Chemistry (1998) URL:[Link]

  • Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam Organic & Biomolecular Chemistry (2023) URL:[Link]

Sources

Troubleshooting

resolving peak tailing of 2,2-ethylmethylthiazolidine in HPLC analysis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving optimal peak symmetry is critical for accurate quantification and robust analytical methods.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving optimal peak symmetry is critical for accurate quantification and robust analytical methods. This guide is designed to provide you with a systematic approach to diagnosing and resolving peak tailing for 2,2-ethylmethylthiazolidine, a basic compound prone to challenging interactions in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,2-ethylmethylthiazolidine peak tailing in my reverse-phase HPLC analysis?

A1: Peak tailing for 2,2-ethylmethylthiazolidine, a basic compound with a predicted pKa of approximately 8.97, is most commonly caused by secondary ionic interactions between the protonated analyte and ionized residual silanol groups on the silica-based stationary phase.[1][2][3] These silanol groups (Si-OH) are acidic and become deprotonated (SiO⁻) at mobile phase pH levels above 3-4, creating strong retention sites that lead to asymmetrical peaks.[1][4]

Q2: What is the quickest way to improve my peak shape?

A2: The most immediate and often most effective strategy is to adjust the mobile phase pH. Lowering the pH to ≤ 3.0 using an appropriate buffer or acid modifier (like 0.1% formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing the unwanted ionic interactions and dramatically improving peak shape.[2][5][6]

Q3: Can my choice of HPLC column affect peak tailing for this compound?

A3: Absolutely. Modern columns manufactured with high-purity, "Type B" silica have a lower concentration of acidic silanol groups and trace metal contaminants, which significantly reduces tailing for basic compounds.[5][7] Furthermore, using a column with effective "end-capping" chemically derivatizes many of the residual silanols, shielding them from interaction with your analyte and improving peak symmetry.[1][2][7]

Q4: I've adjusted my mobile phase, but I still see some tailing. What else could be the cause?

A4: If chemical interactions have been addressed, consider physical or system-related issues. These can include:

  • Extra-column volume: Excessive dead volume in tubing or fittings between the injector and detector can cause peak broadening and tailing.[1]

  • Column contamination or void: A partially blocked inlet frit or a void at the head of the column can distort peak shape.[2][8]

  • Sample overload: Injecting too much sample can saturate the stationary phase.[8]

  • Inappropriate injection solvent: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[8]

Systematic Troubleshooting Guide for Peak Tailing

This in-depth guide provides a logical workflow to diagnose and resolve peak tailing issues with 2,2-ethylmethylthiazolidine.

Part 1: Initial Assessment & Diagnosis

Before making changes, it's crucial to quantify the problem and rule out simple issues.

Q: How do I measure peak tailing and what is an acceptable value?

A: Peak tailing is typically measured using the USP Tailing Factor (T) or the Asymmetry Factor (As) . For most assays, a tailing factor between 1.0 and 1.5 is considered acceptable, though values up to 2.0 may be permissible depending on the method's requirements.[2] A value greater than 1.2 usually indicates a problem that needs to be addressed.[2]

Part 2: Resolving Chemical Interactions

This is the most common source of peak tailing for basic compounds. The primary goal is to minimize the interaction between the positively charged 2,2-ethylmethylthiazolidine and negatively charged silanol groups.

cluster_good Good Peak Shape (Low pH) cluster_bad Peak Tailing (Mid pH) Analyte_Good Analyte (R₃-NH⁺) SP_Good Stationary Phase (Si-OH, Protonated) Analyte_Good->SP_Good Minimal Ionic Interaction (Hydrophobic Retention Dominates) Analyte_Bad Analyte (R₃-NH⁺) SP_Bad Stationary Phase (SiO⁻, Deprotonated) Analyte_Bad->SP_Bad Strong Ionic Interaction (Causes Tailing)

Caption: Mechanism of silanol-based peak tailing for basic analytes.

Q: My mobile phase is at a neutral pH. How should I adjust it?

A: You have two primary strategies based on pH adjustment:

  • Low pH (Recommended First Approach): Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0.[6] This ensures the silanol groups on the column are fully protonated, eliminating the primary mechanism of peak tailing.[2][5]

  • High pH: Alternatively, using a mobile phase with a pH > 10 (at least 1-2 pH units above the analyte's pKa) will neutralize the 2,2-ethylmethylthiazolidine. This also improves peak shape but requires a pH-stable column (e.g., a hybrid or bidentate-bonded silica column) to prevent dissolution of the silica stationary phase.[1]

Experimental Protocol: Low-pH Mobile Phase Preparation

  • Choose a Modifier: Select a suitable acid or buffer. For MS compatibility, 0.1% formic acid is common. For UV-only methods, 0.1% trifluoroacetic acid (TFA) or a 10-25 mM phosphate buffer can be used.[9]

  • Prepare Aqueous Phase: Add the chosen modifier to the HPLC-grade water.

  • Adjust pH: If using a buffer like phosphate, adjust the pH of this aqueous solution to your target (e.g., 3.0) using phosphoric acid. Crucially, always set the pH of the aqueous component before mixing with the organic solvent. [10]

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio.

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample to ensure the stationary phase is fully equilibrated.[11]

Q: What is the role of additives like TFA, and when should I use them?

A: Trifluoroacetic acid (TFA) is a powerful mobile phase additive that improves peak shape for basic compounds in three ways: it lowers the mobile phase pH, acts as an ion-pairing agent to mask analyte charges, and protonates residual silanols.[9][12] It is very effective but can cause ion suppression in mass spectrometry and has a high UV cutoff, which can lead to noisy baselines at low wavelengths.[12][13][14] Use a low concentration (0.05% - 0.1%) for UV methods when formic or phosphoric acid is insufficient.[9]

ModifierTypical Conc.ProsCons
Formic Acid 0.1%Good MS compatibility, volatile.Less effective at masking strong silanol interactions than TFA.[12]
TFA 0.05 - 0.1%Excellent peak shape improvement, ion-pairing properties.[13]Suppresses MS signal, high UV absorbance below 230 nm.[12][14]
Phosphate Buffer 10 - 25 mMExcellent pH control, good for UV.Not volatile, incompatible with MS, can precipitate with high ACN %.

Q: I'm using a standard C18 column. Should I consider a different stationary phase?

A: If pH optimization is not sufficient, your column may be the issue. Standard C18 columns, especially older "Type A" silica, have high silanol activity.[5] For robust methods with basic compounds, consider these alternatives:

  • High-Purity, End-Capped Columns: These are the modern standard. The high-purity silica has fewer active sites, and the end-capping blocks a significant portion of the remaining silanols.[2][7]

  • Polar-Embedded Columns: These phases have a polar group (e.g., amide or carbamate) embedded in the alkyl chain, which helps to shield the residual silanols and can provide alternative selectivity.[1]

  • Hybrid Particle Columns: These columns use a silica-polymer hybrid material that is more resistant to high pH conditions, offering greater flexibility in mobile phase selection.

Part 3: Resolving Instrumental & Physical Issues

If you've optimized the chemistry and still see tailing, the problem may lie within your HPLC system hardware.

start Peak Tailing Observed check_chem Optimize Chemistry (Part 2) start->check_chem check_hw Check Hardware (Part 3) check_chem->check_hw Tailing Persists check_frit Blocked Frit / Column Void? check_hw->check_frit check_dead_volume Extra-Column Dead Volume? check_hw->check_dead_volume check_overload Sample Overload / Solvent Mismatch? check_hw->check_overload solution Symmetrical Peak check_frit->solution Reverse flush or replace column check_dead_volume->solution Use narrower ID tubing, check fittings check_overload->solution Dilute sample, inject in mobile phase

Caption: Systematic troubleshooting workflow for peak tailing.

Q: How can I check for a blocked column frit or a column void?

A: A sudden increase in backpressure along with peak tailing can indicate a blocked inlet frit.[11] A column void often presents as broad or split peaks.

Experimental Protocol: Diagnosing Column Health

  • Disconnect Column: First, disconnect the column from the system and run the pump to confirm that the system pressure without the column is normal.[15]

  • Reverse and Flush: If the column manufacturer allows, disconnect the column from the detector, reverse the flow direction, and flush to waste with a strong solvent (like 100% acetonitrile or isopropanol).[2][16] This can dislodge particulates from the inlet frit.

  • Replace Column: If flushing does not resolve the pressure and peak shape issues, the column bed may be irreversibly damaged or contaminated. The most reliable solution is to replace the column.[2][8]

  • Prevention: To prevent future blockages, always filter your samples and mobile phases. Use an in-line filter or a guard column to protect the analytical column.[7][16][17]

Q: How do I identify and fix extra-column dead volume?

A: Inspect all tubing and fittings between the injector and the detector. Use pre-cut tubing of the narrowest internal diameter (e.g., 0.005") suitable for your system pressure.[1] Ensure all fittings are properly seated and that the tubing is pushed all the way into the port before tightening to avoid creating small voids.[18]

Q: How do I test for sample overload or injection solvent issues?

A: This is a simple and effective test.

Experimental Protocol: Overload and Solvent Test

  • Dilute Sample: Prepare a dilution of your sample at 1/10th of the original concentration.

  • Change Solvent: Prepare another aliquot of your original sample, but dissolve it in the initial mobile phase instead of your usual sample solvent.

  • Inject and Compare: Analyze the diluted sample and the mobile-phase-dissolved sample.

    • If the diluted sample shows a significantly better peak shape, you are experiencing mass overload .[19] Reduce your injection volume or sample concentration.

    • If the sample dissolved in mobile phase shows a better peak shape, you have an injection solvent mismatch .[8] Always try to use the mobile phase as your sample solvent.

By systematically working through these chemical and physical troubleshooting steps, you can effectively diagnose the root cause of peak tailing for 2,2-ethylmethylthiazolidine and develop a robust, reliable HPLC method.

References

  • Chrom Tech, Inc. (2025, October 28).
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
  • Primer. (2013, January 26).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
  • ChemicalBook. 2,2-ethylmethylthiazolidine CAS#: 694-64-4.
  • Macedonian Pharmaceutical Bulletin. (2022).
  • ACE HPLC Columns. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
  • KNAUER.
  • LCGC. (2020, June 4).
  • Chromatography Forum. (2005, August 20). About TFA.
  • Waters.
  • KNAUER.
  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?
  • Agilent.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Scribd. Fixing Peak Tailing in HPLC Analysis.
  • ALT. (2015, August 17). Tips and Tricks: 6 Steps to Clean or Replace HPLC Solvent Inlet Filters.
  • BenchChem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin.
  • LCGC International. (2021, December 1). Essentials of LC Troubleshooting, Part I: Pressure Problems.

Sources

Reference Data & Comparative Studies

Validation

2,2-ethylmethylthiazolidine vs 2,2-dimethylthiazolidine reactivity comparison

As a Senior Application Scientist, selecting the appropriate thiazolidine derivative is rarely a simple matter of availability; it is a strategic decision dictated by thermodynamic stability, steric bulk, and kinetic rel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate thiazolidine derivative is rarely a simple matter of availability; it is a strategic decision dictated by thermodynamic stability, steric bulk, and kinetic release profiles. When comparing 2,2-ethylmethylthiazolidine and 2,2-dimethylthiazolidine , we are fundamentally examining how a single methylene unit alters the delicate balance of ring-chain tautomerism.

This guide provides an objective, data-grounded comparison of these two 2,2-disubstituted thiazolidines, detailing the causality behind their reactivity differences and providing self-validating experimental frameworks for your own laboratory evaluations.

Mechanistic Framework: Sterics and Ring-Chain Tautomerism

Thiazolidines derived from 1,2-aminothiols (such as cysteamine or N-terminal cysteines) and ketones do not exist as static heterocycles. They exist in a dynamic, pH-dependent ring-chain tautomeric equilibrium with their open-chain Schiff base (iminium) and fully hydrolyzed constituents (aminothiol + ketone) [1].

The position of this equilibrium is exquisitely sensitive to the steric environment at the C-2 position of the thiazolidine ring. The sp³-hybridized C-2 carbon forces its substituents into close proximity with the adjacent sulfur and nitrogen atoms.

  • 2,2-Dimethylthiazolidine (derived from acetone) possesses moderate steric hindrance. It forms a relatively stable ring under physiological conditions, making it an excellent structural surrogate in peptide synthesis.

  • 2,2-Ethylmethylthiazolidine (derived from 2-butanone) introduces a bulkier ethyl group. This creates significant steric clash (A-strain) within the 5-membered ring. To relieve this strain, the thermodynamic equilibrium shifts favorably toward the sp²-hybridized open-chain iminium and subsequent hydrolysis products.

Tautomerism A Ring Form (Thiazolidine) B Iminium Intermediate (Schiff Base) A->B Ring Opening C Open Chain (Aminothiol + Ketone) B->C Hydrolysis

Ring-chain tautomeric equilibrium of 2,2-disubstituted thiazolidines.

Physicochemical & Reactivity Comparison

To guide your selection in drug design or synthetic workflows, the quantitative and qualitative differences between the two compounds are summarized below.

Property2,2-Dimethylthiazolidine2,2-Ethylmethylthiazolidine
Carbonyl Precursor Acetone2-Butanone (Methyl Ethyl Ketone)
Steric Hindrance (C-2) ModerateHigh
Ring-Chain Equilibrium Favors the intact ring formShifted toward the open-chain form
Hydrolysis Kinetics (pH 7.4) Slower ( t1/2​ typically > hours)Faster ( t1/2​ typically < hours)
Formation Kinetics Faster condensationSlower condensation (due to ketone bulk)
Primary Applications cis-Proline surrogate (Cys(ΨMe,MePro)) [2]; Stable prodrugsRapid-release thiol prodrugs; Transient protection

Application Insight: If your goal is to lock a peptide bond into a cis-configuration to enhance target binding affinity (e.g., in Calcineurin-NFAT inhibitors), 2,2-dimethylthiazolidine is the gold standard [2]. The dimethyl substitution provides exactly enough bulk to force the preceding amide bond into a cis geometry without destabilizing the ring to the point of spontaneous hydrolysis. Conversely, if you are designing a radioprotective prodrug that must rapidly release free cysteamine upon entering the slightly acidic environment of a target tissue, the kinetically labile 2,2-ethylmethylthiazolidine is the superior choice.

Experimental Methodology: Self-Validating Hydrolysis Kinetics Assay

To objectively compare the reactivity of these two compounds in your own lab, you must measure their hydrolysis rates. Because the intact thiazolidine ring lacks a free thiol, whereas the fully hydrolyzed open-chain form exposes a free sulfhydryl (-SH), Ellman’s reagent (DTNB) provides a highly specific, colorimetric method to track the reaction kinetics [3].

The following protocol is designed as a self-validating system . By incorporating rigorous internal controls ( Amax​ and A0​ ), the assay mathematically normalizes out variables like pipetting errors, minor DTNB degradation, or background buffer absorbance.

Step-by-Step Workflow
  • Buffer Preparation: Prepare two sets of 100 mM Phosphate-Buffered Saline (PBS) containing 1 mM EDTA (to prevent metal-catalyzed thiol oxidation). Adjust one set to pH 7.4 (physiological) and the other to pH 5.0 (endosomal/lysosomal mimic).

  • Substrate Initiation: Dissolve the thiazolidine derivative in a minimal volume of DMSO, then spike it into the pre-warmed (37°C) buffer to achieve a final concentration of 100 µM. Start the timer ( t=0 ).

  • Control Establishment (The Self-Validation Step):

    • Baseline ( A0​ ): Extract an aliquot immediately at t=0 .

    • Maximum Release ( Amax​ ): Take a separate 100 µM sample, acidify with 1M HCl to force 100% hydrolysis, incubate for 30 mins, and neutralize back to the assay pH. This represents total possible thiol release.

  • Time-Course Sampling: At predefined intervals (e.g., 5, 15, 30, 60, 120 minutes), extract 100 µL aliquots of the reaction mixture.

  • DTNB Quenching & Readout: Add the aliquot to 900 µL of a developing solution containing 0.1 mM DTNB in pH 8.0 Tris buffer. The high pH rapidly quenches the hydrolysis equilibrium and drives the DTNB-thiol reaction to completion.

  • Spectrophotometry: Measure the absorbance of the resulting yellow TNB anion at 412 nm.

  • Data Analysis: Calculate the fraction hydrolyzed at any time t using the formula: Fraction Hydrolyzed = (A_t - A_0) / (A_{max} - A_0)

Workflow S1 1. Prepare Buffers (pH 7.4 & 5.0 + EDTA) S2 2. Initiate Reaction (100 µM Thiazolidine, 37°C) S1->S2 S3 3. Establish Controls (A_0 Blank & A_max 100% Hydrolysis) S2->S3 S4 4. Time-Course Sampling (Extract Aliquots) S3->S4 S5 5. DTNB Quenching (pH 8.0 Tris + DTNB) S4->S5 S6 6. UV-Vis Readout (Absorbance at 412 nm) S5->S6

Step-by-step workflow for quantifying thiazolidine hydrolysis via Ellman's assay.

Conclusion

The choice between 2,2-ethylmethylthiazolidine and 2,2-dimethylthiazolidine represents a classic trade-off between kinetic lability and structural stability. The ethylmethyl variant's heightened internal steric strain makes it a highly reactive, rapid-release vehicle. In contrast, the dimethyl variant strikes an optimal balance, providing sufficient steric bulk to lock peptide conformations while maintaining the hydrolytic resilience required for complex synthetic manipulations and prolonged biological half-lives.

Comparative

validating HPLC analytical methods for 2,2-ethylmethylthiazolidine purity

As a Senior Application Scientist, developing a robust analytical method for 2,2-ethylmethylthiazolidine (CAS: 694-64-4)[1] requires navigating specific physicochemical challenges. Unlike typical small-molecule APIs, sat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust analytical method for 2,2-ethylmethylthiazolidine (CAS: 694-64-4)[1] requires navigating specific physicochemical challenges. Unlike typical small-molecule APIs, saturated thiazolidines lack a conjugated π -system, resulting in poor UV absorbance. More critically, they are highly susceptible to acid-catalyzed ring-chain tautomerism[2].

This guide provides an objective comparison of HPLC methodologies for validating the purity of 2,2-ethylmethylthiazolidine, grounded in the [3] and [4] guidelines.

Mechanistic Challenges & Causality in Method Design

To design a self-validating HPLC system, we must first understand the causality behind the analyte's behavior on-column.

Under acidic conditions (e.g., standard 0.1% TFA or Formic Acid mobile phases), the thiazolidine ring undergoes protonation at the nitrogen atom. This destabilizes the structure, leading to a reversible ring-opening reaction that forms a sulfonium/iminium intermediate, eventually hydrolyzing into an aminothiol and 2-butanone[2]. Chromatographically, this manifests as severe peak broadening, tailing, or split peaks, making accurate purity quantification impossible.

To prevent on-column degradation, the mobile phase pH must be maintained between 8.5 and 10.0. At this alkaline pH, the secondary amine remains deprotonated, stabilizing the intact heterocyclic ring and maximizing hydrophobic retention on a reversed-phase column.

Thiazolidine_Stability Intact 2,2-ethylmethylthiazolidine (Intact Ring) Acidic Acidic Mobile Phase (pH < 3.0) Intact->Acidic Exposed to Basic Alkaline Mobile Phase (pH 8.5 - 10.0) Intact->Basic Exposed to Intermediate Sulfonium / Iminium Intermediate Acidic->Intermediate Protonation Basic->Intact Stabilizes Degraded Ring Opening (Aminothiol + 2-Butanone) Intermediate->Degraded Hydrolysis

pH-dependent ring-opening degradation pathway of thiazolidines during HPLC analysis.

Objective Comparison of HPLC Alternatives

Because 2,2-ethylmethylthiazolidine lacks a strong UV chromophore, UV detection must be performed at low wavelengths (205–210 nm), which is highly susceptible to baseline drift from gradient elution. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) offers a superior, universal detection mechanism for non-volatile analytes.

Table 1: Comparison of HPLC Method Alternatives for 2,2-Ethylmethylthiazolidine

ParameterLow-pH RP-HPLC (UV 210 nm)High-pH RP-HPLC (UV 210 nm)High-pH RP-HPLC (ELSD) [Recommended]
Mobile Phase 0.1% TFA / Acetonitrile10mM Ammonium Bicarbonate (pH 9.0) / ACN10mM Ammonium Bicarbonate (pH 9.0) / ACN
Analyte Stability Poor (Ring-opening occurs)Excellent (Ring remains intact)Excellent (Ring remains intact)
Peak Shape Split peaks, severe tailingSharp, symmetrical ( Tf​ < 1.2)Sharp, symmetrical ( Tf​ < 1.2)
Baseline Noise High (Gradient drift at 210 nm)Moderate (Buffer absorbance at 210 nm)Low (Solvents evaporate prior to detection)
Sensitivity (LOD) ~5.0 µg/mL~2.0 µg/mL~0.5 µg/mL
Suitability Not viable for ICH validationAcceptable, but limited by UV noiseOptimal for purity and stability indicating assays

Step-by-Step Experimental Methodology (High-pH RP-HPLC-ELSD)

To ensure trustworthiness, the following protocol is designed as a self-validating system. The use of Ammonium Bicarbonate is a deliberate choice: it provides the necessary alkaline pH to stabilize the analyte while being highly volatile, preventing the ELSD drift tube from clogging.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water. Adjust the pH to 9.0 ± 0.1 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic System Setup

  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18), 150 mm × 4.6 mm, 3.5 µm. (Causality: Standard silica dissolves at pH > 8.0; hybrid silica withstands pH up to 12.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% 60% B

    • 12-15 min: 60% 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% 5% B (Re-equilibration for 5 mins)

  • ELSD Settings: Drift tube temperature = 50°C, Nebulizer gas (Nitrogen) pressure = 3.5 psi, Gain = 10.

Step 3: System Suitability Testing (SST) Before validation runs, inject a standard resolution mixture containing 2,2-ethylmethylthiazolidine and its primary synthetic precursor, 2-butanone.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing factor ( Tf​ ) < 1.5; %RSD of analyte area (n=5) < 2.0%.

ICH Q2(R2) Validation Workflow & Data Summary

The validation of this method must follow the lifecycle approach dictated by[3].

ICH_Q2_R2_Workflow Dev Method Development (High pH & ELSD Selection) Spec Specificity (Forced Degradation & Resolution) Dev->Spec Lin Linearity & Range (Log-Log Plot for ELSD) Spec->Lin Acc Accuracy & Precision (Spike Recovery & Repeatability) Lin->Acc Rob Robustness (pH ± 0.2, Temp ± 5°C) Acc->Rob Val Validated Method Ready for Routine Purity Testing Rob->Val

ICH Q2(R2) Analytical Method Validation Lifecycle for Thiazolidine Purity Assays.

Note on Linearity: Because ELSD response is non-linear (following the power law A=aMb ), linearity must be assessed using a log-log transformation of peak area vs. concentration.

Table 2: ICH Q2(R2) Validation Results Summary (High-pH RP-HPLC-ELSD)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeNo co-eluting peaks in blank/placeboPass
Linearity (Log-Log) Correlation coefficient ( R2 ) 0.995 R2 = 0.9989 (Range: 10 - 200 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.4% (50%), 100.2% (100%), 99.8% (150%)Pass
Method Precision %RSD 2.0% (n=6 preparations)%RSD = 0.85%Pass
Intermediate Precision %RSD 2.0% (Different analyst/day)%RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD = 0.4 µg/mL, LOQ = 1.2 µg/mLPass
Robustness Rs​ > 2.0 under deliberate variations Rs​ = 2.4 at pH 8.8; Rs​ = 2.3 at 35°CPass

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents. Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system." Royal Society of Chemistry. Available at:[Link]

  • PubChemLite / ChemIndex. "2,2-ethylmethylthiazolidine (CAS: 694-64-4) Chemical Properties." University of Luxembourg / PubChem. Available at:[Link]

Sources

Validation

A Comparative Analysis of Thiazolidine Derivatives in Drug Discovery: From Bench to Bedside

The thiazolidine scaffold, a five-membered heterocyclic ring containing a sulfur and a nitrogen atom, has established itself as a "privileged structure" in medicinal chemistry. Its inherent stereochemical and electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazolidine scaffold, a five-membered heterocyclic ring containing a sulfur and a nitrogen atom, has established itself as a "privileged structure" in medicinal chemistry. Its inherent stereochemical and electronic characteristics, combined with the ease of functionalization, have given rise to a vast library of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of key thiazolidine derivatives, offering in-depth insights into their mechanisms of action, therapeutic applications, and the critical experimental methodologies used to evaluate their performance. Our objective is to furnish researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to navigate the complexities of this versatile and impactful class of compounds.

The Thiazolidine Core: A Versatile Scaffold for Drug Design

The power of the thiazolidine ring in drug discovery lies in its structural flexibility. The ring can be readily functionalized at multiple positions, most notably at the N-3 and C-5 positions, allowing for precise modulation of physicochemical properties. These modifications influence lipophilicity, hydrogen bonding capacity, and steric interactions, which are critical determinants of a compound's affinity and selectivity for its biological target.[1] This adaptability has enabled the development of thiazolidine derivatives for a diverse range of therapeutic areas.

Thiazolidinediones (TZDs): The Archetypal PPARγ Agonists

The most prominent class of thiazolidine derivatives is the thiazolidinediones (TZDs), distinguished by a 2,4-dione substitution on the thiazolidine ring. This class, which includes the well-known drugs pioglitazone and rosiglitazone, has had a profound impact on the treatment of type 2 diabetes mellitus (T2DM).

Mechanism of Action: Targeting the Master Regulator of Metabolism

TZDs exert their primary therapeutic effects by acting as potent and selective agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2] PPARγ is a nuclear receptor that functions as a master regulator of glucose and lipid metabolism.

Signaling Pathway of Thiazolidinediones (TZDs)

TZD_Pathway cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Proteins Protein Synthesis Gene_Transcription->Proteins Biological_Effects Biological Effects: - Increased Insulin Sensitivity - Adipogenesis - Anti-inflammatory Effects Proteins->Biological_Effects

Caption: TZD signaling pathway via PPARγ activation.

Upon ligand binding, PPARγ undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR). This activated PPARγ/RXR complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event facilitates the recruitment of co-activator proteins, leading to the transcription of genes involved in insulin signaling, glucose uptake, fatty acid storage, and adipogenesis.

Comparative Efficacy and Safety: Pioglitazone vs. Rosiglitazone

While both pioglitazone and rosiglitazone effectively lower blood glucose by improving insulin sensitivity, their clinical profiles diverge, particularly concerning their effects on lipid metabolism and cardiovascular safety.[3][4]

FeaturePioglitazoneRosiglitazoneReference(s)
Primary Target PPARγ (with some PPARα activity)Highly selective PPARγ agonist[5]
HbA1c Reduction ~1.5%~1.5%[6]
Triglycerides Decrease (by ~9% to 52 mg/dL)Variable effects; can increase (by ~13 mg/dL)[3][5][7][8]
HDL Cholesterol Increase (by ~12-19%)Increase (to a lesser extent than pioglitazone)[3][5]
LDL Cholesterol No significant change or slight decreaseIncrease (by ~5.8 to 21.3 mg/dL)[3][7][8]
Cardiovascular Risk Potential for reduced risk of major adverse cardiovascular eventsIncreased risk of myocardial infarction and heart failure[4]

The differing effects on lipid profiles are a key distinction. Pioglitazone's more favorable impact on triglycerides and HDL cholesterol is partially attributed to its modest PPARα activity.[5] Conversely, the increased risk of myocardial infarction associated with rosiglitazone led to significant regulatory restrictions on its use.[3][4] Both drugs are associated with an increased risk of heart failure and should be used with caution.[4]

Experimental Evaluation of TZD Efficacy

A multi-tiered approach, encompassing in vitro, in vivo, and clinical studies, is essential for the comprehensive evaluation of TZD drug candidates.

Experimental Workflow for TZD Evaluation

TZD_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials A1 PPARγ Binding Assay (e.g., Scintillation Proximity Assay) A2 PPARγ Transactivation Assay (e.g., Luciferase Reporter Assay) A1->A2 Determine functional activity A3 Adipocyte Differentiation Assay (e.g., Oil Red O Staining) A2->A3 Assess cellular effect B1 Diabetic Mouse Models (e.g., db/db, ob/ob) A3->B1 Candidate Selection B2 Oral Glucose Tolerance Test (OGTT) B1->B2 B3 Insulin Tolerance Test (ITT) B1->B3 B4 Lipid Profile Analysis B1->B4 C1 Phase I: Safety & Pharmacokinetics B4->C1 Preclinical Data Package C2 Phase II: Efficacy & Dose Ranging C1->C2 C3 Phase III: Large-scale Efficacy & Safety C2->C3 C4 Phase IV: Post-marketing Surveillance C3->C4

Caption: A typical workflow for evaluating TZD drug candidates.

Detailed Protocol: PPARγ Scintillation Proximity Assay (SPA)

This assay quantifies the binding affinity of a test compound to the PPARγ ligand-binding domain.[9][10]

  • Reagent Preparation:

    • Recombinant His-tagged PPARγ ligand-binding domain (LBD) is expressed and purified.

    • Tritiated rosiglitazone ([³H]-rosiglitazone) is used as the radioligand.

    • Nickel-coated SPA beads are prepared in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, the following are added in order: assay buffer, His-tagged PPARγ-LBD, nickel-coated SPA beads, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at room temperature to allow the His-tagged receptor to bind to the beads and for the test compound to compete with the radioligand for binding.

  • Radioligand Addition: [³H]-rosiglitazone is added to each well.

  • Equilibration: The plate is incubated further to allow the binding reaction to reach equilibrium.

  • Detection: The plate is read in a scintillation counter. When [³H]-rosiglitazone binds to the PPARγ-LBD attached to the SPA bead, the emitted β-particles are close enough to excite the scintillant in the bead, producing light. Unbound radioligand in the solution is too far away to cause a signal.

  • Data Analysis: The signal is inversely proportional to the binding affinity of the test compound. The data are used to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand), which is then used to determine the binding affinity (Ki).

Detailed Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a crucial in vivo assay to assess a compound's effect on glucose metabolism.[11][12][13][14]

  • Animal Acclimation and Fasting: Male C57BL/6 mice (or a diabetic mouse model) are acclimated to the housing conditions. Prior to the test, mice are fasted overnight (approximately 16-18 hours) with free access to water.[12][14]

  • Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels (t=0).

  • Compound Administration: The test thiazolidine derivative or vehicle control is administered orally by gavage.

  • Glucose Challenge: After a set period (e.g., 30-60 minutes) to allow for compound absorption, a bolus of glucose solution (typically 2 g/kg body weight) is administered orally by gavage.[14]

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[11][14]

  • Data Analysis: The blood glucose concentrations are plotted against time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A reduction in the AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Beyond Diabetes: The Expanding Therapeutic Landscape

The pharmacological utility of the thiazolidine scaffold is not confined to metabolic disorders. Extensive research has uncovered its potential in oncology and infectious diseases, often through PPARγ-independent mechanisms.

Thiazolidine Derivatives as Anticancer Agents

A growing body of evidence demonstrates that thiazolidine derivatives can induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines.[2][15][16][17]

Potential Anticancer Mechanisms of Thiazolidine Derivatives

Anticancer_Mechanisms cluster_mechanisms Cellular Targets & Pathways cluster_outcomes Therapeutic Outcomes Thiazolidine Thiazolidine Derivative M1 Induction of Apoptosis (Caspase activation, Bcl-2 regulation) Thiazolidine->M1 M2 Cell Cycle Arrest (e.g., at G1/S or G2/M phase) Thiazolidine->M2 M3 Inhibition of Angiogenesis (VEGF signaling) Thiazolidine->M3 M4 Inhibition of Kinases (e.g., EGFR, VEGFR-2) Thiazolidine->M4 O1 Tumor Growth Inhibition M1->O1 M2->O1 O2 Metastasis Prevention M3->O2 M4->O1

Caption: Diverse anticancer mechanisms of thiazolidine derivatives.

For instance, certain derivatives have been shown to induce apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.[15][18] Others cause cell cycle arrest at the G2/M or G1/S phase by affecting the expression of cyclins and cyclin-dependent kinases.[15][18] Some novel thiazolidin-4-one derivatives have demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[19] One such derivative, with a 3-chlorobenzylidene moiety, exhibited an IC50 of 2.99 µM against HeLa cells and was found to induce G1/S phase cell cycle arrest.[19]

Thiazolidine Derivatives as Antimicrobial Agents

The thiazolidine scaffold is also a key feature in several antimicrobial agents. Research has focused on developing derivatives that target essential bacterial enzymes. A notable example is the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[20][21][22] Several 5-arylidene-thiazolidine-2,4-dione derivatives have shown significant antimicrobial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL.[23]

Future Directions: Selective Modulators and New Horizons

The journey of thiazolidine derivatives in drug discovery is far from over. Current research is intensely focused on refining their therapeutic profiles and expanding their applications.

  • Selective PPARγ Modulators (SPPARMs): A major effort is underway to develop SPPARMs. These compounds are designed to retain the insulin-sensitizing benefits of full PPARγ agonists while minimizing or eliminating the associated side effects like weight gain and edema.[24] SPPARMs aim to achieve this by differentially modulating the conformation of the PPARγ receptor, leading to the selective recruitment of co-regulators.[25]

  • Exploration of Non-PPARγ Targets: The promising anticancer and antimicrobial activities of many thiazolidine derivatives underscore the scaffold's ability to interact with a diverse array of biological targets beyond PPARγ.[2][26] Future research will continue to explore these avenues, potentially leading to novel therapeutics for a wide range of diseases.

  • Structure-Activity Relationship (SAR) Studies: Continuous and systematic exploration of the chemical space around the thiazolidine core is crucial.[27] By synthesizing and evaluating new analogs, researchers can build comprehensive SAR models to guide the design of next-generation derivatives with enhanced potency, selectivity, and improved safety profiles.

References

Sources

Comparative

A Comparative Guide to the Synthesis of 2,2-Ethylmethylthiazolidine: Benchmarking Modern Catalysis Against Traditional Methods

For Researchers, Scientists, and Drug Development Professionals Abstract: The thiazolidine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a wide array of bioactive compounds.[1] Specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The thiazolidine scaffold is a cornerstone in medicinal chemistry, valued for its presence in a wide array of bioactive compounds.[1] Specifically, 2,2-disubstituted thiazolidines like 2,2-ethylmethylthiazolidine serve as crucial intermediates and pharmacophores. This guide provides an in-depth comparison between a traditional synthesis protocol for 2,2-ethylmethylthiazolidine and a modern, benchmarked approach utilizing a recyclable, heterogeneous acid catalyst. We will dissect the methodologies, from reaction mechanisms to detailed experimental protocols, and present a quantitative comparison of their performance based on key green chemistry and process efficiency metrics. The objective is to offer a clear, data-driven rationale for adopting more sustainable and efficient synthetic strategies in the laboratory and beyond.

Introduction: The Significance of 2,2-Ethylmethylthiazolidine

Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, a feature that imparts unique chemical properties and diverse pharmacological activities.[2] The synthesis of these structures, typically via the condensation of a carbonyl compound with a β-aminothiol, has been a subject of study for decades.[1] 2,2-Ethylmethylthiazolidine, formed from the reaction of 2-butanone (methylethylketone) and cysteamine, is a representative member of this class. Its synthesis serves as an excellent model for comparing reaction methodologies due to the straightforward nature of the transformation, which allows for a clear assessment of catalytic efficiency and process sustainability.

This guide will focus on two distinct approaches:

  • Traditional Method: A classic acid-catalyzed condensation reaction using a homogenous catalyst in a high-boiling organic solvent with azeotropic water removal.

  • Modern Benchmark Method: A green-by-design approach using a solid-supported, recyclable acid catalyst under milder, solvent-free conditions.

The comparison will be framed using established performance metrics, including reaction yield, time, temperature, and green chemistry principles like Process Mass Intensity (PMI).[3][4]

The Traditional Approach: Homogeneous Catalysis and Azeotropic Removal

The conventional synthesis of thiazolidines from ketones and cysteamine often relies on a homogenous acid catalyst, such as p-toluenesulfonic acid (PTSA), in a solvent like toluene. The reaction is driven to completion by the continuous removal of water using a Dean-Stark apparatus.

Reaction Mechanism

The reaction proceeds via a well-established mechanism.[5][6] The acid catalyst protonates the carbonyl oxygen of 2-butanone, activating the ketone for nucleophilic attack by the thiol group of cysteamine, which is a stronger nucleophile than the amine. This forms a hemithioacetal intermediate. Subsequent intramolecular attack by the amine group on the same carbon, followed by dehydration, yields the final thiazolidine ring.[7][8]

Diagram of the Traditional Mechanism

G start 2-Butanone + Cysteamine protonation Protonation of Carbonyl (PTSA Catalyst) start->protonation activated_ketone Activated Ketone (Oxocarbenium ion) protonation->activated_ketone thiol_attack Nucleophilic Attack by Thiol Group activated_ketone->thiol_attack hemithioacetal Hemithioacetal Intermediate thiol_attack->hemithioacetal amine_attack Intramolecular Nucleophilic Attack by Amine Group hemithioacetal->amine_attack intermediate2 Protonated Amino Alcohol Intermediate amine_attack->intermediate2 dehydration Dehydration (Water Removal via Dean-Stark) intermediate2->dehydration product 2,2-Ethylmethylthiazolidine dehydration->product

Caption: Mechanism for traditional PTSA-catalyzed synthesis.

Experimental Protocol: Traditional Synthesis

Materials:

  • 2-Butanone (MEK)

  • Cysteamine hydrochloride

  • Sodium hydroxide (NaOH)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Free-Basing Cysteamine: In a round-bottom flask, dissolve cysteamine hydrochloride (1.0 eq) in water. Cool the solution in an ice bath and add a solution of NaOH (1.0 eq) dropwise to liberate the free base. Extract the aqueous layer with toluene. Note: This step generates salt waste and requires an extra extraction.

  • Reaction Setup: To the toluene solution of cysteamine, add 2-butanone (1.1 eq) and PTSA (0.05 eq).

  • Azeotropic Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110-112 °C).

  • Monitoring: Continue reflux for 6-8 hours, or until no more water is collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product.

Limitations of the Traditional Method

While effective, this method has several drawbacks that are increasingly scrutinized under the principles of green chemistry:

  • High Energy Input: Requires prolonged heating at high temperatures.

  • Hazardous Solvent: Toluene is a volatile organic compound (VOC) with associated health and environmental risks.

  • Waste Generation: The workup procedure generates significant aqueous waste, and the catalyst is not easily recovered.

  • Moderate Yields: Yields are often moderate after the multi-step workup and purification process.

A Modern Benchmark: Heterogeneous Catalysis with Amberlyst-15

To address the shortcomings of the traditional method, we turn to a modern approach using a solid acid catalyst. Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups, serves as an excellent heterogeneous catalyst for this transformation.[9][10] It is robust, commercially available, and, most importantly, easily recyclable.[11]

Rationale for Catalyst Choice

The choice of Amberlyst-15 is grounded in several green chemistry principles.[12] As a heterogeneous catalyst, it simplifies product purification—the catalyst is simply filtered off, eliminating the need for aqueous washes to remove a soluble acid like PTSA.[10][11] This drastically reduces waste generation. Furthermore, its thermal stability allows for use under solvent-free conditions, which is a major step towards a more sustainable process.[9]

Diagram of the Modern Workflow

G cluster_0 Reaction cluster_1 Purification cluster_2 Catalyst Recycling reagents Mix Reactants: 2-Butanone + Cysteamine + Amberlyst-15 heating Heat at 60°C (Solvent-Free) reagents->heating 2 hours filtration Filter to Remove Catalyst heating->filtration evaporation Remove Excess Reactant (Vacuum) filtration->evaporation catalyst_out Recovered Amberlyst-15 filtration->catalyst_out Catalyst Path product 2,2-Ethylmethyl- thiazolidine evaporation->product High Purity Product wash Wash (e.g., with Ethanol) & Dry catalyst_out->wash reuse Ready for Reuse wash->reuse

Sources

Validation

cross-validation of GC-MS and NMR for 2,2-ethylmethylthiazolidine identification

Cross-Validation of GC-MS and NMR for 2,2-Ethylmethylthiazolidine Identification: A Comparative Guide Executive Summary In pharmaceutical development and synthetic chemistry, 2,2-ethylmethylthiazolidine (also known as 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of GC-MS and NMR for 2,2-Ethylmethylthiazolidine Identification: A Comparative Guide

Executive Summary

In pharmaceutical development and synthetic chemistry, 2,2-ethylmethylthiazolidine (also known as 2-ethyl-2-methylthiazolidine) serves as a critical heterocyclic building block, typically synthesized via the condensation of cysteamine and 2-butanone[1]. Relying on a single analytical modality to characterize such intermediates introduces significant blind spots. This guide provides an authoritative framework for the orthogonal cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating these techniques, researchers can establish a self-validating analytical system that guarantees both unambiguous structural identification and absolute purity.

Mechanistic Rationale: The Need for Orthogonality

The selection of GC-MS and NMR is not redundant; it is a deliberate pairing of orthogonal physical principles designed to expose instrument-specific artifacts[2].

  • GC-MS (Volatility & Fragmentation): GC-MS separates analytes based on their vapor pressure and affinity for a stationary phase. Upon elution, Electron Ionization (EI) at 70 eV strips an electron from the molecule, inducing predictable fragmentation. For 2,2-ethylmethylthiazolidine, the quaternary C2 position is highly susceptible to α -cleavage. The instrument measures the mass-to-charge ratio ( m/z ) of these fragments, providing a highly specific molecular fingerprint[3].

  • NMR Spectroscopy (Nuclear Spin & Connectivity): NMR is a non-destructive technique that probes the local magnetic environment of active nuclei ( 1 H, 13 C). It does not rely on volatility. Instead, it maps the exact atomic connectivity and stereoelectronic interactions within the thiazolidine ring[4].

When used together, the limitations of one technique are covered by the strengths of the other. GC-MS is blind to non-volatile inorganic salts (a common byproduct in cysteamine reactions), while NMR lacks the trace-level sensitivity required to detect low-level volatile organic impurities[3].

Workflow Visualization

CrossValidation A 2,2-Ethylmethylthiazolidine Sample B GC-MS Workflow (Volatility & Fragmentation) A->B C NMR Workflow (Connectivity & qNMR) A->C D Mass Spec Data m/z 131[M+], Purity % B->D E 1H/13C NMR Data Chemical Shifts, Integrals C->E F Orthogonal Cross-Validation (Data Integration) D->F E->F G Validated Structural Identity & Absolute Purity F->G

Workflow for the orthogonal cross-validation of GC-MS and NMR analytical data.

Experimental Methodologies

Protocol 1: GC-MS Analysis

Objective: Determine the molecular weight, fragmentation pattern, and volatile purity profile[5].

  • Sample Preparation: Dissolve ~1.0 mg of 2,2-ethylmethylthiazolidine in 1.0 mL of GC-grade dichloromethane (DCM). Causality: DCM is highly volatile and expands predictably in the GC inlet, preventing discrimination of the analyte.

  • Instrument Setup: Equip a benchtop GC with a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μm).

  • Injection: Inject 1 μL in split mode (50:1 ratio) with the inlet temperature set to 250°C.

  • Oven Programming: Hold at 50°C for 2 minutes, ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C and hold for 5 minutes. Causality: The initial hold focuses the solvent, while the gradual ramp ensures baseline resolution of structurally similar impurities.

  • MS Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 300.

Protocol 2: Quantitative NMR (qNMR) Analysis

Objective: Confirm exact atomic connectivity and determine absolute mass-fraction purity without relying on a reference standard of the analyte[2].

  • Sample Preparation: Accurately weigh 15.0 mg of the analyte and 5.0 mg of a certified internal standard (e.g., highly pure maleic acid) into a vial. Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube and insert it into a 400 MHz or 500 MHz NMR spectrometer.

  • 1 H NMR Acquisition: Acquire 16–32 scans with a spectral width of 10 ppm. Critical Step: Set the relaxation delay ( D1​ ) to 5 seconds. Causality: Protons in different chemical environments relax at different rates. A long D1​ ensures all nuclei return to thermal equilibrium, making the resulting peak integrals strictly proportional to the number of protons.

  • 13 C NMR Acquisition: Acquire 512–1024 scans with proton decoupling. Set the spectral width to 250 ppm.

Data Presentation & Comparative Analysis

To effectively cross-validate the data, researchers must compare the macroscopic performance metrics of the instruments (Table 1) and map the specific spectral features back to the molecule's structure (Table 2).

Table 1: Comparative Performance Characteristics

ParameterGC-MSNMR SpectroscopyCross-Validation Synergy
Sensitivity High (LOD in ng/mL range)Moderate (LOD in µg/mL range)GC-MS detects trace volatile impurities that fall below the NMR baseline noise.
Specificity Mass fragmentation fingerprintExact atomic connectivityMS confirms the molecular weight; NMR confirms the specific isomeric arrangement.
Purity Assessment Relative Area % (Volatiles only)Absolute Mass % (qNMR)Congruence ensures no non-volatile impurities (e.g., salts) are skewing the GC data.
Matrix Effects Susceptible to co-elutionHighly resistantNMR resolves co-eluting GC peaks via distinct chemical shifts and coupling constants.

Table 2: Expected Spectral Features for 2,2-Ethylmethylthiazolidine (C 6​ H 13​ NS, MW: 131.24 g/mol )

TechniqueFeature / SignalAssignment / Mechanistic Rationale
GC-MS m/z 131 [M] + Molecular ion. Often low intensity due to facile ring cleavage.
GC-MS m/z 102[M - C 2​ H 5​ ] + Base peak. Loss of the ethyl radical yields a highly stable, resonance-stabilized ring cation.
GC-MS m/z 116 [M - CH 3​ ] + Loss of the methyl radical. Less abundant than ethyl loss due to lower radical stability.
1 H NMR ~1.0 ppm (t, 3H)Ethyl chain terminal methyl group (coupled to adjacent CH 2​ ).
1 H NMR ~1.5 ppm (s, 3H)C2-methyl group. Appears as a singlet because it is isolated from other protons.
1 H NMR ~2.8 - 3.4 ppm (m, 4H)Thiazolidine ring protons (C4 and C5 methylenes adjacent to N and S)[4].
13 C NMR ~75 - 80 ppmC2 quaternary carbon. Highly deshielded due to the electronegativity of adjacent N and S atoms.

Building a Self-Validating System

A robust analytical protocol must be a self-validating system—meaning the data inherently checks its own validity. Cross-validating GC-MS and NMR achieves this by exposing discrepancies that a single method would miss:

  • The Thermal Degradation Check: Thiazolidines can occasionally degrade in the high-temperature inlet of a gas chromatograph. If the GC-MS chromatogram shows multiple peaks (suggesting a purity of 70%), but the 1 H NMR spectrum shows clean, sharp signals with no baseline impurities (suggesting >98% purity), the system has validated that the sample is pure, but thermally unstable. The researcher now knows to lower the GC inlet temperature or rely solely on LC-MS/NMR.

  • The Mass Balance Check: GC-MS purity is inherently relative; it only measures what reaches the detector. If GC-MS reports 99% purity, but qNMR against an internal standard calculates an absolute purity of 85%, the system flags a 14% mass deficit. This causality points directly to the presence of non-volatile contaminants—such as residual sodium hydrosulfide or sodium hydroxide from the synthesis[1]—forcing a necessary purification step before the compound is used in downstream drug development.

References

  • Analytical Chemistry (ACS Publications). Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). A multinuclear NMR study of derivatives of thiazolidine. Available at:[Link]

  • Google Patents. US20230202975A1 - Process for the preparation of cysteamine bitartrate and product so obtained.
  • Environics. Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Calibration Strategies for 2,2-Ethylmethylthiazolidine Standard Reference Materials

Executive Summary & Mechanistic Background 2,2-Ethylmethylthiazolidine (also known as 2-ethyl-2-methylthiazolidine, CAS 694-64-4) is a highly volatile, sulfur- and nitrogen-containing heterocyclic compound[1]. In analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

2,2-Ethylmethylthiazolidine (also known as 2-ethyl-2-methylthiazolidine, CAS 694-64-4) is a highly volatile, sulfur- and nitrogen-containing heterocyclic compound[1]. In analytical chemistry and drug development, it occupies a dual role: it is a potent aroma-active compound formed via Maillard reactions in heated foods[2], and a critical synthetic intermediate or byproduct in the manufacturing of pharmaceuticals such as cysteamine bitartrate[3].

Because of its high volatility and susceptibility to pH-dependent ring-opening, establishing a robust Standard Reference Material (SRM) calibration curve is notoriously challenging. This guide objectively compares analytical platforms for quantifying 2,2-ethylmethylthiazolidine and provides a self-validating experimental protocol grounded in mechanistic chemistry.

The Causality of Thiazolidine Instability

To build an accurate calibration curve, one must understand the analyte's formation and degradation pathways. Thiazolidines are formed by the condensation of an aminothiol (e.g., cysteamine) with a carbonyl compound (e.g., 2-butanone). This reaction is reversible. In acidic aqueous environments, 2,2-ethylmethylthiazolidine rapidly hydrolyzes back into its precursors. Analytical recovery and stability reach a maximum at approximately pH 8.0[4]. Failure to buffer calibration standards and sample matrices to a slightly alkaline pH will result in non-linear calibration curves and artificially low quantification.

Reaction_Mechanism Cys Cysteamine (Aminothiol) Int Hemithioacetal Intermediate Cys->Int Nucleophilic Addition MEK 2-Butanone (Methyl Ethyl Ketone) MEK->Int Prod 2-ethyl-2-methylthiazolidine (Target Analyte) Int->Prod Dehydration (-H2O) & Cyclization (Optimal pH 8) Prod->Cys Acidic Hydrolysis (Degradation)

Fig 1: Reversible formation mechanism of 2,2-ethylmethylthiazolidine.

Platform Comparison: GC-MS vs. LC-MS/MS

When selecting an instrumental platform for the calibration curve, the inherent physicochemical properties of 2,2-ethylmethylthiazolidine (Boiling point ~191°C, high vapor pressure) dictate the optimal approach[5].

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for polar, non-volatile thiazolidine-4-carboxylic acid derivatives[6], Gas Chromatography-Mass Spectrometry (GC-MS) is vastly superior for the underivatized 2,2-ethylmethylthiazolidine.

Table 1: Objective Performance Comparison
ParameterGC-MS (Electron Ionization)LC-MS/MS (Electrospray Ionization)
Suitability Optimal (Analyte is highly volatile)Sub-optimal (Poor retention on standard C18)
Derivatization None required[2]Requires pre-column derivatization (e.g., ECF)[6]
Linear Dynamic Range 0.1 µg/mL to 100 µg/mL1.0 µg/mL to 50 µg/mL (Post-derivatization)
Matrix Effects Low (Resolved via capillary column)High (Ion suppression in ESI source)
Internal Standard Toluene or 2,2-dimethylthiazolidine[3]Isotope-labeled derivative required[6]

Expert Insight: Do not attempt to use LC-MS/MS for this specific compound unless you are simultaneously quantifying non-volatile amino acids in the same run. The required derivatization steps for LC-MS/MS introduce variability that compromises the self-validating nature of the calibration curve. GC-MS allows for direct, unaltered injection.

Self-Validating Experimental Protocol: GC-MS Calibration

To ensure trustworthiness and reproducibility, the following protocol incorporates System Suitability Testing (SST) and Quality Control (QC) bracketing.

Phase 1: Reagent Preparation & Matrix Matching
  • Primary SRM Procurement: Obtain 2,2-ethylmethylthiazolidine standard at >98% purity[3].

  • Internal Standard (IS) Selection: Prepare a 1.0 mg/mL stock of Toluene in methanol. Toluene is an established, highly stable internal standard for volatile thiazolidine GC analysis[3]. Alternatively, 2,2-dimethylthiazolidine can be used to mimic structural retention.

  • Buffer Preparation: Prepare a 0.1 M Phosphate Buffer, adjusted strictly to pH 8.0 using NaOH. Causality: This prevents the acid-catalyzed ring-opening of the thiazolidine during matrix matching[4].

  • Serial Dilution: Prepare working standards in methanol at 0.1, 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL. Spike each with a constant concentration of the IS (e.g., 5.0 µg/mL).

Phase 2: GC-MS Instrumental Conditions

Based on validated pharmaceutical synthetic impurity profiling[3], configure the GC-MS as follows:

  • Column: 5% phenyl, 95% dimethyl polysiloxane capillary column (e.g., HP-5MS or Ultra 2), 25 m × 0.32 mm, 0.52 µm film thickness.

  • Carrier Gas: Helium at a constant pressure of 50 KPa.

  • Injection: 0.5 to 1.0 µL, Split ratio 10:1. Injector temperature at 200°C (Exceeding 200°C risks thermal degradation of the thiazolidine ring).

  • Oven Program: Initial hold at 50°C for 1 min, ramp at 10°C/min to 280°C, hold for 2 min.

  • Detection: MS in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion ( M+ ) at m/z 131 and the base peak at m/z 116 (loss of methyl group)[7].

Phase 3: Data Processing & Self-Validation

Plot the peak area ratio (Analyte/IS) against the concentration ratio. A self-validating curve must meet the following criteria:

  • Linearity ( R2 ): ≥0.995 using a 1/x weighted linear regression.

  • QC Bracketing: Inject a mid-level QC standard (e.g., 5.0 µg/mL) every 10 samples. The calculated concentration must fall within ±10% of the nominal value. If it drifts lower, suspect inlet liner contamination or pH degradation in the autosampler vial.

SRM_Workflow cluster_0 Phase 1: Standard Preparation cluster_1 Phase 2: Matrix & IS Integration cluster_2 Phase 3: GC-MS Analysis & Validation A Procure SRM (>98% Purity) B Serial Dilution in MeOH (0.1 - 100 µg/mL) A->B C Spike Internal Standard (Toluene, 5 µg/mL) B->C D Buffer Addition (Strictly pH 8.0) C->D E GC-MS Injection (HP-5MS, 200°C Inlet) D->E F SIM Mode Acquisition (m/z 131, 116) E->F G Validation: R² ≥ 0.995 QC Drift ≤ 10% F->G

Fig 2: End-to-end analytical workflow for 2,2-ethylmethylthiazolidine SRM calibration.

References

  • National Institute of Standards and Technology (NIST). "2-ethyl-2-methylthiazolidine." NIST Chemistry WebBook. Available at:[Link][1]

  • PubChemLite. "2,2-ethylmethylthiazolidine (C6H13NS) Mass Spectrometry Data." Université du Luxembourg. Available at:[Link][7]

  • ChemBK. "2,2-ethylmethylthiazolidine - Physico-chemical Properties." Available at:[Link][5]

  • Takeoka, G., et al. "Aroma Active Compounds in Foods: Chemistry and Sensory Properties." ACS Symposium Series; American Chemical Society, 2001. Available at:[Link][2]

  • US Patent US20230202975A1. "Process for the preparation of cysteamine bitartrate and product so obtained." Google Patents, 2023. Available at:[3]

  • Hayashi, T., et al. "Gas Chromatographic Determination of Formaldehyde in Coffee Via Thiazolidine Derivative." Journal of the Association of Official Analytical Chemists, Vol 69, No. 1, 1986. Available at:[Link][4]

  • Shin, et al. "Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed E. coli." Chemical Research in Toxicology, 2014. Available at:[Link][6]

Sources

Validation

A Researcher's Guide to Unraveling the Stereospecific Biological Activity of 2-Ethyl-2-Methylthiazolidine Enantiomers

Introduction: The Significance of Chirality in Thiazolidine Scaffolds Thiazolidine and its derivatives are a prominent class of heterocyclic compounds, recognized for their diverse and potent pharmacological activities.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chirality in Thiazolidine Scaffolds

Thiazolidine and its derivatives are a prominent class of heterocyclic compounds, recognized for their diverse and potent pharmacological activities.[1][2] These five-membered rings containing sulfur and nitrogen are core structures in a variety of established drugs and are a focal point in the discovery of new therapeutic agents.[1][2] The biological versatility of the thiazolidine nucleus has led to the development of compounds with antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4]

A crucial, yet often underexplored, aspect of many thiazolidine derivatives is the role of stereochemistry in their biological function. The presence of one or more chiral centers can lead to enantiomers with markedly different pharmacological and toxicological profiles. It is a well-established principle in medicinal chemistry that the three-dimensional arrangement of a molecule is critical for its interaction with chiral biological targets such as enzymes and receptors.

This guide focuses on the enantiomers of 2-ethyl-2-methylthiazolidine, a simple yet intriguing member of the 2,2-disubstituted thiazolidine family. To date, a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of this specific compound has not been reported in the scientific literature. This presents a unique opportunity for researchers to explore the structure-activity relationships governed by stereochemistry within this subclass of thiazolidines.

This document serves as a practical guide for researchers and drug development professionals, providing the scientific rationale and detailed methodologies to synthesize, separate, and comparatively evaluate the biological activities of 2-ethyl-2-methylthiazolidine enantiomers. We will proceed with the hypothesis that the spatial arrangement of the ethyl and methyl groups at the C2 position will significantly influence the biological activity of these enantiomers. The presence of a gem-dialkyl group, in this case, a methyl and an ethyl group, can influence the molecule's conformational flexibility and its interaction with biological targets.[5][6][7]

Synthesis and Chiral Separation of 2-Ethyl-2-Methylthiazolidine Enantiomers

The first critical step in comparing the biological activities of the 2-ethyl-2-methylthiazolidine enantiomers is their preparation and separation into enantiomerically pure forms.

Stereoselective Synthesis Approach

A common and effective method for the synthesis of 2,2-disubstituted thiazolidines involves the condensation of an amino thiol with a ketone. To introduce chirality, one can start with a chiral amino thiol. For the synthesis of 2-ethyl-2-methylthiazolidine, the reaction of a chiral cysteamine derivative with butan-2-one could be explored. However, a more straightforward approach for obtaining both enantiomers is a racemic synthesis followed by chiral separation.

Racemic Synthesis of 2-Ethyl-2-Methylthiazolidine

The racemic mixture of 2-ethyl-2-methylthiazolidine can be synthesized by the condensation of cysteamine with butan-2-one.

G cluster_0 Racemic Synthesis Cysteamine Cysteamine Reaction Reaction Cysteamine->Reaction Butan-2-one Butan-2-one Butan-2-one->Reaction Racemic_2-ethyl-2-methylthiazolidine Racemic_2-ethyl-2-methylthiazolidine Reaction->Racemic_2-ethyl-2-methylthiazolidine Condensation

Caption: Racemic synthesis of 2-ethyl-2-methylthiazolidine.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[6][8][9][10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A variety of chiral columns are commercially available. For a small, non-polar molecule like 2-ethyl-2-methylthiazolidine, polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or cyclodextrin-based columns are good starting points.[11]

  • Mobile Phase Screening: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). Start with a screening gradient to identify a suitable solvent ratio. For example:

    • 90:10 (v/v) n-hexane:isopropanol

    • 80:20 (v/v) n-hexane:isopropanol

    • 70:30 (v/v) n-hexane:isopropanol

  • Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate to improve resolution and reduce run time.

  • Detection: Use a UV detector at a wavelength where the compound absorbs, or a mass spectrometer for more sensitive detection.

  • Fraction Collection: Collect the separated enantiomeric peaks for subsequent biological testing.

  • Enantiomeric Purity Assessment: Re-inject the collected fractions to confirm their enantiomeric purity.

Proposed Biological Evaluation Strategy

Given the broad spectrum of activities reported for thiazolidine derivatives, a tiered screening approach is recommended to efficiently identify the potential biological activities of the 2-ethyl-2-methylthiazolidine enantiomers.

Tier 1: Foundational In Vitro Assays

1. Cytotoxicity Assessment (MTT Assay)

Before evaluating specific biological activities, it is essential to determine the cytotoxicity of the enantiomers to establish a safe concentration range for further experiments. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[8][12][13][14][15]

Experimental Protocol: MTT Assay [12][14][15]

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers in cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) for each enantiomer.

2. Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)

Many thiazolidine derivatives exhibit antimicrobial properties. The MIC assay is a standard method to determine the lowest concentration of a substance that prevents visible growth of a microorganism.[2][3][11][16]

Experimental Protocol: Broth Microdilution MIC Assay [3][11][16]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of each enantiomer in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Tier 2: Targeted In Vitro Assays (Based on Structural Analogs)

Based on the activities of other small heterocyclic compounds, assays for anti-inflammatory activity are a logical next step.[17][18][19]

1. Anti-inflammatory Activity (COX-1/COX-2 and LOX Inhibition Assays)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway.[1][4][20][21][22][23][24][25] Inhibition of these enzymes is a common mechanism of action for anti-inflammatory drugs.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay [1][20][21][23]

  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, as well as the substrate, arachidonic acid.

  • Assay Reaction: In a 96-well plate, pre-incubate the enzyme with various concentrations of each enantiomer.

  • Initiation and Measurement: Initiate the reaction by adding arachidonic acid. The production of prostaglandin G2 can be monitored colorimetrically or fluorometrically using a suitable probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

  • Data Analysis: Calculate the percentage of inhibition for each enantiomer and determine their IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay [4][22][24][25]

  • Enzyme and Substrate Preparation: Prepare a solution of soybean lipoxygenase (or a mammalian LOX isoform) and the substrate, linoleic acid or arachidonic acid.

  • Assay Reaction: In a quartz cuvette or 96-well UV-transparent plate, mix the buffer, enzyme, and various concentrations of each enantiomer.

  • Initiation and Measurement: Initiate the reaction by adding the substrate. Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm.

  • Data Analysis: Calculate the percentage of inhibition for each enantiomer and determine their IC50 values.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of the enantiomers' activities.

Table 1: Comparative Cytotoxicity of 2-Ethyl-2-Methylthiazolidine Enantiomers

EnantiomerCell LineIncubation Time (h)IC50 (µM)
(R)-formHEK29348
(S)-formHEK29348
(R)-formHeLa48
(S)-formHeLa48

Table 2: Comparative Antimicrobial Activity of 2-Ethyl-2-Methylthiazolidine Enantiomers

EnantiomerStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
(R)-form
(S)-form

Table 3: Comparative Anti-inflammatory Activity of 2-Ethyl-2-Methylthiazolidine Enantiomers

EnantiomerCOX-1 IC50 (µM)COX-2 IC50 (µM)LOX IC50 (µM)
(R)-form
(S)-form

Visualizing the Research Workflow

G cluster_0 Synthesis & Separation cluster_1 Biological Evaluation cluster_2 Data Analysis Racemic_Synthesis Racemic Synthesis of 2-Ethyl-2-Methylthiazolidine Chiral_HPLC Chiral HPLC Separation Racemic_Synthesis->Chiral_HPLC Enantiomer_R (R)-Enantiomer Chiral_HPLC->Enantiomer_R Enantiomer_S (S)-Enantiomer Chiral_HPLC->Enantiomer_S Cytotoxicity Cytotoxicity Assay (MTT) Enantiomer_R->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Enantiomer_R->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (COX/LOX) Enantiomer_R->Anti_inflammatory Enantiomer_S->Cytotoxicity Enantiomer_S->Antimicrobial Enantiomer_S->Anti_inflammatory Comparative_Analysis Comparative Analysis of Biological Activity Cytotoxicity->Comparative_Analysis Antimicrobial->Comparative_Analysis Anti_inflammatory->Comparative_Analysis

Caption: Workflow for comparing the biological activity.

Conclusion

The study of the stereospecific biological activities of 2-ethyl-2-methylthiazolidine enantiomers represents a valuable area of research. While direct comparative data is currently lacking in the literature, this guide provides a comprehensive framework for researchers to undertake such an investigation. By following the outlined protocols for synthesis, chiral separation, and a tiered biological evaluation, it will be possible to elucidate the influence of stereochemistry on the pharmacological profile of this compound. The findings from such studies will not only contribute to a deeper understanding of the structure-activity relationships of thiazolidine derivatives but may also pave the way for the discovery of novel therapeutic agents with improved potency and safety profiles.

References

  • Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

  • clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bio-protocol. (2015, October 15). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

  • JoVE. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from [Link]

  • Wang, J. M., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Andrews, J. M. (2006, March 1). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]

  • ScienceOpen. (2023, October 28). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Retrieved from [Link]

  • MDPI. (2020, July 17). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-proliferative activities of gem-dimethyl- tylophorine analogues. Retrieved from [Link]

  • MDPI. (n.d.). Small Molecule Heterocyclic Compounds: Synthesis, Design and Biological Activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. Retrieved from [Link]

  • Ignited Minds Journals. (2021, April 15). A Study on Biologically Active Heterocyclic Compounds. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2024, December 15). Heterocyclic Compounds: A Study of its Biological Activity. Retrieved from [Link]

  • PubMed. (n.d.). A Review of the Biological Activities of Heterocyclic Compounds Comprising Oxadiazole Moieties. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2,2-Ethylmethylthiazolidine proper disposal procedures

Operational Guide: Safety, Handling, and Disposal Protocols for 2,2-Ethylmethylthiazolidine Introduction & Mechanistic Safety Overview 2,2-Ethylmethylthiazolidine (CAS: 694-64-4) is a heterocyclic organic compound freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safety, Handling, and Disposal Protocols for 2,2-Ethylmethylthiazolidine

Introduction & Mechanistic Safety Overview

2,2-Ethylmethylthiazolidine (CAS: 694-64-4) is a heterocyclic organic compound frequently utilized in chemical synthesis, agricultural research, and drug development[1][2]. Because it contains both a secondary amine and a thioether linkage within its five-membered ring, it presents unique reactive and environmental hazards. This guide provides laboratory personnel and environmental health and safety (EHS) officers with self-validating, step-by-step protocols for managing the chemical's lifecycle, from operational handling to final chemical destruction.

Hazard Profiling & Causality

Understanding the physicochemical nature of 2,2-Ethylmethylthiazolidine is critical to preventing adverse laboratory events. The compound is highly reactive with strong oxidizing agents and poses severe risks to both human health and aquatic ecosystems[3][4].

Table 1: Hazard Classification and Operational Implications

GHS ClassificationHazard CodeMechanistic Cause & Operational Implication
Acute Toxicity (Oral) H302Cause: Rapid systemic absorption. Implication: Mandates stringent hygiene; strict prohibition of eating/drinking in handling areas[1].
Serious Eye Damage H318Cause: Corrosive interaction with mucosal membranes. Implication: Requires tight-fitting splash goggles and immediate access to eyewash stations[1][5].
Skin Sensitization H317Cause: Protein binding by the reactive thiazolidine ring. Implication: Requires chemically resistant gloves (e.g., Nitrile/Butyl) and immediate removal of contaminated PPE[1].
Aquatic Chronic 2 H411Cause: Resistance to rapid biodegradation and potential to bioaccumulate. Implication: Absolute prohibition of drain disposal; requires strict isolation from sewage systems[1][4].

Standard Operating Procedure: Spill Response & Containment

When a spill occurs, immediate containment is necessary to prevent aerosolization and environmental contamination. Do not use combustible materials like sawdust, as the chemical's interaction with ambient oxidizers can be unpredictable[3][4].

Step-by-Step Spill Protocol:

  • Evacuation & Ventilation: Immediately clear the affected area of unprotected personnel. Ensure the laboratory's local exhaust ventilation (LEV) or fume hood is operating at maximum capacity to clear volatile vapors[3][5].

  • PPE Donning: Responders must wear full protective gear, including a vapor respirator (if ventilation is compromised), splash goggles, and heavy-duty chemical-resistant gloves[5].

  • Inert Containment: Surround and cover the spill with an inert, liquid-binding material such as dry sand, diatomite, or a universal commercial acid/base binder[4]. Causality: Inert binders prevent the exothermic reactions that could occur if organic absorbents are exposed to reactive heteroatoms.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture. Place the waste into a heavy-duty, airtight, and chemically compatible container (e.g., high-density polyethylene or glass)[3][6].

  • Decontamination: Wash the spill surface with a mild detergent and plenty of water, ensuring the rinsate is also collected as hazardous waste. Do not flush the rinsate down the drain, as this violates H411 aquatic toxicity protocols[4].

Standard Operating Procedure: End-of-Life Disposal

Because 2,2-Ethylmethylthiazolidine contains sulfur and nitrogen, its disposal requires specialized thermal destruction. Under no circumstances should this chemical be mixed with general solvent waste without prior compatibility testing[3][6].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Isolate 2,2-Ethylmethylthiazolidine waste from strong oxidizing agents (e.g., peroxides, nitrates) to prevent spontaneous exothermic polymerization or combustion[3][7].

  • Primary Containment: Store the waste in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated corrosives or hazardous waste accumulation area[3][6].

  • Regulatory Labeling: Label the container with the exact chemical name, CAS number (694-64-4), and applicable EPA (or European Waste Catalogue - EWC) hazardous waste codes[3][8].

  • High-Temperature Incineration: Dispatch the waste via a licensed hazardous waste contractor. The required disposal method is combustion in a chemical incinerator equipped with an afterburner and a scrubber system[7]. Causality: Thermal decomposition of thiazolidines generates highly toxic Carbon Monoxide (CO), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx)[3][5]. The afterburner ensures the complete breakdown of the organic ring, while the alkaline scrubber neutralizes the acidic NOx and SOx gases before atmospheric release, preventing acid rain and atmospheric toxicity[7].

Process Visualization

DisposalWorkflow N1 Waste Generation (2,2-Ethylmethylthiazolidine) N2 Segregation (Isolate from Oxidizers) N1->N2 Immediate Action N3 Containment (Airtight, Inert Binders) N2->N3 Liquid/Solid Waste N4 Labeling & Documentation (EPA/EWC Codes) N3->N4 Seal & Log N5 Transport via Licensed Contractor N4->N5 Dispatch N6 High-Temp Incineration (Scrubber for SOx/NOx) N5->N6 Final Destruction

Workflow for the safe containment, segregation, and incineration of thiazolidine chemical waste.

References

  • Official Journal of the European Union - GHS Classification (crad.com.tr). Available at: 1

  • 694-64-4 | 2,2-ethylmethylthiazolidine (chemindex.com). Available at: 2

  • Thiazolidine - SAFETY DATA SHEET (fishersci.pt). Available at: 3

  • Safety Data Sheet - Advanced Biotech (adv-bio.com). Available at: 4

  • SAFETY DATA SHEET : Thiazolidine (sigmaaldrich.cn). Available at: 6

  • SAFETY DATA SHEET - Tokyo Chemical Industry (tcichemicals.com). Available at:7

  • 2-Cyanoimino-1,3-thiazolidine - AK Scientific, Inc. (aksci.com). Available at: 8

  • Safety Data Sheet - Peptide (peptide.com). Available at: 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Ethylmethylthiazolidine
Reactant of Route 2
2,2-Ethylmethylthiazolidine
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